Pim1-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H23N5O |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-anilino-N-(2,6-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H23N5O/c1-14-9-8-10-15(2)20(14)26-23(29)19-21(25-18-11-6-5-7-12-18)27-28-17(4)13-16(3)24-22(19)28/h5-13H,1-4H3,(H,25,27)(H,26,29) |
InChI Key |
BESUIJNZKPSODK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C3N=C(C=C(N3N=C2NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of Pim1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim1-IN-7 is a potent inhibitor of the Pim-1 kinase, a serine/threonine kinase that is a key regulator of cell survival, proliferation, and apoptosis. Overexpression of Pim-1 is implicated in the pathogenesis of various human cancers, including hematopoietic malignancies and solid tumors such as prostate cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, and details the experimental protocols used to characterize this inhibitor.
Core Mechanism of Action
This compound, also identified as compound 6c in the scientific literature, is a pyrazolopyrimidine derivative designed to target the ATP-binding pocket of the Pim-1 kinase. By competitively inhibiting the binding of ATP, this compound effectively blocks the kinase activity of Pim-1, thereby preventing the phosphorylation of its downstream substrates. This inhibition of Pim-1 signaling leads to the induction of apoptosis and a reduction in cell viability in cancer cell lines.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's inhibitory and cytotoxic activities.
Table 1: Biochemical Potency of this compound
| Target | IC50 (µM) |
| Pim-1 Kinase | 0.67 |
Data from Philoppes JN, et al. Bioorg Chem. 2020.[1]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 42.9 |
| MCF-7 | Breast Adenocarcinoma | 7.68 |
Data from MedchemExpress and Philoppes JN, et al. Bioorg Chem. 2020.[1]
Signaling Pathways
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in mediating the effects of various cytokines and growth factors.[2] Inhibition of Pim-1 by this compound is expected to disrupt these pro-survival and proliferative signals. The primary downstream targets of Pim-1 include proteins involved in apoptosis and cell cycle regulation.
A key substrate of Pim-1 is the pro-apoptotic protein Bad. Phosphorylation of Bad by Pim-1 on serine 112 leads to its inactivation and sequestration by 14-3-3 proteins, thereby promoting cell survival. By inhibiting Pim-1, this compound prevents the phosphorylation of Bad, leaving it active to promote apoptosis.
Experimental Protocols
In Vitro Pim-1 Kinase Inhibition Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of this compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase substrate (e.g., a synthetic peptide with a consensus phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[3]
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a multi-well plate, add the Pim-1 kinase and the diluted this compound or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Pim-1 substrate and ATP.
-
Incubate the reaction for a specified period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
HCT-116 and MCF-7 cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HCT-116 or MCF-7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the concentration of this compound.
Conclusion
This compound is a potent, small-molecule inhibitor of the Pim-1 kinase that demonstrates cytotoxic effects in cancer cell lines. Its mechanism of action involves the direct inhibition of Pim-1 kinase activity, leading to the disruption of pro-survival signaling pathways and the induction of apoptosis. The data and protocols presented in this guide provide a foundational understanding of this compound for researchers and drug development professionals exploring the therapeutic potential of Pim-1 inhibition in oncology. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy.
References
The Role of Pim1 in Cell Proliferation and Survival: A Technical Guide
Executive Summary: The Proviral Integration site for Moloney murine leukemia virus 1 (Pim1) is a constitutively active serine/threonine kinase that has emerged as a critical proto-oncogene in a wide array of human malignancies. Overexpressed in numerous hematological and solid tumors, Pim1 plays a pivotal role in promoting cell proliferation and ensuring cell survival, thereby contributing significantly to tumorigenesis and therapeutic resistance.[1][2][3] This technical guide provides an in-depth exploration of the molecular mechanisms governed by Pim1, detailing its upstream regulation, downstream signaling cascades, and crosstalk with other key oncogenic pathways. We present a comprehensive summary of its key substrates, quantitative data on its functional impact, detailed experimental protocols for its study, and visual representations of its signaling networks to serve as a resource for researchers and drug development professionals.
Introduction to Pim1 Kinase
The PIM kinase family consists of three highly homologous isoforms: PIM1, PIM2, and PIM3.[2] Among these, Pim1 is the most extensively studied member. Unlike many kinases that require specific upstream signals for activation, Pim kinases are constitutively active upon translation.[4] Their functional activity is therefore primarily regulated at the level of gene transcription and protein stability.[5] Pim1 lacks a conventional regulatory domain, and its kinase activity is directly correlated with its protein expression levels.[4] Elevated expression of Pim1 is a common feature in cancers such as prostate, breast, and various leukemias and lymphomas, often correlating with poor patient prognosis.[2][3]
Upstream Regulation: The JAK/STAT Pathway
The primary mechanism driving PIM1 gene expression is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[6][7] This pathway is a critical communication route from the cell surface to the nucleus, typically initiated by cytokines and growth factors.
-
Activation: Upon ligand binding to cell surface receptors, associated JAKs are activated and phosphorylate the receptor's cytoplasmic domains.[6]
-
STAT Recruitment and Phosphorylation: This creates docking sites for STAT proteins, primarily STAT3 and STAT5, which are then recruited and phosphorylated by JAKs.[5][6]
-
Dimerization and Nuclear Translocation: Phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences in the promoter regions of target genes.[6]
-
Pim1 Transcription: The PIM1 promoter contains STAT3 and STAT5 binding sites, and its transcription is robustly induced upon JAK/STAT pathway activation.[5][8]
This direct transcriptional control links extracellular signals like interleukins and growth factors directly to the expression of a potent pro-proliferative and pro-survival kinase.[5][7]
The Role of Pim1 in Cell Proliferation
Pim1 promotes cell proliferation by targeting key regulators of the cell cycle, leading to accelerated progression through the G1/S and G2/M checkpoints.[9]
Regulation of Cell Cycle Progression
Pim1 directly phosphorylates and modulates the activity of several critical cell cycle components:
-
p21Cip1/Waf1 and p27Kip1: Pim1 phosphorylates these cyclin-dependent kinase (CDK) inhibitors at specific threonine residues (e.g., Thr145 on p21, Thr157/198 on p27).[6][9] This phosphorylation event promotes their binding to 14-3-3 proteins, leading to their export from the nucleus to the cytoplasm and subsequent proteasomal degradation.[9] By removing these inhibitory brakes, Pim1 allows for the activation of CDK/cyclin complexes, driving the cell cycle forward.
-
Forkhead Box O (FOXO) Transcription Factors: Pim1 can phosphorylate and inactivate FOXO proteins (FoxO1a, FoxO3a), which are transcription factors that promote the expression of cell cycle inhibitors like p27.[6][9] This represents a dual mechanism—both transcriptional and post-translational—by which Pim1 downregulates p27.[9]
-
CDC25 Phosphatases: Pim1 phosphorylates and activates CDC25A and CDC25C phosphatases.[2][9] These phosphatases are responsible for removing inhibitory phosphates from CDKs, thereby activating them and promoting G1/S and G2/M transitions, respectively.[9]
Synergy with c-MYC
Pim1 and the proto-oncogene c-MYC exhibit strong synergistic activity in promoting tumorigenesis.[4][10] Pim1 enhances MYC's oncogenic potential through multiple mechanisms:
-
Increased Transcriptional Activity: Pim1 can directly phosphorylate histone H3 at serine 10 at MYC-target gene promoters, creating a more open chromatin structure that facilitates MYC-dependent transcriptional activation.[1] It also enhances MYC's intrinsic transcriptional activity through other co-factors.[10]
-
Protein Stabilization: While the primary regulation is transcriptional, some contexts suggest Pim1 can contribute to MYC protein stability, augmenting its cellular levels.[4] This cooperation leads to the robust expression of genes involved in cell growth, metabolism, and proliferation.[4][10]
The Role of Pim1 in Cell Survival
In addition to driving proliferation, Pim1 is a potent survival factor that protects cancer cells from apoptosis (programmed cell death).
Inhibition of Apoptosis via Bad Phosphorylation
A primary mechanism for Pim1's pro-survival function is the inactivation of the pro-apoptotic BCL-2 family member, Bad.[11]
-
Bad Inactivation: In its active state, Bad binds to and sequesters anti-apoptotic proteins like Bcl-xL, thereby promoting apoptosis. Pim1 directly phosphorylates Bad on multiple serine residues, with Ser112 being a key "gatekeeper" site.[11][12]
-
14-3-3 Binding: Phosphorylation of Bad creates a binding site for the chaperone protein 14-3-3.[11] This interaction sequesters Bad in the cytoplasm, preventing it from binding to Bcl-xL at the mitochondria.[11]
-
Apoptosis Suppression: With Bcl-xL freed from inhibition, it can effectively block the apoptotic cascade, thus promoting cell survival.[11]
Crosstalk with the PI3K/AKT/mTOR Pathway
Pim1 signaling demonstrates significant crosstalk with the PI3K/AKT/mTOR pathway, a central regulator of cell growth, metabolism, and survival.[6][13] This interaction often involves shared substrates and convergent signaling, creating a robust network that supports tumorigenesis.
-
Shared Substrates: Both Pim1 and AKT phosphorylate and regulate common targets like p21, p27, and Bad, indicating a degree of functional redundancy and cooperation.[6]
-
mTORC1 Regulation: The mTORC1 complex is a master regulator of protein synthesis. Pim1 can promote mTORC1 activity through several mechanisms. One key mechanism is the phosphorylation of PRAS40, an mTORC1 inhibitor.[14][15] Pim1-mediated phosphorylation of PRAS40 at Thr246 (a site also targeted by AKT) causes it to dissociate from the mTORC1 complex, relieving its inhibitory effect.[14][15] Activated mTORC1 then phosphorylates its downstream targets, such as 4E-BP1 and S6K1, to drive protein synthesis and cell growth.[13][15]
Quantitative Data Summary
The functional consequences of Pim1 activity have been quantified across numerous studies. The following tables summarize representative data on Pim1's impact on cell proliferation, survival, and its key downstream targets.
Table 1: Effects of Pim1 Modulation on Cell Proliferation
| Cell Line | Model | Method | Proliferation Change | Citation |
|---|---|---|---|---|
| MPT (Mouse Prostate Cancer) | In Vitro | shRNA Knockdown | ~50% reduction in colony formation | [4] |
| K562 (Human Leukemia) | In Vitro | Dominant-Negative Pim1 | Diminished cell growth vs. control | [9] |
| 22Rv1 (Human Prostate Cancer) | In Vitro | siRNA Knockdown | Diminished cell growth vs. control | [9] |
| DU145 (Human Prostate Cancer) | In Vivo | Pim1 Overexpression | Enhanced tumor growth rate |[10] |
Table 2: Effects of Pim1 Modulation on Cell Survival/Apoptosis
| Cell Line | Model | Method | Apoptosis Change | Citation |
|---|---|---|---|---|
| FDCP1 (Murine Myeloid) | In Vitro | Pim-1 Overexpression | Protected cells from apoptosis induced by Bad | [12] |
| Human Leukemia Cells | In Vitro | Pim Kinase Inhibitor | Induced apoptosis | [16] |
| Triple-Negative Breast Cancer | In Vitro | PIM1 Knockdown | Increased apoptosis | [1] |
| HTLV-I Transformed Cells | In Vitro | AZD1208 (Pim1 Inhibitor) | Triggered apoptotic signal |[17] |
Table 3: Key Downstream Targets of Pim1 Kinase
| Substrate | Phosphorylation Site(s) | Functional Consequence | Citation(s) |
|---|---|---|---|
| p27Kip1 | Thr157, Thr198 | Nuclear export and proteasomal degradation | [9] |
| p21Cip1/Waf1 | Thr145 | Cytoplasmic accumulation, increased proliferation | [6] |
| Bad | Ser112, Ser136, Ser155 | Inactivation, binding to 14-3-3, dissociation from Bcl-xL | [11] |
| c-MYC | N/A (co-factor) | Enhanced transcriptional activity | [2][10] |
| CDC25A | Multiple | Increased phosphatase activity, G1/S progression | [2] |
| PRAS40 | Thr246 | Dissociation from mTORC1, activation of mTOR signaling |[14][15] |
Experimental Protocols
Investigating the function of Pim1 involves a range of standard and specialized molecular biology techniques. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
Purpose: To determine if a protein of interest is a direct substrate of Pim1 kinase.
Methodology:
-
Reagents: Recombinant active Pim1 kinase, purified putative substrate protein (or peptide), ATP (with γ-32P-ATP for radioactive detection or "cold" ATP for detection by phospho-specific antibodies), kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, substrate protein (1-5 µg), and active Pim1 kinase (50-100 ng).
-
Initiation: Start the reaction by adding ATP (final concentration ~50-100 µM), including a spike of γ-32P-ATP if using autoradiography.
-
Incubation: Incubate the reaction at 30°C for 20-30 minutes.
-
Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Autoradiography: Dry the gel and expose it to X-ray film to detect the incorporation of 32P into the substrate.
-
Western Blot: Transfer the proteins to a PVDF membrane and probe with a phospho-specific antibody that recognizes the predicted phosphorylation site on the substrate.
-
Cell Proliferation Assay (MTT Assay)
Purpose: To quantify the effect of Pim1 inhibition or overexpression on the rate of cell proliferation.
Methodology:
-
Cell Seeding: Seed cells (e.g., cancer cell line) in a 96-well plate at a density of 2,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of a Pim1 inhibitor (e.g., AZD1208) or transduce them with vectors for Pim1 overexpression or shRNA-mediated knockdown. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a desired time course (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
Purpose: To measure the rate of apoptosis induced by Pim1 inhibition.
Methodology:
-
Cell Treatment: Plate cells in a 6-well plate and treat with a Pim1 inhibitor or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Conclusion and Therapeutic Implications
Pim1 is a potent oncogenic kinase that sits at the nexus of critical signaling pathways controlling cell proliferation and survival. Its direct regulation by the JAK/STAT pathway and its functional synergy with major oncogenic drivers like c-MYC and the PI3K/AKT/mTOR network establish it as a high-value target for cancer therapy.[6][10] The constitutive activity of Pim1 and its frequent overexpression in tumors provide a clear rationale for the development of targeted inhibitors. Several small-molecule Pim kinase inhibitors have entered clinical trials, showing promise in treating hematological and solid tumors.[2][18] A deeper understanding of the Pim1 signaling network will continue to uncover new therapeutic strategies, including combination therapies that co-target Pim1 and its upstream regulators or downstream effectors to overcome therapeutic resistance.[3]
References
- 1. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pim1 kinase is required to maintain tumorigenicity in MYC-expressing prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Pim1 promotes human prostate cancer cell tumorigenicity and c-MYC transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM1 protein kinase regulates PRAS40 phosphorylation and mTOR activity in FDCP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pnas.org [pnas.org]
- 17. Constitutive activation of Pim1 kinase is a therapeutic target for adult T-cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juniperpublishers.com [juniperpublishers.com]
Target Validation of Pim1-IN-7 in MCF-7 Breast Cancer Cells: A Technical Guide
Abstract: The Proviral Integration site for Moloney murine leukemia virus 1 (Pim1) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target in oncology due to its role in promoting cell proliferation, survival, and drug resistance.[1] Overexpression of Pim1 is associated with poor prognosis in various cancers, including breast cancer.[1][2] This technical guide provides a comprehensive overview of the target validation of a specific Pim1 inhibitor, Pim1-IN-7, in the context of the MCF-7 human breast cancer cell line. MCF-7 cells are an established model for luminal A, estrogen-receptor-positive breast cancer.[3] This document outlines the relevant signaling pathways, detailed experimental protocols for inhibitor validation, and quantitative data on the activity of this compound. It is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Introduction to Pim1 and the MCF-7 Cell Line
Pim1 Kinase: A Proto-Oncogenic Driver
Pim1 is a key downstream effector of various cytokine and growth factor signaling pathways, primarily regulated transcriptionally by the JAK/STAT pathway.[4][5] Once expressed, it is constitutively active and phosphorylates a wide array of substrates involved in critical cellular processes.[5][6] Key functions of Pim1 include:
-
Cell Cycle Progression: Pim1 promotes cell cycle progression through the phosphorylation and subsequent inactivation of cyclin-dependent kinase inhibitors like p27Kip1.[6]
-
Inhibition of Apoptosis: Pim1 exerts potent anti-apoptotic effects by phosphorylating and inactivating pro-apoptotic proteins such as BAD, thereby preventing mitochondrial-mediated cell death.[5][7]
-
Regulation of Transcription: Pim1 can phosphorylate transcription factors, including c-Myc, enhancing their stability and transcriptional activity, which in turn drives the expression of genes like MCL1, further promoting survival.[7][8]
In breast cancer, Pim1 expression has been linked to tumor progression and has been shown to be induced by signaling molecules like Interleukin-6 (IL-6).[2]
MCF-7 Cells: A Model for Luminal A Breast Cancer
The MCF-7 cell line, derived from a metastatic breast adenocarcinoma, is one of the most widely used models in breast cancer research.[9] Its key characteristics include:
-
Hormone Receptor Positive: MCF-7 cells express estrogen receptor alpha (ER-α), making them responsive to estrogen and anti-estrogen therapies.[9]
-
Epithelial Morphology: These cells grow in monolayers and exhibit an epithelial-like appearance.[9]
-
Slow Growth Rate: Compared to other breast cancer cell lines, MCF-7 cells have a relatively slow doubling time.[9]
-
Pim1 Expression: MCF-7 cells express Pim1 kinase, and its expression can be modulated by stimuli such as estradiol and IL-6.[2][3] Western blot analysis has confirmed the presence of Pim1 protein isoforms in this cell line.[10]
Pim1 Signaling Pathway in MCF-7 Cells
The diagram below illustrates the canonical Pim1 signaling pathway, which is active in MCF-7 cells. Cytokines like IL-6 activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The resulting Pim1 kinase then phosphorylates downstream targets to drive cell cycle progression and inhibit apoptosis.
This compound: Inhibitor Profile and Activity
This compound is a potent, ATP-competitive small molecule inhibitor of Pim1 kinase. It belongs to the pyrazolopyrimidine class of compounds.[9] The validation of its activity begins with biochemical assays and is confirmed through cell-based cytotoxicity and target engagement studies.
Quantitative Data Summary
The following tables summarize the known inhibitory and cytotoxic activities of this compound.
| Biochemical Assay Data | |
| Target | Pim1 Kinase |
| Inhibitor | This compound |
| Assay Type | In vitro kinase assay |
| IC₅₀ | 0.67 µM[9] |
| Cell-Based Assay Data | |
| Cell Line | MCF-7 (Human Breast Adenocarcinoma) |
| Inhibitor | This compound |
| Assay Type | Cytotoxicity / Cell Viability Assay |
| IC₅₀ | 7.68 µM[9] |
Experimental Workflow for Target Validation
Validating this compound as a targeted agent in MCF-7 cells requires a multi-step experimental approach to confirm its mechanism of action, from initial cytotoxicity screening to confirming on-target effects and downstream cellular consequences.
Detailed Experimental Protocols
The following protocols provide a framework for the experimental validation of this compound in MCF-7 cells.
Cell Culture and Maintenance
-
Cell Line: MCF-7 (ATCC HTB-22).
-
Culture Medium: Dulbecco's Modified Eagle's Medium/F12 (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[11]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Subculturing: Passage cells when they reach 70-80% confluency. Briefly rinse with PBS (phosphate-buffered saline) without calcium and magnesium, then detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with complete growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks.
Cell Viability (MTT/Crystal Violet) Assay
This assay determines the dose-dependent cytotoxic effect of this compound.
-
Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.[7]
-
Staining (Crystal Violet Method):
-
Measurement: Read the absorbance on a microplate reader at a wavelength of 595 nm.[7]
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC₅₀ value using non-linear regression.
Western Blot for Target Engagement
This protocol verifies that this compound inhibits the kinase activity of Pim1 in intact cells by assessing the phosphorylation status of a known downstream substrate, such as BAD.
-
Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them on a 10-12% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include: anti-Pim1, anti-phospho-BAD (Ser112), anti-BAD, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein. A decrease in p-BAD relative to total BAD indicates target engagement.
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis following treatment with this compound.
-
Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound (e.g., at IC₅₀ concentration) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.
Cell Cycle Analysis
This assay determines if this compound causes cell cycle arrest.
-
Seeding and Treatment: Seed and treat MCF-7 cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS, then fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase would be the expected outcome based on Pim1's role in the G1-S transition.
Conclusion
The validation of this compound in MCF-7 cells provides a clear framework for assessing its potential as a therapeutic agent for ER-positive breast cancer. The available data indicates that this compound effectively inhibits Pim1 kinase and exhibits cytotoxicity against MCF-7 cells.[9] The experimental protocols detailed in this guide provide a robust methodology to confirm its on-target activity by demonstrating inhibition of downstream substrate phosphorylation and to characterize its cellular consequences, namely the induction of apoptosis and cell cycle arrest. These studies are a critical step in the preclinical evaluation of novel targeted cancer therapies.
References
- 1. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 2. PIM1 is responsible for IL-6-induced breast cancer cell EMT and stemness via c-myc activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. journals.plos.org [journals.plos.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM1 kinase regulates cell death, tumor growth and chemotherapy response in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
Technical Guide: Pim1-IN-7 (CAS 2439168-72-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim1-IN-7 is a potent inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) 1 kinase, a serine/threonine kinase that is a key regulator of cell proliferation, survival, and apoptosis.[1][2] Overexpression of PIM1 is implicated in the pathogenesis of various human cancers, including hematopoietic malignancies and solid tumors such as prostate cancer, making it an attractive target for therapeutic intervention.[2][3] this compound, identified as a pyrazolopyrimidine derivative, demonstrates significant inhibitory activity against PIM1 and cytotoxic effects against various cancer cell lines.[1] This document provides a comprehensive technical overview of this compound, including its biochemical and cellular activities, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.
Physicochemical and Biological Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value | Reference |
| CAS Number | 2439168-72-4 | [1][4][5][6] |
| Molecular Formula | C23H23N5O | [1][5] |
| Molecular Weight | 385.46 g/mol | [1] |
| PIM1 Kinase Inhibition (IC50) | 0.67 µM | [1] |
| HCT-116 Cell Cytotoxicity (IC50) | 42.9 µM | [1] |
| MCF-7 Cell Cytotoxicity (IC50) | 7.68 µM | [1] |
Mechanism of Action and Signaling Pathway
PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4][7] Upon activation, STATs (Signal Transducers and Activators of Transcription) translocate to the nucleus and induce the expression of target genes, including PIM1.[1] PIM1 kinase then phosphorylates a multitude of downstream substrates, leading to the promotion of cell cycle progression and inhibition of apoptosis.[2][8] Key substrates of PIM1 include the pro-apoptotic protein BAD, the cell cycle regulators p21 and p27, and the transcription factor c-Myc.[2][3][9] By inhibiting PIM1, this compound disrupts these pro-survival and proliferative signals.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is detailed in the primary literature by Philoppes JN, et al. in Bioorganic Chemistry, 2020, 100, 103944. A generalized synthetic scheme for pyrazolopyrimidine derivatives often involves the condensation of a pyrazole derivative with a β-ketoester or a similar three-carbon electrophile to form the pyrazolopyrimidine core, followed by functional group manipulations and substitutions to introduce the desired side chains.
PIM1 Kinase Inhibition Assay
The inhibitory activity of this compound against PIM1 kinase can be determined using a variety of in vitro kinase assay formats, such as radiometric assays or luminescence-based assays.[3][6][10]
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by PIM1 kinase. The amount of product formed is quantified and compared between reactions with and without the inhibitor.
Materials:
-
Recombinant human PIM1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ATP
-
PIM1 substrate (e.g., a specific peptide or protein like BAD)[10]
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., [γ-32P]ATP for radiometric assay, or ADP-Glo™ Kinase Assay kit)[6]
-
Microplates
Procedure (Luminescence-based):
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a microplate, add the PIM1 kinase and the this compound dilutions (or DMSO for control).
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.[6]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
The cytotoxic effect of this compound on cancer cell lines such as HCT-116 (human colon carcinoma) and MCF-7 (human breast adenocarcinoma) can be assessed using a colorimetric assay like the MTT assay.[11][12]
Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
HCT-116 or MCF-7 cells
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116, DMEM for MCF-7) supplemented with fetal bovine serum and antibiotics.[13]
-
This compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).[11]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the biological roles of PIM1 kinase in cancer and other diseases. Its potent and specific inhibition of PIM1 makes it a promising lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide provide a foundation for researchers to further explore the potential of this compound in their own studies.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. Clinical Significance of Pim-1 in Human Cancers: A Meta-analysis of Association with Prognosis and Clinicopathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
Pim1-IN-7: A Technical Guide to its Discovery and Development Trajectory
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases (Pim1, Pim2, and Pim3) that have emerged as significant targets in oncology.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, Pim1 kinase plays a crucial role in cell survival, proliferation, and drug resistance.[1][2][3] Its involvement in critical cancer-related signaling pathways has spurred the development of small molecule inhibitors. This technical guide focuses on Pim1-IN-7, a potent pyrazolopyrimidine-based inhibitor of Pim1 kinase, detailing its discovery, initial biological evaluation, and the general developmental pathway for such a compound.
Discovery of this compound
This compound, identified as compound 6c in the initial report, was discovered through a targeted drug design and synthesis program focused on novel pyrazolo[1,5-a]pyrimidine derivatives.[1] This scaffold was chosen for its known propensity to interact with the ATP-binding pocket of kinases. The discovery process involved the synthesis of a library of related compounds and their subsequent screening for anti-cancer and Pim1 inhibitory activity.
Synthesis
The synthesis of this compound and its analogs follows a multi-step reaction pathway typical for pyrazolo[1,5-a]pyrimidine derivatives. A representative synthetic scheme is outlined below. The general approach involves the condensation of a 5-aminopyrazole derivative with a β-ketoester or equivalent, followed by functional group modifications to explore the structure-activity relationship (SAR).[4][5][6][7][8]
Experimental Protocol: General Synthesis of Pyrazolo[1,5-a]pyrimidine Core
-
Reaction Setup: A mixture of a 5-aminopyrazole (1 equivalent) and a 1,3-dicarbonyl compound (1.2 equivalents) in a suitable solvent such as acetic acid or ethanol is prepared.
-
Cyclocondensation: The reaction mixture is heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyrimidine core structure.
-
Further Derivatization: Subsequent modifications to the core structure are performed to introduce various substituents at different positions, leading to a library of compounds including this compound.
Biological Activity and Data Presentation
This compound demonstrated potent inhibitory activity against Pim1 kinase and significant cytotoxic effects on human cancer cell lines. The key quantitative data from the initial studies are summarized in the tables below.
In Vitro Kinase Inhibition
| Compound | Target | IC50 (µM) |
| This compound (6c) | Pim1 | 0.67 |
Table 1: In vitro inhibitory activity of this compound against Pim1 kinase.[1]
Cellular Proliferation Inhibition
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (6c) | HCT-116 | Colon Carcinoma | 42.9 |
| This compound (6c) | MCF-7 | Breast Adenocarcinoma | 7.68 |
Table 2: Cytotoxic activity of this compound against human cancer cell lines.[1]
Experimental Protocols
Pim1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The inhibitory activity of this compound against Pim1 kinase was determined using a luminescent kinase assay, likely the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[9][10][11][12][13]
Protocol:
-
Reaction Components: Recombinant human Pim1 kinase, a suitable substrate (e.g., a peptide derived from a known Pim1 substrate like BAD), ATP, and the test compound (this compound) are prepared in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).
-
Kinase Reaction: The kinase, substrate, and varying concentrations of the inhibitor are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP. The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then quantified using a luciferase/luciferin reaction, which produces a luminescent signal. The plate is incubated for 30-60 minutes at room temperature.
-
Data Analysis: The luminescence is measured using a plate-reading luminometer. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The cytotoxic effects of this compound on the HCT-116 and MCF-7 cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16][17][18]
Protocol:
-
Cell Seeding: HCT-116 and MCF-7 cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
Pim1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a pivotal role in regulating cell cycle progression and apoptosis.[1][19] this compound, by inhibiting Pim1 kinase, is expected to modulate these downstream pathways, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Pim1 signaling pathway and the inhibitory action of this compound.
Development Trajectory
The development of a kinase inhibitor like this compound typically follows a structured workflow from initial discovery to potential clinical application.[20][21][22][23][24]
Caption: General workflow for kinase inhibitor discovery and development.
Lead Optimization and Preclinical Studies
Following the initial discovery of this compound, the subsequent steps in its development would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesis of additional analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vitro ADME/Tox Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity properties to predict the compound's behavior in a biological system.
-
In Vivo Efficacy Studies: Evaluation of the anti-tumor activity of the optimized lead compound in animal models, such as xenograft models using human cancer cell lines.[25][26][27]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Determination of the compound's concentration over time in the body and its effect on the Pim1 target in vivo.
While specific in vivo data for this compound is not publicly available, xenograft studies with other Pim1 inhibitors have demonstrated significant tumor growth inhibition, providing a rationale for the continued development of this class of compounds.[25][26][27]
Conclusion
This compound is a potent pyrazolopyrimidine-based inhibitor of Pim1 kinase with demonstrated in vitro anti-cancer activity. Its discovery highlights the potential of this chemical scaffold for targeting Pim kinases. While further preclinical and clinical development data for this compound are not yet in the public domain, the established role of Pim1 in cancer and the promising activity of related inhibitors underscore the therapeutic potential of this line of research. This technical guide provides a comprehensive overview of the foundational data and the anticipated developmental pathway for this compound, serving as a valuable resource for researchers in the field of oncology drug discovery.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. carnabio.com [carnabio.com]
- 12. ulab360.com [ulab360.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. protocols.io [protocols.io]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Pim1 Kinase as a Therapeutic Target in Oncology: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim1) kinase is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology.[1] As a proto-oncogene, Pim1 is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[2][3] Its overexpression is frequently observed in a wide range of hematological malignancies and solid tumors, often correlating with aggressive disease and poor prognosis.[4][5] Pim1 kinase exerts its pro-tumorigenic effects by phosphorylating a diverse array of downstream substrates, thereby activating oncogenic signaling pathways.[1] Its role in promoting resistance to conventional chemotherapy and targeted agents further underscores its importance as a therapeutic target.[5][6] This guide provides an in-depth overview of Pim1 kinase, its signaling network, the development of targeted inhibitors, and key experimental protocols for its investigation.
The Pim1 Kinase Family
The PIM kinase family consists of three highly homologous isoforms: Pim1, Pim2, and Pim3.[1] While they share overlapping functions and substrates, they also exhibit distinct expression patterns and roles in tumorigenesis.[1]
-
Pim1: The most well-characterized isoform, Pim1 is frequently overexpressed in both hematological cancers (leukemia, lymphoma) and solid tumors such as prostate and breast cancer.[1][7]
-
Pim2: This isoform is highly expressed in leukemia, lymphoma, and multiple myeloma.[1]
-
Pim3: Elevated expression of Pim3 is predominantly noted in solid tumors, including those of the pancreas, colon, and liver.[1][8]
Due to functional redundancy and compensatory mechanisms among the isoforms, the development of pan-Pim inhibitors that target all three members is often considered a more effective therapeutic strategy.[8]
Pim1 Signaling Pathways
Pim1 kinase functions as a key node in various oncogenic signaling networks. Its activity is primarily regulated at the level of transcription and protein stability rather than by post-translational modifications.[9]
3.1 Upstream Regulation The transcription of the PIM1 gene is predominantly activated by the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[2] Cytokines and growth factors, such as interleukins (IL-2, IL-3, IL-6), bind to their receptors, leading to the activation of JAKs, which in turn phosphorylate and activate STAT3 and STAT5.[2][3] These activated STAT proteins then translocate to the nucleus and bind to the PIM1 promoter to drive its expression.[2] Interestingly, Pim1 can create a negative feedback loop by phosphorylating and stabilizing Suppressor of Cytokine Signaling (SOCS) proteins, which inhibit the JAK/STAT pathway.[2]
3.2 Downstream Substrates and Cellular Functions Pim1 kinase phosphorylates a wide range of substrates, influencing critical cellular processes that contribute to the cancer phenotype.[7]
-
Cell Cycle Progression: Pim1 promotes cell cycle progression through both the G1/S and G2/M transitions.[10][11] It phosphorylates and inactivates the cyclin-dependent kinase (CDK) inhibitor p27Kip1, leading to its nuclear export and subsequent proteasomal degradation.[10][12] Pim1 also phosphorylates and activates cell division cycle 25 (CDC25A and CDC25C) phosphatases, which are key for cell cycle phase transitions.[10][13]
-
Inhibition of Apoptosis: A crucial function of Pim1 is to promote cell survival by inhibiting apoptosis.[14] It phosphorylates the pro-apoptotic protein BAD at Ser112, which disrupts its function.[14][15] Pim1 also inhibits the stress-activated apoptosis signaling kinase-1 (ASK1), preventing the activation of downstream JNK and p38 pathways and subsequent caspase-3 activation.[4][14]
-
Transcriptional and Translational Regulation: Pim1 enhances the stability and transcriptional activity of the c-Myc oncogene, a master regulator of cell growth and proliferation.[4][16] This synergy is critical in the development of several cancers, including prostate cancer.[16] Pim1 also influences protein synthesis by modulating the mTORC1 pathway.[17]
-
Drug Resistance: Pim1 contributes to therapeutic resistance through multiple mechanisms. It can regulate the expression of drug efflux pumps and protect cancer cells from chemotherapy-induced apoptosis.[5][8] Furthermore, Pim1 has been identified as a key mediator of resistance to therapies targeting the PI3K/AKT pathway.[17][18]
Caption: The Pim1 signaling pathway is activated by cytokines via JAK/STAT, leading to diverse downstream effects.
Pim1 Inhibitors: Data and Clinical Trials
The oncogenic roles of Pim1 have made it an attractive target for the development of small-molecule inhibitors. Several pan-Pim inhibitors have entered preclinical and clinical development.[2]
4.1 Preclinical Efficacy of Pim1 Kinase Inhibitors The following table summarizes the in vitro potency of selected Pim1 inhibitors against the three Pim kinase isoforms.
| Inhibitor | Pim1 IC50 (nM) | Pim2 IC50 (nM) | Pim3 IC50 (nM) | Reference(s) |
| AZD1208 | 5 | 25 | 15 | [1][2] |
| SGI-1776 | 7 | 363 | 91 | [2] |
| PIM447 (LGH447) | 6 | 30 | 16 | [1][8] |
| CX-4945 | 48 | 186 | - | [19][20] |
| Compound [I] | 17 | - | - | [21] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Data are compiled from multiple sources and may vary based on assay conditions.
4.2 Pim1 Inhibitors in Clinical Trials Several Pim kinase inhibitors have been evaluated in clinical trials, primarily for hematological malignancies and advanced solid tumors.[8][22]
| Compound | Phase | Trial Identifier | Indication(s) | Status (as of late 2024) | Reference(s) |
| AZD1208 | I/II | NCT01489722 | Acute Myeloid Leukemia (AML) | Terminated | [23] |
| PIM447 (LGH447) | I/II | NCT01456689 | Multiple Myeloma | Completed | [23] |
| SEL24/MEN1703 | I/II | NCT03715504 | Advanced Solid Tumors | Completed | [8][23] |
| TP-3654 | I/II | - | Myelofibrosis | Recruiting | [2][22] |
| SGI-1776 | I | NCT01239108 | Relapsed/Refractory Leukemias | Withdrawn | [23] |
Key Experimental Protocols
Evaluating the efficacy of Pim1 inhibitors requires a suite of robust in vitro and cell-based assays.
5.1 In Vitro Kinase Activity Assay (ADP-Glo™ Protocol) This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[24][25]
Methodology:
-
Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO vehicle control).
-
Enzyme Addition: Add 2 µL of recombinant Pim1 kinase enzyme solution (e.g., 10 ng/well) in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[24]
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (e.g., S6Ktide substrate and 50 µM ATP) to each well to start the reaction.[25]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[24]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[24]
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity correlates with Pim1 kinase activity.
5.2 Cellular Phosphorylation Assay (ELISA-based) This assay measures the phosphorylation of a known Pim1 substrate within intact cells to determine an inhibitor's cellular potency.[9]
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells with expression vectors for full-length Pim1 kinase and a myc-tagged substrate (e.g., BAD).
-
Compound Treatment: Plate the transfected cells and treat with serial dilutions of the Pim1 inhibitor for a defined period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
ELISA Protocol:
-
Coat a 96-well plate with a capture antibody specific for the myc-tagged substrate.
-
Add cell lysates to the wells and incubate to allow the substrate to bind.
-
Wash the wells to remove unbound proteins.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-BAD Ser112).
-
Add a secondary, enzyme-conjugated antibody (e.g., HRP-conjugated).
-
Add a colorimetric or chemiluminescent substrate and measure the signal.
-
-
Data Analysis: The signal is proportional to the level of substrate phosphorylation. Calculate IC50 values by plotting the signal against the inhibitor concentration.
Caption: A typical workflow for the discovery and validation of Pim1 kinase inhibitors.
Conclusion and Future Directions
Pim1 kinase is a well-validated, high-value target in oncology due to its central role in driving cell proliferation, survival, and therapeutic resistance.[2][26] While early clinical trials have faced challenges, the rationale for targeting the Pim kinase family remains strong.[23] Future efforts are likely to focus on the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties.[2] A key strategy will be the use of Pim inhibitors in combination therapies—for instance, with agents targeting the PI3K/AKT or JAK/STAT pathways—to overcome resistance and achieve synergistic anti-tumor effects.[6][8][17] As our understanding of the complex signaling networks governed by Pim kinases deepens, so too will our ability to effectively exploit this target for patient benefit.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current perspectives on targeting PIM kinases to overcome mechanisms of drug resistance and immune evasion in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 12. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Research Portal [rex.libraries.wsu.edu]
- 15. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Pim1 kinase is required to maintain tumorigenicity in MYC-expressing prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. scbt.com [scbt.com]
- 21. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 22. kuickresearch.com [kuickresearch.com]
- 23. researchgate.net [researchgate.net]
- 24. promega.com [promega.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Upstream and Downstream Targets of Pim1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pim1 kinase, a constitutively active serine/threonine kinase, is a critical proto-oncogene implicated in a myriad of cellular processes including cell cycle progression, apoptosis, and metabolism. Its expression is tightly regulated by a host of upstream signaling pathways, primarily initiated by cytokines and growth factors. Once expressed, Pim1 phosphorylates a diverse array of downstream substrates, thereby modulating their activity and contributing to normal cellular function and, when dysregulated, to tumorigenesis and inflammatory diseases. This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of Pim1 kinase, presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing complex signaling networks through diagrams. This resource is intended to serve as a valuable tool for researchers and professionals involved in oncology, immunology, and drug discovery targeting the Pim1 signaling axis.
Upstream Regulation of Pim1 Kinase
The expression and activity of Pim1 are predominantly controlled at the transcriptional level in response to a wide range of extracellular stimuli. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is the principal upstream signaling cascade responsible for inducing PIM1 gene expression.
A variety of cytokines, interleukins, and growth factors initiate this cascade by binding to their respective receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate STAT proteins, particularly STAT3 and STAT5, which subsequently dimerize, translocate to the nucleus, and bind to the promoter region of the PIM1 gene to drive its transcription.[1][2] Other signaling pathways, including the NF-κB and PI3K/Akt pathways, have also been shown to positively regulate Pim1 expression.[3]
Table 1: Upstream Activators and Stimuli of Pim1 Kinase
| Class | Specific Activator/Stimulus | Mediating Pathway | Reference(s) |
| Cytokines | Interleukin-2 (IL-2), IL-3, IL-5, IL-6, IL-7, IL-12, IL-15 | JAK/STAT | [1] |
| Interferon-γ (IFNγ) | JAK/STAT | [1] | |
| Tumor Necrosis Factor-α (TNFα) | JAK/STAT, NF-κB | [1][3] | |
| Growth Factors | Epidermal Growth Factor (EGF) | JAK/STAT | [1] |
| Platelet-Derived Growth Factor (PDGF) | JAK/STAT | [4] | |
| Granulocyte-Colony Stimulating Factor (G-CSF) | JAK/STAT | [5] | |
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | JAK/STAT | [5] | |
| Hormones | Prolactin | JAK/STAT | [1] |
| Cellular Stress | Hypoxia | HIF-1α (indirect) | [4] |
| Docetaxel (Chemotherapeutic Agent) | STAT3 | [6] |
Downstream Substrates and Signaling Pathways of Pim1 Kinase
Pim1 kinase exerts its pleiotropic effects by phosphorylating a multitude of downstream substrates, thereby influencing their function, stability, and subcellular localization. These substrates are involved in key cellular processes, and their phosphorylation by Pim1 often has profound consequences for cell fate. The consensus phosphorylation motif for Pim1 has been identified as Lys/Arg-Lys/Arg-Arg-Lys/Arg-Leu-Ser/Thr-X, where X represents an amino acid with a small side chain.[1]
Cell Cycle Regulation
Pim1 promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors, while activating proteins that drive cell division.
-
p21Waf1/Cip1: Pim1 phosphorylates p21 at Threonine 145 (Thr145), leading to its translocation from the nucleus to the cytoplasm and promoting its stabilization.[6][7] This phosphorylation event disrupts the interaction of p21 with Proliferating Cell Nuclear Antigen (PCNA).[6]
-
p27Kip1: Pim1 phosphorylates p27 at Threonine 157 (Thr157) and Threonine 198 (Thr198), which facilitates its binding to 14-3-3 proteins, leading to its nuclear export and subsequent proteasomal degradation.[7][8]
-
CDC25A and CDC25C: Pim1 phosphorylates and activates the CDC25A and CDC25C phosphatases, which are critical for the G1/S and G2/M transitions, respectively.[9][10]
Apoptosis
Pim1 is a potent survival kinase that inhibits apoptosis through the phosphorylation of key pro-apoptotic proteins.
-
Bad: Pim1 phosphorylates the pro-apoptotic Bcl-2 family member Bad at multiple sites, including Serine 112 (Ser112), Serine 136 (Ser136), and Serine 155 (Ser155).[11][12] Phosphorylation at Ser112 is considered a "gatekeeper" modification that promotes the sequestration of Bad by 14-3-3 proteins, preventing it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL.[13]
-
ASK1: Pim1 directly phosphorylates and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1) at Serine 83 (Ser83), thereby suppressing the downstream activation of the pro-apoptotic JNK and p38 MAPK pathways.[14][15]
Transcriptional Regulation
Pim1 modulates the activity of several transcription factors, thereby influencing gene expression programs related to cell growth, proliferation, and differentiation.
-
c-Myc: Pim1 cooperates with the oncoprotein c-Myc in promoting cell proliferation. Pim1 can phosphorylate c-Myc at Serine 329 (Ser329), which stabilizes the c-Myc protein.[16] Additionally, c-Myc can recruit Pim1 to the promoters of its target genes, where Pim1 then phosphorylates Histone H3 at Serine 10 (H3S10), facilitating transcriptional activation.[17]
-
FOXP3: In human T regulatory cells, Pim1 phosphorylates the transcription factor FOXP3 at Serine 422 (Ser422), which negatively regulates its immunosuppressive activity.[1][18]
-
NFATC1: Pim1 phosphorylates the Nuclear Factor of Activated T-cells 1 (NFATC1) at ten distinct sites, which enhances its transcriptional activity and promotes the migration and invasion of prostate cancer cells.[2][5]
Other Key Substrates
-
SOCS1 and SOCS3: As part of a negative feedback loop, Pim1 can phosphorylate the Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3 proteins, which in turn inhibit the JAK/STAT pathway.[13]
-
NDRG1: Pim1 phosphorylates the metastasis suppressor N-myc downstream regulated 1 (NDRG1) at Serine 330 (Ser330), which reduces its stability and promotes cancer cell migration and invasion.[19][20]
Table 2: Key Downstream Substrates of Pim1 Kinase and Phosphorylation Sites
| Substrate | Function | Phosphorylation Site(s) | Consequence of Phosphorylation | Reference(s) |
| Cell Cycle Regulators | ||||
| p21Waf1/Cip1 | CDK inhibitor | Thr145 | Nuclear export, stabilization | [6][7][21] |
| p27Kip1 | CDK inhibitor | Thr157, Thr198 | Nuclear export, degradation | [7][8][22] |
| CDC25A | Phosphatase, G1/S transition | Not specified | Activation | [10] |
| CDC25C | Phosphatase, G2/M transition | Not specified | Activation | [9] |
| Apoptosis Regulators | ||||
| Bad | Pro-apoptotic | Ser112, Ser136, Ser155 | Inactivation, 14-3-3 binding | [11][12][13] |
| ASK1 | Pro-apoptotic kinase | Ser83 | Inactivation | [14][15] |
| Transcription Factors | ||||
| c-Myc | Oncogenic transcription factor | Ser329 | Stabilization | [16] |
| Histone H3 | Chromatin component | Ser10 | Transcriptional activation | [17] |
| FOXP3 | T-regulatory cell transcription factor | Ser422 | Negative regulation of activity | [1][18] |
| NFATC1 | Transcription factor | 10 sites (unspecified) | Increased transcriptional activity | [2][5] |
| Signaling Proteins | ||||
| SOCS1/3 | JAK/STAT pathway inhibitors | Not specified | Negative feedback | [13] |
| Metastasis Regulators | ||||
| NDRG1 | Metastasis suppressor | Ser330 | Reduced stability, increased invasion | [19][20][23] |
Signaling Pathway and Experimental Workflow Diagrams
Pim1 Upstream and Downstream Signaling Pathway
Caption: Overview of the Pim1 signaling pathway.
Experimental Workflow for Identifying Pim1 Substrates
Caption: Workflow for Pim1 substrate identification.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol describes a non-radioactive method to measure Pim1 kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant active Pim1 kinase
-
Pim1 substrate peptide (e.g., a peptide containing the consensus sequence)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white plates
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase assay buffer, Pim1 substrate peptide, and the test compound (inhibitor) or vehicle control in the wells of the plate.
-
Add recombinant Pim1 kinase to each well to initiate the reaction, except for the "no enzyme" control wells.
-
Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP for Pim1 if known.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP produced.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to Pim1 kinase activity.
Co-Immunoprecipitation (Co-IP) for Pim1 Interaction Analysis
This protocol is designed to isolate Pim1 and its interacting proteins from cell lysates.
Materials:
-
Cells expressing endogenous or tagged Pim1
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Pim1 antibody or anti-tag antibody
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Culture and harvest cells. Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Pim1 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with antibodies against Pim1 and the suspected interacting partner, or by mass spectrometry for unbiased identification of novel interactors.
Mass Spectrometry for Pim1 Substrate Identification
This protocol provides a general workflow for identifying Pim1 substrates and their phosphorylation sites from an in vitro kinase reaction.
Procedure:
-
Perform an in vitro kinase assay using recombinant Pim1 and a complex protein mixture (e.g., cell lysate from Pim1-null cells) as the substrate source. Include a control reaction without Pim1.
-
Separate the proteins from the reaction mixture by SDS-PAGE.
-
Excise the entire lane or specific bands of interest and perform in-gel digestion with trypsin.
-
Extract the peptides from the gel.
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
Analyze the enriched phosphopeptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the phosphopeptides and their corresponding proteins by searching the acquired MS/MS spectra against a protein sequence database.
-
Compare the results from the Pim1-containing sample and the control sample to identify substrates that are specifically phosphorylated by Pim1.
-
The MS/MS spectra will also provide the precise location of the phosphorylation site within the peptide sequence.
Conclusion
Pim1 kinase is a central node in a complex network of signaling pathways that govern cell proliferation, survival, and metabolism. Its activity is induced by a wide array of upstream signals, and it, in turn, regulates a diverse set of downstream substrates. The detailed understanding of these upstream and downstream connections, as outlined in this guide, is paramount for the development of novel therapeutic strategies targeting Pim1 in cancer and inflammatory diseases. The provided experimental protocols offer a foundation for researchers to further investigate the intricacies of Pim1 signaling and to identify and validate new components of this critical pathway.
References
- 1. PIM1 kinase phosphorylates the human transcription factor FOXP3 at serine 422 to negatively regulate its activity under inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of NFATC1 at PIM1 target sites is essential for its ability to promote prostate cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NDRG1 and its family members: More than just metastasis suppressor proteins and targets of thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of NFATC1 at PIM1 target sites is essential for its ability to promote prostate cancer cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pim-1 kinase-dependent phosphorylation of p21Cip1/WAF1 regulates its stability and cellular localization in H1299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim kinases promote cell cycle progression by phosphorylating and down-regulating p27Kip1 at the transcriptional and posttranscriptional levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The oncogenic serine/threonine kinase Pim-1 directly phosphorylates and activates the G2/M specific phosphatase Cdc25C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical and functional interactions between Pim-1 kinase and Cdc25A phosphatase. Implications for the Pim-1-mediated activation of the c-Myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM1 Phosphorylates and Negatively Regulates ASK1-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pim kinase-dependent inhibition of c-Myc degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PIM1-dependent phosphorylation of histone H3 at serine 10 is required for MYC-dependent transcriptional activation and oncogenic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholars.mssm.edu [scholars.mssm.edu]
- 20. Identification of PIM1 substrates reveals a role for NDRG1 phosphorylation in prostate cancer cellular migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. NDRG1 N-myc downstream regulated 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of Pim1-IN-7 in Apoptosis: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the Pim1 kinase inhibitor, Pim1-IN-7, and its putative effects on apoptotic pathways. Due to the limited publicly available data specifically for this compound, this document leverages findings from studies on other well-characterized Pim1 inhibitors to illustrate the expected mechanisms and experimental considerations.
Introduction to Pim1 Kinase and Its Role in Cancer
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, transcriptional activation, and the inhibition of apoptosis.[1] Its expression is regulated by the JAK/STAT pathway and is implicated in various human cancers, including prostate cancer and hematopoietic malignancies.[1] Pim-1 exerts its anti-apoptotic effects through the phosphorylation of several key proteins in the apoptosis signaling cascade. A primary mechanism involves the phosphorylation and inactivation of the pro-apoptotic protein Bad.[2][3] Phosphorylation of Bad prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[2] Furthermore, Pim-1 can also influence the expression levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1.[4] Given its central role in promoting cancer cell survival, Pim-1 has emerged as a significant target for cancer therapy.
This compound: A Novel Pim1 Inhibitor
This compound, also identified as compound 6c, is a pyrazolopyrimidine derivative that has been identified as a potent inhibitor of Pim-1 kinase.[5] While extensive research on the specific apoptotic effects of this compound is not yet widely published, its inhibitory action on Pim-1 kinase suggests a pro-apoptotic potential through the mechanisms established for other Pim-1 inhibitors.
Quantitative Data on Pim1 Inhibition and Cytotoxicity
The following table summarizes the known quantitative data for this compound and provides representative data from other Pim1 inhibitors to illustrate the expected range of activity in apoptosis-related assays.
| Compound | Target | IC50 (Kinase Inhibition) | Cell Line | IC50 (Cytotoxicity/Apoptosis) | Reference |
| This compound (compound 6c) | Pim-1 | 0.67 µM | HCT-116 | 42.9 µM | [5] |
| MCF-7 | 7.68 µM | [5] | |||
| AZD1208 | Pan-Pim | Not specified | MDA-MB-231 | Growth Inhibition | [4] |
| SUM149 | Growth Inhibition | [4] | |||
| SGI-1776 | Pan-Pim | Pim-1: 7 nM | CLL Cells | Induces Apoptosis | |
| PIM1-1 | Pim-1 | Not specified | Daudi | ~10 µM (Viability) | [3] |
| Raji | ~20 µM (Viability) | [3] |
Note: The cytotoxicity IC50 values for this compound represent the concentration required to inhibit cell growth by 50% and may not solely reflect apoptosis. Further specific apoptosis assays are needed to quantify the direct apoptotic effect of this compound.
Pim1 Signaling and the Induction of Apoptosis by its Inhibition
The inhibition of Pim1 kinase is expected to trigger the intrinsic apoptotic pathway. The following diagram illustrates the central role of Pim1 in suppressing apoptosis and how its inhibition can reverse this effect.
Caption: Pim1 signaling pathway and its role in the prevention of apoptosis.
Experimental Protocols for Assessing Apoptosis
While specific protocols for this compound are not available, the following are detailed methodologies for key experiments commonly used to assess apoptosis induction by kinase inhibitors. These can be adapted for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and phosphorylation status of key apoptotic proteins.
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Pim-1, phospho-Bad (Ser112), total Bad, Bcl-2, Mcl-1, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Logical Relationship of Pim1 Inhibition to Apoptosis Induction
The following diagram illustrates the logical flow from Pim1 inhibition to the downstream cellular event of apoptosis.
Caption: Logical cascade of events from Pim1 inhibition to apoptosis.
Conclusion
This compound is a promising Pim-1 kinase inhibitor with demonstrated cytotoxic activity. Based on the well-established role of Pim-1 in suppressing apoptosis, it is highly probable that this compound induces cell death at least in part through the activation of the intrinsic apoptotic pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to investigate the specific apoptotic mechanisms of this compound and to evaluate its potential as a therapeutic agent. Further studies are warranted to generate specific quantitative data on the apoptotic effects of this compound and to fully elucidate its mechanism of action.
References
- 1. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of Pim1 Kinase in Complex with Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases comprising three isoforms: Pim1, Pim2, and Pim3.[1][2] Pim1 is a proto-oncogene that plays a crucial role in various cellular processes, including cell cycle progression, survival, apoptosis, and proliferation.[1][3][4][5] Its expression is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[3][6] Overexpression of Pim1 has been implicated in a variety of hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer.[3][4][7]
Structurally, Pim1 kinase possesses unique features in its ATP-binding pocket that distinguish it from other kinases.[5][8] Notably, the presence of a proline residue (Pro123) in the hinge region prevents the formation of a canonical hydrogen bond with ATP, a feature that can be exploited for the design of selective inhibitors.[5][7][8] This guide provides an in-depth overview of the structural biology of Pim1 kinase in complex with various inhibitors, detailing the signaling pathways, experimental methodologies, and key structural insights that are guiding the development of novel anti-cancer therapeutics.
Pim1 Kinase Signaling Pathway
Pim1 kinase is a downstream effector of the JAK/STAT pathway and is involved in the regulation of several signaling cascades that promote cell survival and proliferation.[3][6][9] Upon activation by cytokines, JAKs phosphorylate STAT transcription factors, which then translocate to the nucleus and induce the expression of target genes, including PIM1.[6] Once expressed, Pim1 kinase phosphorylates a range of downstream substrates, thereby modulating their activity. Key substrates include the pro-apoptotic protein Bad, the cell cycle regulators p21Cip1/Waf1 and Cdc25A, and the transcription factor c-Myc.[3][10] By phosphorylating these substrates, Pim1 promotes cell survival, enhances cell cycle progression, and stimulates transcriptional activity.[3][10]
Pim1 Kinase Signaling Pathway
Structural Overview of Pim1 Kinase
Pim1 kinase adopts a canonical bi-lobal kinase fold, consisting of a smaller N-terminal lobe (N-lobe) and a larger C-terminal lobe (C-lobe).[3][4][11] The N-lobe is primarily composed of β-sheets and a single α-helix, while the C-lobe is predominantly α-helical.[11] The ATP-binding site is located in the cleft between these two lobes.[3][4] A flexible hinge region connects the N- and C-lobes and plays a critical role in inhibitor binding.[3][4] A unique feature of the Pim1 hinge region is the presence of a proline at position 123, which, due to its rigid structure, cannot act as a hydrogen bond donor to inhibitors, a common interaction in other kinases.[5][7][8] This structural peculiarity provides an opportunity for the design of highly selective Pim1 inhibitors.[4]
Pim1 Kinase Inhibitors: A Quantitative Overview
A wide range of small molecule inhibitors targeting Pim1 kinase have been developed and characterized. These inhibitors typically bind to the ATP-binding pocket and are classified based on their chemical scaffolds. The following table summarizes key quantitative data for several Pim1 kinase inhibitors with available crystal structures in the Protein Data Bank (PDB).
| Inhibitor Name/Scaffold | PDB ID | IC50 / Ki / Kd | Resolution (Å) |
| Pyrido[4,3-d]pyrimidine (SKI-O-068) | 4BTR | IC50: 123 nM[3][4] | 2.40[3][4] |
| Imidazo[1,2-b]pyridazine | 3UIX | IC50: 150 nM[12] | 2.20[12] |
| Quinazolinone-pyrrolodihydropyrrolone | 6MT0 | - | 2.20[13] |
| [3][4][12]triazolo[4,3-b]pyridazine | 3BGQ | - | 2.00[14] |
| CX-4945 | 5O13 | IC50: 13 nM (for CK2)[11] | 2.44[15] |
| Ro-3306 | 5O14 | - | 2.15 |
| CX-6258 | 5O15 | IC50: 5 nM (Pim1), 25 nM (Pim2), 16 nM (Pim3)[9][16] | 2.05 |
| PIM447 (LGH447) | - | Ki: 6 pM (Pim1), 18 pM (Pim2), 9 pM (Pim3)[16] | - |
| AZD1208 | - | IC50: 0.4 nM (Pim1), 5 nM (Pim2), 1.9 nM (Pim3)[16] | - |
| Quercetagetin | - | IC50: 1.1-60 µM[17] | - |
| SMI-4a | - | IC50: 17 nM[16] | - |
| TCS PIM-1 1 | - | IC50: 50 nM[16] | - |
Experimental Protocols
The structural and functional characterization of Pim1 kinase in complex with inhibitors relies on a combination of biophysical and structural biology techniques. Detailed protocols for the key methods are provided below.
X-ray Crystallography
X-ray crystallography is the primary method used to determine the three-dimensional structure of Pim1-inhibitor complexes at atomic resolution.
X-ray Crystallography Workflow
1. Protein Expression and Purification:
-
The cDNA encoding human Pim1 kinase (e.g., residues 29-313) is cloned into an expression vector, often with a tag (e.g., His6-tag) for purification.[8]
-
The protein is expressed in a suitable host system, typically Escherichia coli.[8][18]
-
Purification is achieved through a series of chromatography steps, such as cobalt affinity chromatography, followed by size-exclusion and anion-exchange chromatography to obtain highly pure and homogenous protein.[8]
2. Crystallization:
-
The purified Pim1 kinase is concentrated to 10-15 mg/ml.[8]
-
For co-crystallization, the protein solution is incubated with the inhibitor (typically at a 5-fold molar excess) dissolved in a solvent like DMSO.[4]
-
Crystals are grown using vapor diffusion methods (sitting-drop or hanging-drop).[4][8] A typical crystallization condition involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., 0.7 M sodium potassium tartrate) and a buffer (e.g., 0.1 M MES pH 6.5).[4]
-
Crystals suitable for diffraction are typically obtained within a week at 4°C.[4]
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[4]
-
The diffraction data are processed and scaled using software packages like HKL2000.[4]
-
The structure is solved by molecular replacement using a known kinase structure as a search model, and the inhibitor is then built into the electron density map.
-
The final model is refined to yield R-work and R-free values that indicate the quality of the structure.[3][4]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to Pim1 kinase in real-time.[19][20][21]
Surface Plasmon Resonance Workflow
1. Ligand Immobilization:
-
Pim1 kinase (the ligand) is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[22]
-
The optimal pH and protein concentration for immobilization are determined to ensure the kinase remains active.[21][22]
2. Analyte Binding:
-
A solution containing the inhibitor (the analyte) at various concentrations is flowed over the sensor surface.[20]
-
Binding of the inhibitor to the immobilized Pim1 kinase causes a change in the refractive index at the sensor surface, which is detected as a change in response units (RU).[21]
3. Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the binding data to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during the binding of an inhibitor to Pim1 kinase.[23][24] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[24]
Isothermal Titration Calorimetry Workflow
1. Sample Preparation:
-
Purified Pim1 kinase is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the titration syringe.[23]
-
It is crucial that both the protein and the inhibitor are in identical buffer solutions to minimize heats of dilution.[23] A typical starting concentration is 40 µM of protein in the cell and 400 µM of inhibitor in the syringe.[23]
2. Titration:
-
Small aliquots of the inhibitor solution are injected into the sample cell containing Pim1 kinase.[25]
-
The heat change associated with each injection is measured by the instrument.[24]
3. Data Analysis:
-
The heat released or absorbed per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters of the interaction.[26]
Conclusion
The structural and biophysical characterization of Pim1 kinase in complex with small molecule inhibitors has provided invaluable insights into the molecular basis of its function and inhibition. The unique structural features of the Pim1 ATP-binding pocket, particularly the Pro123 in the hinge region, have been successfully exploited to develop potent and selective inhibitors. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of Pim1-inhibitor interactions. Future efforts in this field will likely focus on leveraging these structural insights to design next-generation inhibitors with improved pharmacological properties for the treatment of cancers driven by Pim1 overexpression.
References
- 1. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 2. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Crystal structures of proto-oncogene kinase Pim1: a target of aberrant somatic hypermutations in diffuse large cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 9. glpbio.com [glpbio.com]
- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
- 14. mdpi.com [mdpi.com]
- 15. rcsb.org [rcsb.org]
- 16. selleckchem.com [selleckchem.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Expression, purification, crystallization and preliminary crystallographic analysis of human Pim-1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. bioradiations.com [bioradiations.com]
- 23. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 24. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. edepot.wur.nl [edepot.wur.nl]
- 26. tainstruments.com [tainstruments.com]
Methodological & Application
Application Notes: Pim1-IN-7 for In Vitro Kinase Assay
These application notes provide a detailed protocol for measuring the inhibitory activity of Pim1-IN-7 against Pim1 (Proviral Integration of Molony murine leukemia virus 1) kinase using a luminescence-based in vitro assay. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Pim1 Kinase
Pim1 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, survival, and apoptosis.[1][2] Its expression is induced by a range of cytokines and growth factors through the JAK/STAT signaling pathway.[1][3][4] Overexpression of Pim1 is associated with numerous hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer drug discovery.[2][3] Pim1 exerts its effects by phosphorylating a variety of downstream substrates, such as the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[1][5]
Principle of the In Vitro Kinase Assay
The recommended method for determining the potency of this compound is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The Pim1 enzyme catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to a peptide substrate. The amount of ADP formed is directly proportional to the kinase activity.
The assay is performed in two steps after the initial kinase reaction. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. Second, the Kinase Detection Reagent is added, which converts the ADP produced into ATP and, in a coupled reaction, uses the newly synthesized ATP to generate a luminescent signal via luciferase. The resulting light output is directly correlated with Pim1 kinase activity, allowing for the quantitative measurement of inhibition by compounds like this compound.[6][7]
This compound Inhibitor Profile
This compound is a potent inhibitor of the Pim1 kinase.[8][9][10][11] In vitro biochemical assays are essential for determining its half-maximal inhibitory concentration (IC50), a key measure of its potency.
Table 1: Potency of this compound
| Compound | Target | IC50 (μM) |
|---|
| this compound | Pim1 | 0.67[8][9][10][11] |
For context, the potency of this compound can be compared to other known inhibitors of the Pim kinase family.
Table 2: Comparative Potency of Various Pim Kinase Inhibitors
| Inhibitor | Target(s) | IC50 / Ki |
|---|---|---|
| SMI-4a | Pim1 | IC50: 17 nM[12] |
| SGI-1776 | Pim1 | IC50: 7 nM[12] |
| AZD1208 | Pim1, Pim2, Pim3 | IC50: 0.4 nM, 5 nM, 1.9 nM[12] |
| PIM447 (LGH447) | Pim1, Pim2, Pim3 | Ki: 6 pM, 18 pM, 9 pM[12] |
| Staurosporine | Pan-Kinase | IC50: ~50 nM (Pim1) |
| Quercetagetin | Pim1 | IC50: 0.34 μM[13] |
Pim1 Signaling Pathway and Inhibition
The following diagram illustrates the upstream activation of Pim1 and its subsequent action on downstream targets. This compound directly inhibits the kinase activity of Pim1, thereby blocking these downstream effects.
Experimental Protocol: In Vitro Pim1 Kinase Assay
This protocol is adapted for a luminescence-based assay (e.g., ADP-Glo™) in a 96-well plate format to determine the IC50 of this compound.
Materials and Reagents
-
Enzyme: Recombinant Human Pim1 Kinase (e.g., BPS Bioscience, #41107)
-
Inhibitor: this compound (MedChemExpress, #HY-136365)
-
Substrate: S6Ktide peptide (10 mg/ml) or other suitable Pim1 substrate[2][14]
-
Buffer: 5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA)[6]
-
ATP: 500 µM ATP solution[14]
-
Detection: ADP-Glo™ Kinase Assay Kit (Promega, #V6930 or #V9101)[2][6]
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Solvent: DMSO (for inhibitor dilution)
-
Plates: White, opaque 96-well plates
-
Equipment: Multichannel pipettes, 30°C incubator, plate reader capable of measuring luminescence.
Reagent Preparation
-
1x Kinase Assay Buffer: Prepare by diluting the 5x stock with sterile distilled water. For 100 reactions, mix 600 µl of 5x buffer with 2400 µl of water.[14]
-
This compound Serial Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 10-fold higher concentration stocks than the desired final concentrations (e.g., 100 µM for a final concentration of 10 µM). Perform serial dilutions in DMSO. The final DMSO concentration in the assay should not exceed 1%.[2][14]
-
Enzyme Preparation: Thaw the recombinant Pim1 kinase on ice. Dilute the enzyme to the required concentration (e.g., 5 ng/µl) using 1x Kinase Assay Buffer.[14] The optimal concentration should be determined empirically by titration.
-
Master Mix (Substrate/ATP): Prepare a master mix for all reactions. For 100 reactions (final volume 25 µl), combine:
-
600 µl of 5x Kinase Assay Buffer
-
50 µl of 500 µM ATP
-
50 µl of S6Ktide (10 mg/ml)
-
550 µl of distilled water[14]
-
Assay Procedure
The following workflow outlines the steps for setting up the kinase reaction and subsequent detection.
Step-by-Step Method:
-
Add Master Mix: Add 12.5 µl of the Substrate/ATP Master Mix to each well of a white 96-well plate.[14]
-
Add Inhibitor: Add 2.5 µl of the serially diluted this compound to the appropriate wells. For "Positive Control" (100% activity) and "Blank" wells, add 2.5 µl of the diluent solution (e.g., 10% DMSO in 1x Kinase Assay Buffer).[14]
-
Prepare Blank: To the "Blank" wells, add 10 µl of 1x Kinase Assay Buffer. These wells will contain no enzyme.[14]
-
Initiate Reaction: Start the kinase reaction by adding 10 µl of the diluted Pim1 enzyme to all wells except the "Blank". The total reaction volume is 25 µl.[14]
-
Incubate: Cover the plate and incubate at 30°C for 45-60 minutes.[6][14]
-
Stop Reaction: Add 25 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[14]
-
Detect ADP: Add 50 µl of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate at room temperature for another 30-45 minutes.[6][14]
-
Measure Luminescence: Read the plate on a luminometer.
Data Analysis
-
Background Subtraction: Subtract the average luminescence value from the "Blank" wells from all other measurements.
-
Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
References
- 1. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. PIM1 Kinase Enzyme System Application Note [promega.sg]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. selleckchem.com [selleckchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Pim1-IN-7 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pim1-IN-7, a potent inhibitor of Pim-1 kinase, for the treatment of cancer cell lines. This document includes key inhibitory concentrations, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell proliferation, survival, and apoptosis, making it a significant target in cancer therapy.[1] this compound has been identified as a potent inhibitor of Pim-1 kinase and has demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] These notes are intended to serve as a guide for researchers utilizing this compound in their cancer research.
Data Presentation: Inhibitory Concentrations of this compound
The following table summarizes the key inhibitory concentrations of this compound.
| Target | Cell Line | Assay Type | IC50 | Reference |
| Pim-1 Kinase | - | Biochemical Assay | 0.67 µM | [1][2][3] |
| HCT-116 | Human Colon Carcinoma | Cytotoxicity Assay | 42.9 µM | [1][2][3] |
| MCF-7 | Human Breast Adenocarcinoma | Cytotoxicity Assay | 7.68 µM | [1][2][3] |
Signaling Pathway
The diagram below illustrates the Pim-1 signaling pathway and the point of inhibition by this compound. Pim-1 is typically activated by the JAK/STAT pathway and proceeds to phosphorylate a variety of downstream targets that promote cell survival and proliferation and inhibit apoptosis.
References
Pim1-IN-7 solubility in DMSO for stock solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim1-IN-7 is a potent inhibitor of the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. Overexpression of Pim-1 is implicated in various cancers, making it a significant target for drug development. These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in common in vitro assays to assess its efficacy and mechanism of action.
Data Presentation
Solubility and Physicochemical Properties
Biological Activity of this compound
| Property | Value | Cell Line/Assay Conditions | Reference |
| Pim-1 IC50 | 0.67 µM | In vitro kinase assay | [1] |
| HCT-116 IC50 | 42.9 µM | Cell viability assay | [1] |
| MCF-7 IC50 | 7.68 µM | Cell viability assay | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to facilitate dissolution.
-
If necessary, gently warm the solution (e.g., in a 37°C water bath) and sonicate to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
In Vitro Pim-1 Kinase Assay
Objective: To determine the inhibitory activity of this compound on Pim-1 kinase in a cell-free system. This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant active Pim-1 kinase
-
Pim-1 substrate (e.g., a peptide containing the Pim-1 consensus sequence)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1% in the final reaction mixture.
-
In a multi-well plate, add the this compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant Pim-1 kinase to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the Pim-1 substrate and ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on cancer cell lines. This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (luminescence or absorbance)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or absorbance using a plate reader.
-
Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Western Blot Analysis of Pim-1 Signaling
Objective: To investigate the effect of this compound on the phosphorylation of downstream targets of Pim-1 kinase.
Materials:
-
Cancer cell line known to have active Pim-1 signaling
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p-BAD (Ser112), total BAD, c-Myc, p-NF-κB p65, total NF-κB p65, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation and expression.
Visualizations
Caption: Pim1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Evaluating this compound.
References
Application Note: Western Blot Protocol for Detecting Pim1 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for detecting the inhibition of Pim1 kinase activity in a cellular context using Western blotting. Pim1 is a serine/threonine kinase that plays a significant role in cell survival, proliferation, and cell cycle progression.[1] Its overexpression is implicated in various malignancies, making it an attractive target for cancer therapy.[2][3] This document outlines the necessary steps for sample preparation, immunoblotting, and data analysis to assess the efficacy of Pim1 inhibitors by monitoring the phosphorylation of its downstream targets.
Pim1 Signaling Pathway
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][2] Once expressed, Pim1 phosphorylates a range of substrates to regulate cellular processes. A key downstream target is the pro-apoptotic protein Bad.[4][5] Phosphorylation of Bad at Ser112 by Pim1 inhibits its apoptotic function, thereby promoting cell survival.[4][6] Therefore, inhibition of Pim1 kinase activity is expected to decrease the levels of phosphorylated Bad (p-Bad).
Caption: Pim1 signaling pathway and point of inhibition.
Principle of Detection
The efficacy of a Pim1 inhibitor is determined by its ability to reduce the kinase activity of Pim1 inside the cell. This can be indirectly measured by observing the phosphorylation status of its known downstream targets. A potent inhibitor will lead to a dose-dependent decrease in the phosphorylation of substrates like Bad at Ser112.[4][7] Western blotting allows for the sensitive detection of both the total protein levels and their phosphorylated forms using specific antibodies. By comparing the ratio of phosphorylated protein to total protein across different inhibitor concentrations, a quantitative measure of inhibition can be achieved.
Experimental Workflow
The overall experimental process involves treating cells with the Pim1 inhibitor, preparing cell lysates, separating proteins by size, transferring them to a membrane, and probing with specific antibodies to detect the proteins of interest.
Caption: General workflow for Western blot analysis.
Detailed Experimental Protocols
I. Materials and Reagents
-
Cell Lines: A cell line with detectable Pim1 expression (e.g., DU145 or PC3 prostate cancer cells, K562 leukemia cells).[8][9]
-
Pim1 Inhibitor: e.g., Quercetagetin, SGI-1776, or other test compounds.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient) or reagents to cast gels.[11]
-
Sample Buffer: Laemmli buffer (2x or 4x).[10]
-
Running Buffer: Tris/Glycine/SDS buffer.[10]
-
Transfer Buffer: Tris/Glycine/Methanol buffer.[10]
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[12]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[12]
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[13]
II. Cell Culture and Treatment
-
Seed cells in appropriate culture dishes and grow until they reach 70-80% confluency.
-
Starve the cells in serum-free or low-serum medium for 12-24 hours, if necessary, to reduce basal kinase activity.
-
Treat cells with various concentrations of the Pim1 inhibitor (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 3-6 hours).[7] Include a vehicle control (e.g., DMSO).
III. Cell Lysate Preparation[15][16]
-
After treatment, place culture dishes on ice and aspirate the medium.
-
Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., 150 µL for a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
IV. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.[14]
-
Calculate the volume of lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).[12]
-
Prepare samples by adding the appropriate volume of Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
V. SDS-PAGE and Electrotransfer[13]
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
After transfer, briefly stain the membrane with Ponceau S to confirm successful and even transfer of proteins.[12] Destain with TBST.
VI. Immunoblotting[13][17]
-
Blocking: Incubate the membrane in blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: Use 5% BSA for phospho-antibodies to reduce background.
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-p-Bad) in the appropriate blocking buffer at the manufacturer's recommended dilution. Incubate the membrane overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VII. Detection and Data Analysis
-
Signal Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).[15]
-
Normalization: To correct for loading variations, normalize the intensity of the target protein band (p-Bad) to the intensity of the loading control band (β-Actin or GAPDH) in the same lane.[16]
-
Stripping and Re-probing: To measure total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total form of the target protein (e.g., total Bad) and then the loading control. The ratio of phospho-protein to total protein provides the most accurate measure of changes in phosphorylation.[10]
Data Presentation
Quantitative data should be summarized to compare the effects of the inhibitor across different concentrations. The results can be presented as the normalized intensity of the phosphorylated target relative to the vehicle control.
Table 1: Effect of Inhibitor XYZ on Bad Ser112 Phosphorylation
| Treatment | Concentration (µM) | p-Bad (Ser112) Signal (Normalized to Loading Control) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 ± 0.08 | 1.00 |
| Inhibitor XYZ | 1 | 0.85 ± 0.07 | 0.85 |
| Inhibitor XYZ | 5 | 0.52 ± 0.05 | 0.52 |
| Inhibitor XYZ | 10 | 0.21 ± 0.04 | 0.21 |
| Inhibitor XYZ | 25 | 0.09 ± 0.02 | 0.09 |
| (Data are representative and presented as mean ± SD from three independent experiments) |
References
- 1. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 5. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Pim-1 (C93F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Anti-PIM1 Antibody (A89386) | Antibodies.com [antibodies.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bio-rad.com [bio-rad.com]
- 16. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for Cell Viability Assays with Pim1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim1 kinase, a serine/threonine kinase, is a proto-oncogene frequently overexpressed in various human cancers, including hematopoietic malignancies and solid tumors such as prostate and breast cancer.[1][2] Its role in promoting cell survival, proliferation, and inhibiting apoptosis makes it a compelling target for cancer therapy.[2][3] Pim1 exerts its effects through multiple downstream signaling pathways, including the JAK/STAT and NF-κB pathways, and by phosphorylating key proteins involved in cell cycle progression and apoptosis, such as p21, p27, and BAD.[2]
Pim1-IN-7 is a potent inhibitor of Pim1 kinase, demonstrating an in vitro half-maximal inhibitory concentration (IC50) of 0.67 µM.[4] This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a valuable tool for investigating the therapeutic potential of Pim1 inhibition.[4] This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
The following table summarizes the known inhibitory and cytotoxic concentrations of this compound. This data is essential for designing experiments to evaluate its efficacy in different cell lines.
| Compound | Target | In Vitro IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) |
| This compound | Pim-1 Kinase | 0.67 | HCT-116 | 42.9 |
| MCF-7 | 7.68 | |||
| Data sourced from MedchemExpress.[4] |
Signaling Pathway
The diagram below illustrates a simplified signaling pathway involving Pim1 kinase. Pim1 is often activated by cytokines and growth factors through the JAK/STAT pathway. Once activated, Pim1 can phosphorylate a variety of downstream targets to promote cell survival and proliferation.
Caption: Simplified Pim1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for performing MTT and CellTiter-Glo® assays to determine the effect of this compound on cell viability.
Experimental Workflow Overview
The general workflow for assessing cell viability with this compound is outlined below.
Caption: General experimental workflow for cell viability assays with this compound.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only for blank controls.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method of determining the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Opaque-walled 96-well plates (to minimize luminescence signal cross-talk)
-
CellTiter-Glo® Reagent (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment protocol as for the MTT assay.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the role of Pim1 kinase in cancer cell biology. The provided protocols for MTT and CellTiter-Glo® assays offer robust and reliable methods for quantifying the effect of this compound on cell viability. By carefully following these procedures and utilizing the provided data and diagrams, researchers can effectively evaluate the potential of this compound as a therapeutic agent and further elucidate the critical functions of Pim1 in cancer progression.
References
- 1. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 2. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: In Vivo Efficacy of Pim1-IN-7 in Xenograft Models
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim1, Pim2, and Pim3.[1] Pim1 is a proto-oncogene frequently overexpressed in a wide range of hematological and solid tumors, including prostate and breast cancer.[2][3] Its expression is primarily regulated by the JAK/STAT signaling pathway in response to cytokines and growth factors.[4][5] Pim1 plays a crucial role in promoting tumorigenesis by phosphorylating a multitude of downstream substrates involved in cell cycle progression, apoptosis inhibition, and metabolic regulation.[2][6] Key pro-survival functions of Pim1 include the phosphorylation and inactivation of the pro-apoptotic protein Bad and the cell cycle inhibitor p27kip1.[3][6] Given its central role in tumor cell survival and proliferation, Pim1 has emerged as a promising therapeutic target in oncology.[2]
Pim1-IN-7 is a potent and selective small-molecule inhibitor designed to target the ATP-binding pocket of the Pim1 kinase. These application notes provide a detailed protocol for evaluating the in vivo anti-tumor efficacy of this compound using a cell line-derived xenograft (CDX) model. The protocols outlined below describe the establishment of tumors in immunocompromised mice, drug administration, and methods for assessing treatment efficacy and pharmacodynamic effects.
Pim1 Signaling Pathway and Inhibition
The Pim1 kinase is a downstream effector of the JAK/STAT pathway and acts on several key proteins to promote cell survival and proliferation. This compound inhibits these oncogenic signaling cascades by blocking the kinase activity of Pim1.
Caption: Pim1 signaling pathway and mechanism of action for this compound.
Experimental Protocols
This section provides a representative workflow and detailed methods for conducting a this compound xenograft study.
Experimental Workflow
The overall process involves preparing the cancer cells, establishing the xenograft model, administering the treatment, and finally, analyzing the outcomes.
References
- 1. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of Pim1-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim1-IN-7, also identified as compound 6c in the work by Philoppes et al., is a potent inhibitor of Proviral Integration site for Moloney murine leukemia virus-1 (Pim1) kinase, a serine/threonine kinase implicated in various cellular processes including cell cycle progression, survival, and proliferation.[1] Overexpression of Pim1 is associated with numerous malignancies, making it an attractive target for cancer therapy. These application notes provide a summary of the known pharmacokinetics and pharmacodynamics of this compound and detailed protocols for its in vitro evaluation.
Pharmacodynamics
This compound is a pyrazolopyrimidine derivative designed to target the ATP-binding pocket of the Pim1 kinase.[1] Its inhibitory activity and cytotoxic effects on cancer cell lines have been characterized.
In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| Pim1 Kinase Inhibition (IC50) | 0.67 µM | Biochemical Assay | [1] |
| Cytotoxicity (IC50) | 42.9 µM | HCT-116 (Colon Carcinoma) | MedchemExpress |
| Cytotoxicity (IC50) | 7.68 µM | MCF-7 (Breast Carcinoma) | [1] |
Pharmacokinetics
As of the latest available data, specific in vivo pharmacokinetic studies on this compound, including its absorption, distribution, metabolism, and excretion (ADME), have not been published. However, pyrazolopyrimidine derivatives are a well-established class of kinase inhibitors, and data from related compounds can offer some general insights into their potential pharmacokinetic profiles.
Representative Pharmacokinetic Parameters of Pyrazolopyrimidine-Based Kinase Inhibitors (for illustrative purposes)
Note: The following data is not for this compound and is provided for contextual understanding of the compound class.
| Parameter | Description | Typical Range | Factors Influencing |
| Oral Bioavailability (F%) | The fraction of an orally administered dose that reaches systemic circulation. | Highly variable (10-90%) | Solubility, permeability, first-pass metabolism. |
| Half-life (t1/2) | The time required for the plasma concentration of the drug to reduce by half. | 2-24 hours | Metabolism rate, clearance. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Moderate to High | Tissue binding, lipophilicity. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Low to Moderate | Hepatic metabolism (CYP enzymes), renal excretion. |
| Protein Binding | The extent to which a drug binds to plasma proteins. | >90% | Drug's chemical structure. |
Signaling Pathway
Pim1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in regulating cell survival and proliferation by phosphorylating a variety of downstream targets.
Caption: Pim1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Pim1 Kinase Inhibition Assay
This protocol is based on the methodology described by Philoppes et al. to determine the IC50 value of this compound against Pim1 kinase.
Materials:
-
Recombinant human Pim1 kinase
-
Kinase substrate (e.g., a generic peptide substrate for serine/threonine kinases)
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 1 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the Pim1 kinase and the kinase substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for Pim1.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effect of this compound on cancer cell lines such as HCT-116 and MCF-7.[1]
Materials:
-
HCT-116 or MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and treat the cells with 100 µL of the diluted this compound or vehicle control (medium with DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.
Protocol 3: Western Blotting for Downstream Target Modulation
This protocol can be used to assess the pharmacodynamic effects of this compound on downstream signaling pathways in cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BAD (Ser112), anti-BAD, anti-p27, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation or expression levels of target proteins.
Experimental Workflow
Caption: In Vitro Evaluation Workflow for this compound.
References
Application Notes: Pim1-IN-7 for Studying Drug Resistance Mechanisms
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases (Pim1, Pim2, and Pim3) that play a crucial role in cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim1 kinase, in particular, is associated with the progression of various cancers, including prostate and hematopoietic malignancies.[3][4] A significant body of research has implicated Pim1 in conferring resistance to a wide range of cancer therapies, including chemotherapy, radiation, and targeted inhibitors like PI3K/AKT inhibitors.[5][6][7] Pim1 kinase mediates drug resistance through multiple mechanisms, such as activating survival pathways, regulating redox signaling, and controlling the expression of drug efflux proteins.[5][6]
Pim1-IN-7 is a potent and selective small-molecule inhibitor of the Pim1 kinase.[8] Its utility as a research tool allows for the precise dissection of Pim1-mediated signaling pathways and provides a means to investigate its role in acquired and intrinsic drug resistance. These application notes provide an overview of the mechanisms of Pim1-mediated resistance and detailed protocols for utilizing this compound to study and potentially overcome these resistance phenotypes in cancer cell models.
Properties of this compound
This compound is a pyrazolopyrimidine derivative identified as a potent inhibitor of Pim1 kinase. Its efficacy has been demonstrated in both biochemical and cell-based assays.
| Property | Value | Reference |
| Target | Pim1 Kinase | [8] |
| IC50 (Biochemical Assay) | 0.67 µM | [8] |
| IC50 (HCT-116 cells) | 42.9 µM | [8] |
| IC50 (MCF-7 cells) | 7.68 µM | [8] |
Mechanisms of Pim1-Mediated Drug Resistance
Pim1 kinase contributes to drug resistance through several distinct signaling pathways. Understanding these pathways is critical for designing experiments to investigate resistance mechanisms.
Activation of Pro-Survival Signaling
Chemotherapeutic agents like docetaxel can paradoxically activate stress-response survival pathways, limiting their own cytotoxic efficacy. One such pathway involves the activation of STAT3, which induces the transcription of PIM1. Pim1 kinase then promotes the activation of NF-κB, a key transcription factor for many pro-survival genes.[9] By inhibiting Pim1, this compound can block this survival cascade and sensitize cancer cells to chemotherapy.
Caption: The STAT3-PIM1-NFκB survival pathway activated by cytotoxic drugs.
Regulation of Redox Homeostasis
Resistance to PI3K/AKT pathway inhibitors can be mediated by Pim1 kinase.[5][10] Pim1 enhances the activity of the transcription factor NRF2, which regulates the antioxidant response element (ARE). This leads to decreased cellular reactive oxygen species (ROS) and reduced cytotoxicity of PI3K/AKT inhibitors.[5][11] Pim1 achieves this by modulating NRF2 protein synthesis and preventing its degradation.[5] this compound can reverse this phenotype by inhibiting Pim1, thereby increasing ROS levels and restoring sensitivity to PI3K/AKT inhibitors.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oncogenic PIM kinase family regulates drug resistance through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for Identifying Pim1 Interacting Proteins via Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1] Its involvement in oncogenic signaling has made it a significant target in cancer research.[1] Understanding the protein-protein interactions of Pim1 is essential for elucidating its biological functions and for the development of targeted therapeutics. Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify and validate these interactions. This document provides detailed application notes and protocols for the identification of Pim1 interacting proteins using Co-IP, coupled with mass spectrometry for a comprehensive analysis.
Pim1 Signaling Pathways
Pim1 is a key component of several signaling pathways, most notably the JAK/STAT pathway. Its expression is regulated by cytokines and growth factors that activate STAT3 and STAT5 transcription factors.[1] Pim1, in turn, can participate in a negative feedback loop by interacting with suppressors of cytokine signaling (SOCS) proteins.[1] A diagram of the Pim1 signaling pathway is presented below.
Caption: Simplified Pim1 signaling pathway.
Identifying Pim1 Interacting Proteins using Co-immunoprecipitation
Co-immunoprecipitation is a robust method for isolating a protein of interest (the "bait") and its binding partners (the "prey") from a cell lysate.[2] The general workflow involves cell lysis under non-denaturing conditions to preserve protein-protein interactions, incubation of the lysate with an antibody specific to the bait protein, capture of the antibody-protein complex with beads, washing to remove non-specific binders, and finally, elution of the protein complex for analysis by western blotting or mass spectrometry.[2][3]
A diagram illustrating the Co-IP workflow is provided below.
References
- 1. Pim-1 associates with protein complexes necessary for mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of affinity purification-related proteomic data for studying protein–protein interaction networks in cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols and guidelines for determining the kinase specificity of small molecule inhibitors, using Pim1 kinase as a primary target. Pim1, a serine/threonine kinase, is a key regulator of cell survival, proliferation, and migration, and its dysregulation is implicated in various cancers and immunoinflammatory diseases.[1] Developing selective inhibitors for Pim1 is a critical goal in therapeutic drug discovery. To ensure efficacy and minimize off-target effects, rigorous kinase profiling is essential. This document outlines two robust, non-radiometric biochemical assay platforms—a TR-FRET-based binding assay and a luminescence-based activity assay—for assessing inhibitor potency and selectivity. Additionally, it includes representative data for a known selective Pim1 inhibitor to illustrate data presentation and interpretation.
Note on Pim1-IN-7: As of the date of this publication, comprehensive kinase selectivity data for a compound specifically designated "this compound" is not publicly available. Therefore, for illustrative purposes, this document utilizes data from a well-characterized and selective Pim1 inhibitor, TCS PIM-1 1, to demonstrate the principles of data presentation and analysis in kinase profiling.
Introduction to Pim1 Kinase and Inhibitor Specificity
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family consists of three highly homologous serine/threonine kinases: Pim1, Pim2, and Pim3.[1] These kinases are constitutively active and are primarily regulated at the level of transcription and protein stability.[2] Pim1 is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in phosphorylating various substrates involved in cell cycle progression (e.g., Cdc25), apoptosis (e.g., BAD), and transcriptional activation (e.g., c-Myc).[3][4][5] Its overexpression is linked to poor prognosis in numerous hematopoietic and solid tumors, making it an attractive therapeutic target.[2][6]
The development of potent and selective kinase inhibitors is a cornerstone of targeted therapy.[7] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge, often leading to off-target activities.[7][8] Non-selective inhibitors can result in unexpected toxicities or reduced efficacy. Therefore, it is imperative to profile inhibitor candidates against a broad panel of kinases to determine their selectivity profile. This process, known as kinase profiling or kinome scanning, provides critical insights into the inhibitor's mechanism of action and potential liabilities.
Pim1 Signaling Pathway
Pim1 is a key node in signaling pathways that control cell fate. It is transcriptionally upregulated by cytokines and growth factors via the JAK/STAT pathway. Once expressed, Pim1 phosphorylates a wide array of cytoplasmic and nuclear substrates to promote cell survival and proliferation.
Data Presentation: Example Kinase Selectivity Profile
Quantitative data from kinase profiling assays should be summarized in a clear, tabular format to allow for easy comparison of inhibitor potency against the primary target versus other kinases. The table should include the kinase target, the measured value (e.g., IC50 or Ki), and the fold-selectivity relative to the primary target.
Table 1: Example Kinase Selectivity Profile of TCS PIM-1 1. Data represents the half-maximal inhibitory concentration (IC50) determined from biochemical assays. Fold selectivity is calculated relative to the Pim1 IC50 value.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. Pim1) |
| Pim1 | 50 | 1x |
| Pim2 | >20,000 | >400x |
| MEK1 | >20,000 | >400x |
| MEK2 | >20,000 | >400x |
| Flt3 | >10,000 | >200x |
| CDK2/cyclin A | >10,000 | >200x |
| GSK3β | >10,000 | >200x |
| PKA | >10,000 | >200x |
Data adapted from commercially available information for TCS PIM-1 1.[9]
Experimental Workflow and Protocols
A typical workflow for kinase inhibitor profiling involves a primary screen to determine potency against the target of interest, followed by broader selectivity screening against a panel of other kinases.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay (Biochemical)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition binding assay to measure the affinity of a test compound for Pim1 kinase. The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor, leading to a loss of FRET signal.[10][11]
Materials:
-
Recombinant Pim1 Kinase (e.g., GST-tagged)
-
LanthaScreen® Eu-anti-GST Antibody
-
Kinase Tracer 236 (or other appropriate tracer for Pim1)
-
10X Kinase Buffer A (500 mM HEPES pH 7.5, 100 mM MgCl₂, 10 mM EGTA, 0.1% Brij-35)
-
TR-FRET Dilution Buffer
-
Test Inhibitor (e.g., this compound) and Control Inhibitor (e.g., Staurosporine)
-
384-well, low-volume, white plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer by diluting the 10X stock with deionized water.
-
Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 1 mM. Then, create an intermediate dilution (e.g., 4X final concentration) of each compound concentration in 1X Kinase Buffer.
-
Prepare a 2X Kinase/Antibody solution: Dilute the Pim1 kinase and Eu-anti-GST antibody in 1X Kinase Buffer to twice the final desired concentration (e.g., 10 nM Pim1 and 4 nM Antibody).
-
Prepare a 4X Tracer solution: Dilute the Kinase Tracer in 1X Kinase Buffer to four times the final desired concentration (e.g., 40 nM Tracer). The optimal tracer concentration should be near its Kd for the kinase.[4]
-
-
Assay Assembly (16 µL final volume):
-
Add 4 µL of the 4X serially diluted test inhibitor or DMSO vehicle control to the appropriate wells of the 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells.
-
-
Incubation and Measurement:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.
-
-
Data Analysis:
-
Calculate the Emission Ratio (665 nm / 615 nm) for each well.
-
Plot the Emission Ratio against the log of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the tracer.
-
Protocol 2: ADP-Glo™ Kinase Assay (Biochemical)
This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a universal assay suitable for virtually any kinase. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted to ATP, and the new ATP is detected via a luciferase-based luminescence reaction.[3][12][13]
Materials:
-
Recombinant Pim1 Kinase
-
Pim1 substrate (e.g., BAD peptide)
-
Ultra-Pure ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent (Kinase Detection Buffer + Kinase Detection Substrate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test Inhibitor (e.g., this compound)
-
384-well, white, opaque plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Detection Reagent by transferring the entire volume of Kinase Detection Buffer to the bottle containing the lyophilized Kinase Detection Substrate. Mix until dissolved.
-
Prepare a solution containing 2X the final concentration of both ATP and substrate in Kinase Reaction Buffer. The ATP concentration should be at or near the Km for Pim1.
-
Prepare a serial dilution of the test inhibitor in Kinase Reaction Buffer at 2X the final desired concentration.
-
-
Kinase Reaction (10 µL volume):
-
Add 5 µL of the 2X test inhibitor or vehicle control to the appropriate wells of the 384-well plate.
-
To initiate the reaction, add 5 µL of a 2X Pim1 Kinase solution (prepared in Kinase Reaction Buffer) to all wells.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescence reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal (Relative Light Units, RLU) against the log of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of inhibitor that reduces kinase activity by 50%.
-
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for assessing the specificity of Pim1 kinase inhibitors. A thorough understanding of an inhibitor's selectivity profile, generated through systematic kinase profiling using assays like the LanthaScreen® Eu Kinase Binding Assay or the ADP-Glo™ Kinase Assay, is fundamental for the successful development of targeted therapeutics. This critical data enables informed decision-making for lead optimization and preclinical development, ultimately contributing to the creation of safer and more effective drugs.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. selleckchem.com [selleckchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Testing Pim1-IN-7 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (Pim1, Pim2, and Pim3) that are crucial regulators of cell survival, proliferation, and differentiation.[1][2][3] Overexpression of Pim1 kinase is frequently observed in various hematological malignancies and solid tumors, including prostate, breast, and colon cancers, and is often associated with poor prognosis and therapeutic resistance.[2][4][5] This makes Pim1 an attractive target for cancer therapy. Pim1-IN-7 is a chemical probe targeting the Pim1 kinase. These application notes provide a framework for evaluating the in vivo efficacy of this compound in preclinical animal models of cancer, based on established protocols for other well-characterized Pim kinase inhibitors.
Disclaimer: The following protocols are generalized based on preclinical studies of various Pim kinase inhibitors. Researchers must optimize these protocols, including dosage and administration routes, specifically for this compound.
Signaling Pathways and Mechanism of Action
Pim1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][3][6] Once expressed, Pim1 phosphorylates a wide range of downstream substrates, leading to the promotion of cell survival and proliferation while inhibiting apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p27kip1, and the transcription factor c-Myc.[7][8] By inhibiting Pim1, this compound is expected to decrease the phosphorylation of these substrates, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Pim1 Signaling Pathway and Point of Inhibition by this compound.
Recommended Animal Models
The choice of animal model is critical for evaluating the efficacy of this compound and should be based on the cancer type of interest and the specific experimental questions.
-
Xenograft Models: Human cancer cell lines with high Pim1 expression (e.g., prostate cancer lines DU145 and PC3, or triple-negative breast cancer line MDA-MB-231) are subcutaneously implanted into immunodeficient mice (e.g., NOD/SCID or nude mice).[7][9] These models are useful for assessing the direct anti-tumor activity of this compound.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models better represent the heterogeneity and microenvironment of human tumors and are valuable for predicting clinical response.
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the effects of this compound on the tumor microenvironment and the host immune response.[10]
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to develop specific cancers that mimic human disease (e.g., prostate cancer models driven by PTEN inactivation) can also be utilized.[11]
Experimental Protocols
The following are detailed protocols for a typical xenograft study.
Cell Culture and Implantation
-
Cell Lines: Select human cancer cell lines with documented high Pim1 expression (e.g., DU145 for prostate cancer, MDA-MB-231 for triple-negative breast cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice.
-
This compound Formulation and Administration
-
Formulation: The formulation of this compound will depend on its physicochemical properties. A common vehicle for oral administration of similar small molecule inhibitors is a suspension in 0.5% methylcellulose and 0.2% Tween 80 in sterile water. For intraperitoneal injection, a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is often used. It is critical to determine the optimal, stable, and non-toxic formulation for this compound.
-
Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes. The choice should be based on the pharmacokinetic properties of this compound.
-
Dosage and Schedule:
-
Conduct a pilot dose-finding study to determine the maximum tolerated dose (MTD).
-
Based on published data for other Pim inhibitors like AZD1208, a starting dose range of 25-100 mg/kg, administered once or twice daily, can be considered.[9]
-
Treatment should begin when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Efficacy Assessment
-
Tumor Growth Measurement:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor body weight and clinical signs of toxicity throughout the study.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors for further analysis. A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis, and another portion fixed in 10% neutral buffered formalin for immunohistochemistry.
Pharmacodynamic and Biomarker Analysis
-
Western Blotting: Analyze protein lysates from tumor tissues to assess the inhibition of Pim1 signaling. Key proteins to probe for include:
-
Total and phosphorylated Pim1 (to confirm target engagement)
-
Total and phosphorylated BAD (at Ser112 and Ser136)
-
p27kip1
-
Cleaved caspase-3 (as a marker of apoptosis)
-
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections to evaluate:
-
Pim1 expression and localization.
-
Proliferation markers (e.g., Ki-67).
-
Apoptosis markers (e.g., cleaved caspase-3).
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - | +5 ± 2 |
| This compound (25 mg/kg) | Daily, p.o. | 800 ± 100 | 47 | +3 ± 1.5 |
| This compound (50 mg/kg) | Daily, p.o. | 450 ± 75 | 70 | +1 ± 2 |
Table 2: Pharmacodynamic Effects of this compound in Tumor Tissues
| Treatment Group | p-BAD (Ser112) / Total BAD (Relative Density) | p27kip1 / GAPDH (Relative Density) | Cleaved Caspase-3 / GAPDH (Relative Density) |
| Vehicle Control | 1.0 ± 0.1 | 0.5 ± 0.05 | 0.2 ± 0.03 |
| This compound (50 mg/kg) | 0.3 ± 0.04 | 1.5 ± 0.2 | 0.8 ± 0.1 |
Experimental Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
Conclusion
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound in animal models. A thorough characterization of the in vivo efficacy, pharmacodynamics, and safety profile is essential for advancing this compound as a potential therapeutic agent for cancer. Adherence to detailed and optimized protocols will ensure the generation of robust and reproducible data to support further drug development efforts.
References
- 1. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 2. PIM1 reconstitutes thymus cellularity in interleukin 7- and common gamma chain-mutant mice and permits thymocyte maturation in Rag- but not CD3gamma-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim1 Reconstitutes Thymus Cellularity in Interleukin 7–And Common γ Chain–Mutant Mice and Permits Thymocyte Maturation in Rag- but Not Cd3γ-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pim1-IN-7 Working Concentration
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for utilizing Pim1-IN-7 in various cell lines. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to help determine the optimal working concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and apoptosis.[1] Pim-1 is often overexpressed in various cancers, making it an attractive target for therapeutic intervention. This compound exerts its effects by competitively binding to the ATP-binding site of Pim-1, thereby blocking its kinase activity and inhibiting the phosphorylation of its downstream substrates.[2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A good starting point for determining the optimal concentration of this compound is to consider its biochemical IC50 and its cytotoxic effects on different cell lines. The IC50 of this compound for Pim-1 kinase is 0.67 µM.[1] However, the effective concentration in a cellular context (EC50) can be influenced by factors such as cell type, cell density, and media composition.
Based on available data, a broad concentration range of 1 µM to 50 µM is recommended for initial dose-response experiments. For instance, the cytotoxic IC50 has been reported as 7.68 µM in MCF-7 cells and 42.9 µM in HCT-116 cells.[1]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, for 1 mg of this compound (Molecular Weight: 385.46 g/mol ), add 259.4 µL of DMSO. Gently vortex or sonicate to ensure complete dissolution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How does this compound treatment affect downstream signaling?
Inhibition of Pim-1 by this compound is expected to decrease the phosphorylation of its known substrates. Key downstream targets include the pro-apoptotic protein BAD (at Ser112), the transcription factor c-Myc, and components of the NF-κB signaling pathway.[3][4][5] Verifying the modulation of these downstream targets by Western blot can confirm the on-target activity of this compound in your cell line.
Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Pim-1 Kinase IC50 | 0.67 µM | N/A (Biochemical) | [1] |
| Cytotoxic IC50 | 7.68 µM | MCF-7 | [1] |
| 42.9 µM | HCT-116 | [1] |
Visualizing Key Pathways and Workflows
Caption: Pim-1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Protocol 1: Determining Optimal Working Concentration using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is from 100 µM down to 0.1 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing Target Engagement by Western Blot
This protocol is to confirm that this compound is inhibiting the phosphorylation of a known Pim-1 substrate, such as BAD.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-Pim-1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. Compare the treated samples to the vehicle control to assess the degree of target inhibition.
-
Troubleshooting Guide
Caption: Troubleshooting Guide for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Pim1-IN-7 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and use of Pim1-IN-7, a potent Pim-1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 6c) is a potent, ATP-competitive inhibitor of the Pim-1 kinase. Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream substrates. By inhibiting Pim-1, this compound can induce cytotoxic effects in cancer cell lines.
Q2: What are the recommended storage conditions for this compound?
-
Solid Form: For long-term storage, it is recommended to store this compound as a solid at -20°C. One supplier suggests that the solid is stable for at least four years when stored at -20°C. For short-term storage, room temperature may be acceptable in some regions, but it is always best to consult the Certificate of Analysis provided by the supplier.[1]
-
In Solvent: Stock solutions of this compound should be stored at -80°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in solution?
Specific, long-term stability data for this compound in various solvents is not extensively published. As a general guideline for pyrazolopyrimidine derivatives, it is recommended to prepare fresh solutions for experiments or use aliquots from a recently prepared stock solution stored at -80°C. Users are advised to perform their own stability assessments for their specific experimental conditions.
Q4: In which solvents is this compound soluble?
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Pim-1 Kinase Inhibition (IC50) | 0.67 µM | - | [1][2] |
| Cytotoxicity (IC50) | 42.9 µM | HCT-116 | [1][2] |
| 7.68 µM | MCF-7 | [1][2] |
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in cell survival and proliferation pathways, which are inhibited by this compound.
Caption: Pim-1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Note: The following are generalized protocols and may require optimization for your specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methodology described for similar pyrazolopyrimidine derivatives.[2]
-
Cell Seeding: Seed cells (e.g., HCT-116 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Pim-1 Target Engagement
This protocol provides a general workflow to assess the effect of this compound on the phosphorylation of a known Pim-1 substrate, such as Bad.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bad (Ser112) and total Bad overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phospho-Bad levels relative to total Bad and the loading control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no compound activity | - Compound degradation | - Use a fresh aliquot of this compound stock solution. - Prepare fresh dilutions in media immediately before use. - Verify the activity of the compound with a positive control cell line if available. |
| - Incorrect concentration | - Double-check all dilution calculations. - Perform a dose-response curve over a wider concentration range. | |
| - Cell line is not sensitive to Pim-1 inhibition | - Confirm Pim-1 expression in your cell line via Western blot or qPCR. - Try a different cell line known to be sensitive to Pim-1 inhibitors. | |
| Compound precipitation in media | - Poor solubility at working concentration | - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatments. - Gently warm the media to aid dissolution before adding to cells. - Consider using a different solvent for the initial stock solution if compatible with your assay. |
| High background in Western blot | - Insufficient blocking | - Increase blocking time to 1.5-2 hours. - Use a different blocking agent (e.g., BSA instead of milk). |
| - Primary antibody concentration is too high | - Titrate the primary antibody to determine the optimal concentration. | |
| - Insufficient washing | - Increase the number and duration of TBST washes. | |
| Inconsistent results between experiments | - Variation in cell passage number or confluency | - Use cells within a consistent passage number range. - Ensure consistent cell seeding density and confluency at the time of treatment. |
| - Freeze-thaw cycles of the compound | - Aliquot the stock solution of this compound to avoid repeated freeze-thaw cycles. |
Experimental Workflow Diagram
References
Troubleshooting low efficacy of Pim1-IN-7 in experiments
Welcome to the technical support center for Pim1-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound, a potent inhibitor of Pim-1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Pim-1 proto-oncogene serine/threonine kinase.[1] Pim-1 kinase is a key regulator of cell cycle progression, apoptosis, and signal transduction pathways.[2] this compound exerts its effects by competitively binding to the ATP-binding pocket of Pim-1 kinase, thereby inhibiting its catalytic activity. This leads to a downstream blockade of signaling pathways that are dependent on Pim-1, ultimately impacting cell proliferation and survival.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic activity in various cancer cell lines. For instance, it has been shown to be effective against HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma) cells.[1] The sensitivity of different cell lines to this compound can vary depending on the expression levels and dependence on Pim-1 kinase for their growth and survival.
Q3: What is the recommended solvent for dissolving this compound?
A3: While specific solubility data for this compound is not extensively published, similar Pim-1 inhibitors are typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the desired final concentration in your experimental medium. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: How should I store this compound?
A4: this compound should be stored as a solid at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide: Low Efficacy of this compound
This guide addresses common issues that may lead to lower-than-expected efficacy of this compound in your experiments.
Q1: I am not observing the expected level of inhibition of cell growth or phosphorylation of Pim-1 targets. What are the possible reasons?
A1: Several factors could contribute to the low efficacy of this compound. Here's a step-by-step troubleshooting guide:
-
Compound Integrity and Handling:
-
Solubility: this compound may have precipitated out of solution. Ensure the compound is fully dissolved in DMSO before diluting it in aqueous media. Sonication can aid in dissolving the compound. Visually inspect for any precipitate after dilution.
-
Stability: The compound may have degraded. Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a frozen stock for each experiment. The stability of Pim-1 kinase itself is regulated by heat shock proteins and the ubiquitin-proteasome pathway, which could indirectly affect the apparent efficacy of the inhibitor.[3]
-
Concentration: Verify the concentration of your stock solution. An error in initial weighing or dilution can lead to a lower effective concentration.
-
-
Experimental Conditions:
-
Cell Line Specificity: The cell line you are using may not be dependent on Pim-1 signaling for survival or proliferation. It is crucial to use cell lines with confirmed high expression of Pim-1. You can verify Pim-1 expression levels by Western blot.
-
Treatment Duration and Concentration: The incubation time or the concentration of this compound may be insufficient. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
-
Serum Concentration: Components in the fetal bovine serum (FBS) used in cell culture media can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period if your cells can tolerate it.
-
-
Cellular Resistance Mechanisms:
-
Pim Kinase Upregulation: Cells can develop resistance to kinase inhibitors by upregulating the target kinase.[1][4][5][6] Check for any compensatory increase in Pim-1 expression after prolonged treatment.
-
Activation of Bypass Pathways: Cancer cells can activate alternative survival pathways to circumvent the inhibition of a specific kinase. The PI3K/AKT pathway is a known collaborator with Pim-1, and its activation could confer resistance.[1][4][5][6]
-
Redox Signaling and NRF2 Activity: Pim kinases can promote resistance by regulating redox signaling through NRF2, which decreases cellular reactive oxygen species (ROS) levels and the cytotoxicity of inhibitors.[1][4][5][6]
-
Q2: How can I confirm that this compound is active and engaging its target in my cells?
A2: To confirm target engagement and activity, you should perform the following experiments:
-
Western Blot Analysis:
-
Phospho-Substrate Levels: Measure the phosphorylation status of known Pim-1 downstream substrates, such as BAD at Ser112, p21, or p27.[7][8] A decrease in the phosphorylation of these substrates upon treatment with this compound would indicate target engagement.
-
Pim-1 Expression: While this compound is an inhibitor, it's good practice to check the total Pim-1 protein levels to ensure the treatment is not causing unexpected degradation or upregulation of the kinase.
-
-
Cell Viability and Apoptosis Assays:
-
Dose-Response Curve: Generate a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value of this compound in your cell line.
-
Apoptosis Induction: Measure markers of apoptosis, such as cleaved caspase-3 or PARP cleavage, by Western blot or using specific apoptosis assays to confirm that the observed decrease in cell viability is due to programmed cell death.
-
Q3: Could off-target effects be influencing my results?
A3: Like many kinase inhibitors, this compound may have off-target effects, especially at higher concentrations.
-
Use a Negative Control: Include a structurally similar but inactive compound as a negative control to differentiate between specific on-target effects and non-specific or off-target effects.
-
Use Multiple Inhibitors: If possible, use another structurally different Pim-1 inhibitor to confirm that the observed phenotype is due to the inhibition of Pim-1 and not an off-target effect of this compound.
-
Knockdown/Knockout Experiments: The most definitive way to validate on-target effects is to use genetic approaches like siRNA or CRISPR to deplete Pim-1 and see if it phenocopies the effects of this compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Pim-1 Kinase) | 0.67 µM | In vitro kinase assay | [1] |
| Cytotoxicity IC50 | 42.9 µM | HCT-116 cells | [1] |
| Cytotoxicity IC50 | 7.68 µM | MCF-7 cells | [1] |
Experimental Protocols
Western Blot for Phospho-BAD (Ser112)
This protocol is for assessing the inhibition of Pim-1 kinase activity in cells by measuring the phosphorylation of its downstream target, BAD.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-Pim-1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total BAD and a loading control like GAPDH.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on a cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO). Include wells with medium only as a background control. Incubate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing the efficacy of this compound.
References
- 1. Mechanisms Behind Resistance to PI3K Inhibitor Treatment Induced by the PIM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Pim1-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Pim1-IN-7. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (also known as compound 6c) is a potent inhibitor of the PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis. It has an in vitro IC50 of 0.67 µM for PIM-1.
Q2: What are the known off-target effects of this compound?
Currently, there is no publicly available, comprehensive kinase selectivity profile specifically for this compound against a broad panel of kinases. However, this compound belongs to the pyrazolo[1,5-a]pyrimidine class of inhibitors. Compounds with this scaffold have been reported to exhibit activity against other kinases. For instance, some pyrazolo[1,5-a]pyrimidine-based PIM-1 inhibitors have been shown to also inhibit Fms-like tyrosine kinase 3 (Flt-3).[1][2] Therefore, it is plausible that this compound may have off-target activity against Flt-3 or other structurally related kinases.
Q3: What are the observed cytotoxic effects of this compound?
This compound has demonstrated cytotoxic activity against different cancer cell lines. The reported IC50 values for cytotoxicity are significantly higher than its IC50 for PIM-1 inhibition, suggesting a therapeutic window. However, at higher concentrations, off-target effects could contribute to the observed cytotoxicity.
Data Summary: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Value | Cell Line | Reference |
| PIM-1 Kinase Inhibition (IC50) | 0.67 µM | N/A (Biochemical Assay) | [1] |
| Cytotoxicity (IC50) | 42.9 µM | HCT-116 (Colon Carcinoma) | [1] |
| Cytotoxicity (IC50) | 7.68 µM | MCF-7 (Breast Adenocarcinoma) | [1] |
Q4: What signaling pathways might be affected by potential off-target effects?
Given that other pyrazolo[1,5-a]pyrimidine PIM-1 inhibitors can inhibit Flt-3, pathways downstream of Flt-3 could potentially be affected by this compound. Flt-3 is a receptor tyrosine kinase that, when activated, signals through pathways such as PI3K/AKT and MAPK to promote cell proliferation and survival. Inhibition of Flt-3 by this compound could lead to the downregulation of these pathways, which might be a confounding factor in studies focused solely on PIM-1 inhibition.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype not consistent with PIM-1 inhibition.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Validate with a structurally different PIM-1 inhibitor: Use another PIM-1 inhibitor with a distinct chemical scaffold to see if the phenotype is reproducible.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a this compound-resistant mutant of PIM-1. If the phenotype is not rescued, it is likely due to off-target effects.
-
Assess Activity of Potential Off-Targets: If you hypothesize an off-target, for example Flt-3, measure the activity of this kinase or its downstream signaling pathways (e.g., phosphorylation of AKT, ERK) in your experimental system upon treatment with this compound.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability, high protein binding, or rapid metabolism of this compound in your cellular model. It could also be that the cellular phenotype is a result of combined on- and off-target effects.
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response experiment in your cellular assay to determine the EC50 and compare it to the biochemical IC50.
-
Western Blot Analysis: Confirm target engagement in cells by measuring the phosphorylation of a known PIM-1 substrate (e.g., BAD at Ser112) after treatment with this compound.
-
Investigate Potential Off-Targets: As mentioned in Issue 1, assess the activity of potential off-target kinases that are known to be inhibited by the pyrazolo[1,5-a]pyrimidine scaffold.
-
Experimental Protocols
Protocol 1: Western Blot for Assessing PIM-1 and Potential Flt-3 Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-BAD (Ser112) (to assess PIM-1 activity)
-
Total BAD
-
p-AKT (Ser473) (as a potential downstream marker of Flt-3)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204) (as a potential downstream marker of Flt-3)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect with an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Potential on- and off-target signaling of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PIM1 Inhibitor Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to PIM1 inhibitors, such as Pim1-IN-7, in their cancer cell experiments.
Frequently Asked Questions (FAQs) - General Information
Q1: What is the primary mechanism of action for PIM1 kinase inhibitors?
PIM1 is a serine/threonine kinase that plays a crucial role in regulating cell cycle progression, cell survival, and apoptosis.[1][2] PIM1 kinase inhibitors are small molecules that typically bind to the ATP-binding pocket of the PIM1 enzyme, preventing the phosphorylation of its downstream substrates. By inhibiting PIM1, these compounds aim to halt cell cycle progression and induce apoptosis in cancer cells that overexpress PIM1.[3] Key downstream targets of PIM1 include proteins involved in cell cycle control like p21Cip1/Waf1 and p27Kip1, and apoptosis regulators like BAD.[1][4]
Q2: Which signaling pathways are upstream and downstream of PIM1?
PIM1 expression is primarily regulated by the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors such as IL-6.[3][5] Upon activation, STAT3 and STAT5 translocate to the nucleus and induce the transcription of the PIM1 gene.[3] Downstream, PIM1 phosphorylates a wide array of substrates to promote cell survival and proliferation.[3] This includes inactivating pro-apoptotic proteins (e.g., BAD), degrading cell cycle inhibitors (e.g., p27Kip1), and promoting the activity of transcription factors like c-Myc.[4][6]
Figure 1: Simplified PIM1 Signaling Pathway.
Frequently Asked Questions (FAQs) - Troubleshooting Resistance
Q3: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
Resistance to PIM1 inhibitors can emerge through several mechanisms:
-
Upregulation of PIM Kinases: Cancer cells may compensate for PIM1 inhibition by increasing the expression of PIM1, PIM2, or PIM3.
-
Activation of Bypass Signaling Pathways: Redundant pro-survival pathways, such as the PI3K/AKT/mTOR pathway, can be activated to overcome the effects of PIM1 inhibition.[7] PIM kinases and the PI3K/AKT pathway share some downstream substrates, allowing for this crosstalk.[8]
-
Alterations in Downstream Effectors: Changes in the expression or function of PIM1 substrates, such as the anti-apoptotic protein Mcl-1, can confer resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can increase the removal of the inhibitor from the cell, reducing its effective concentration. PIM1 itself has been implicated in regulating some of these transporters.[9]
Figure 2: Mechanisms of Resistance to PIM1 Inhibitors.
Q4: How can I experimentally confirm the mechanism of resistance in my cell line?
A systematic approach is recommended:
-
Confirm Target Engagement: Use Western blotting to check the phosphorylation status of a known PIM1 substrate (e.g., p-BAD Ser112) with and without this compound treatment. A lack of change in phosphorylation may indicate a primary resistance mechanism.
-
Assess PIM Kinase Expression: Use qPCR or Western blotting to measure the mRNA and protein levels of all three PIM kinase isoforms (PIM1, PIM2, PIM3) in your resistant cells compared to sensitive parental cells.
-
Investigate Bypass Pathways: Perform Western blot analysis for key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K). Increased phosphorylation in resistant cells suggests activation of this bypass pathway.
-
Co-immunoprecipitation: To investigate altered protein-protein interactions, you can perform a co-immunoprecipitation assay to see if PIM1 is interacting with new partners in the resistant cells.[10]
Figure 3: Workflow for Investigating PIM1 Inhibitor Resistance.
Q5: What are the most promising strategies to overcome this compound resistance?
Combination therapy is the most widely explored strategy.[8] The choice of the combination agent depends on the identified resistance mechanism:
-
If bypass pathways are activated: Combine this compound with an inhibitor of the activated pathway, such as a PI3K/mTOR inhibitor.[7]
-
General sensitization: Combining PIM1 inhibitors with standard chemotherapeutic agents has shown synergistic effects in some cancer models.
-
Targeting related pathways: In HER2-positive breast cancer, combining PIM1 inhibitors with HER2 inhibitors like lapatinib has been shown to be effective.[2][11]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| No change in cell viability after this compound treatment. | 1. Inhibitor is inactive. 2. Cell line is intrinsically resistant. 3. Incorrect assay setup. | 1. Verify the inhibitor's activity on a known sensitive cell line. 2. Check baseline PIM1 expression in your cell line. Low expression may confer resistance. 3. Confirm appropriate cell seeding density and inhibitor concentration range in your viability assay. |
| Phosphorylation of PIM1 substrates is not decreasing after treatment. | 1. Insufficient inhibitor concentration or incubation time. 2. Rapid degradation of the inhibitor. 3. High baseline PIM1 expression. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting PIM1 activity. 2. Assess the stability of this compound in your cell culture medium. 3. Quantify PIM1 protein levels by Western blot. |
| Resistant clones emerge quickly in long-term culture. | 1. Heterogeneity of the parental cell line. 2. Sub-lethal concentration of the inhibitor is promoting the selection of resistant cells. | 1. Consider single-cell cloning of the parental line to start with a more homogenous population. 2. Ensure you are using a concentration of this compound that is well above the IC50 for the sensitive population. |
Quantitative Data Summary
The following table provides a template for summarizing data from combination therapy experiments. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Example IC50 Values (µM) for PIM1 Inhibitor in Combination with a PI3K Inhibitor
| Cell Line | PIM1 Inhibitor Alone | PI3K Inhibitor Alone | PIM1 Inhibitor + PI3K Inhibitor (1:1 ratio) |
| Sensitive Parental | 0.5 ± 0.08 | 1.2 ± 0.15 | 0.1 ± 0.03 |
| Resistant | 8.2 ± 1.1 | 1.5 ± 0.2 | 0.9 ± 0.12 |
Detailed Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for assessing cell viability in a 96-well plate format.[12][13][14]
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound and other test compounds
-
96-well clear, flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and any combination drugs in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background subtraction.
-
Incubate the plate for the desired exposure period (e.g., 72 hours).
-
Add 20 µL of MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance and normalize the results to the vehicle-treated control wells to determine the percentage of cell viability.
Western Blotting for PIM1 and Phospho-Proteins
This protocol allows for the detection of specific proteins from cell lysates.[15][16]
Materials:
-
Cell lysates prepared in RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIM1, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Determine the protein concentration of cell lysates using the BCA assay.
-
Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[15]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is used to identify protein-protein interactions.[17][18]
Materials:
-
Cell lysate prepared in a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100)
-
Co-IP antibody (specific to the "bait" protein, e.g., anti-PIM1)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Collect the pre-cleared lysate.
-
Incubate the pre-cleared lysate with the Co-IP antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by adding elution buffer or by resuspending the beads in Laemmli sample buffer and boiling.
-
Analyze the eluates by Western blotting using antibodies against the "bait" protein and potential interacting "prey" proteins.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. PIM1 Antibody (ST0513) (NBP2-67528) by Novus, Part of Bio-Techne [bio-techne.com]
- 17. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 18. The principle and method of co-immunoprecipitation (Co-IP) | MBL Life Sience -GLOBAL- [mblbio.com]
Technical Support Center: Measuring Pim1-IN-7 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for measuring Pim1-IN-7 target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming this compound target engagement in live cells?
A1: There are several established methods to measure the interaction of this compound with its target, Pim1 kinase, within a cellular environment. The primary approaches include:
-
Western Blotting: This technique is used to measure the phosphorylation status of known Pim1 substrates. A decrease in the phosphorylation of substrates like BAD (at Ser112), p21, or p27 upon treatment with this compound indicates target engagement and inhibition.[1][2][3][4]
-
NanoBRET™ Target Engagement Assay: This is a quantitative, live-cell method that measures the binding of a compound to a target protein. It uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged Pim1 and a fluorescent tracer that competes with this compound for the ATP-binding site.[5][6][7][8]
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.[9] When this compound binds to Pim1 kinase, the resulting complex is more resistant to heat-induced denaturation. The amount of soluble Pim1 remaining after heating is quantified, typically by Western blot.[10][11][12]
Q2: How can I be sure that the observed effects are specific to Pim1 inhibition?
A2: Ensuring specificity is crucial. You can implement several controls:
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same effects, indicating that the observed activity is not due to off-target or non-specific compound effects.
-
Employ RNAi or CRISPR: Use siRNA or a CRISPR-Cas9 system to knock down or knock out the PIM1 gene. The cellular effects of this compound should be significantly diminished or completely absent in these modified cells compared to control cells.[2][13]
-
Rescue Experiments: In a Pim1 knockout/knockdown cell line, re-introducing a Pim1 expression vector should restore the sensitivity to this compound.
-
Kinase Profiling: Test this compound against a broad panel of other kinases in biochemical assays to determine its selectivity profile and identify potential off-targets.
Q3: Which downstream substrates of Pim1 are most reliable for Western blot analysis?
A3: Pim1 phosphorylates a wide range of substrates involved in cell cycle progression and apoptosis.[14][15] Some of the most commonly used and reliable substrates to probe for changes in phosphorylation after Pim1 inhibition include:
-
BAD (Bcl-2-associated death promoter): Pim1 phosphorylates BAD at Ser112, which inhibits its pro-apoptotic function.[1][16][17] A decrease in p-BAD (Ser112) is a strong indicator of Pim1 inhibition.
-
p27Kip1: Phosphorylation of this cell cycle inhibitor by Pim1 promotes its degradation.[3][15] Inhibition of Pim1 can lead to an accumulation of total p27 protein.
-
4E-BP1: As a downstream effector, phosphorylation of 4E-BP1 can be regulated by the Pim kinase pathway.[18]
-
c-Myc: Pim1 can enhance the stability and transcriptional activity of the c-Myc oncoprotein.[19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No change in substrate phosphorylation observed via Western blot. | 1. Suboptimal Compound Concentration/Duration: The concentration of this compound may be too low, or the treatment time too short. | 1. Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment to identify the optimal conditions. |
| 2. Low Pim1 Expression: The cell line used may express very low levels of Pim1 kinase. | 2. Confirm Pim1 protein expression in your cell line via Western blot. If levels are low, consider using a cell line known to have higher Pim1 expression (e.g., certain hematopoietic or prostate cancer cell lines).[20] | |
| 3. Cell Permeability Issues: this compound may not be efficiently entering the cells. | 3. If possible, confirm cellular uptake. Consider using a positive control inhibitor known to be cell-permeable. Lysate-based assays can help determine if the issue is permeability.[12] | |
| High background or low signal window in NanoBRET™ assay. | 1. Incorrect Tracer Concentration: The concentration of the fluorescent tracer may be too high (causing high background) or too low (causing a weak signal). | 1. Optimize the tracer concentration according to the manufacturer's protocol to achieve a robust signal-to-background ratio before testing your compound. |
| 2. Suboptimal Cell Density: Too many or too few cells can negatively impact the assay window. | 2. Titrate the number of cells seeded per well to find the optimal density that provides the best assay performance. | |
| 3. Compound Autofluorescence: this compound itself may be fluorescent at the measurement wavelengths. | 3. Run a control with cells treated only with this compound (no tracer) to measure its contribution to the signal and subtract this background. | |
| Inconsistent results in Cellular Thermal Shift Assay (CETSA). | 1. Inefficient or Variable Cell Lysis: Incomplete lysis after the heating step can lead to inconsistent amounts of protein being analyzed. | 1. Ensure a consistent and effective lysis method, such as multiple freeze-thaw cycles, and verify lysis completion microscopically. |
| 2. Uneven Heating: Inconsistent heating across samples will lead to variable protein denaturation. | 2. Use a thermal cycler with a heated lid to ensure precise and uniform temperature control for all samples. | |
| 3. Low Antibody Quality: The antibody used for Western blotting may have low affinity or specificity for Pim1. | 3. Validate your Pim1 antibody to ensure it produces a clean, strong signal at the correct molecular weight. Test multiple antibodies if necessary. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-BAD (Ser112)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere for 24 hours. Treat cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis: Aspirate the media, wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Analysis: Strip the membrane and re-probe for total BAD and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensity using software like ImageJ.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest the cells and resuspend them in a protein-free medium. Divide the cell suspension into two tubes: one for vehicle control (DMSO) and one for this compound treatment (at a final concentration sufficient to ensure target saturation, e.g., 10-20 µM). Incubate for 1 hour at 37°C.
-
Heat Treatment: Aliquot the cell suspensions from each treatment group into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Protein: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble Pim1 by Western blotting as described in the protocol above.
-
Data Interpretation: Plot the relative band intensity for soluble Pim1 against the temperature for both the vehicle- and this compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and therefore, target engagement.
Quantitative Data Summary
The following table summarizes typical quantitative outputs for assessing Pim1 kinase inhibitors. Note that specific values for this compound will be dependent on the cell line and experimental conditions.
| Assay Method | Key Parameter | Typical Potency Range for PIM Inhibitors | Notes |
| NanoBRET™ TE | IC₅₀ | 10 nM - 1 µM | Measures direct binding affinity in live cells.[7] |
| Western Blot | IC₅₀ | 50 nM - 5 µM | Measures functional inhibition of downstream signaling.[17] |
| CETSA | ΔTₘ (Shift in Melting Temp.) | 1 - 8 °C | Indicates direct target engagement; magnitude of shift can correlate with compound affinity.[9] |
| In Vitro Kinase Assay | IC₅₀ | 0.3 nM - 100 nM | Measures direct enzymatic inhibition using recombinant protein.[21] |
Visual Guides
Caption: Pim1 kinase signaling pathway and the inhibitory mechanism of this compound.
Caption: A step-by-step experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 12. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 21. aacrjournals.org [aacrjournals.org]
Technical Support Center: Pim1-IN-7 and Pim Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of Pim1-IN-7, with a focus on its effects on non-cancerous cell lines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the cytotoxicity of this compound in non-cancerous cell lines?
Currently, there is no specific published data detailing the cytotoxic effects of this compound on non-cancerous cell lines. The available information primarily focuses on its activity in cancer cell lines.
Q2: What is the known cytotoxic activity of this compound in cancer cell lines?
This compound is a potent inhibitor of the Pim-1 kinase with an IC50 of 0.67 μM.[1] It has demonstrated cytotoxic activity against the human colon cancer cell line HCT-116 and the human breast cancer cell line MCF-7.[1]
Q3: What is the general expectation for the cytotoxicity of Pim kinase inhibitors in non-cancerous versus cancerous cells?
Generally, Pim kinase inhibitors are expected to exhibit a therapeutic window, meaning they are more cytotoxic to cancer cells than to non-cancerous cells. This is because many cancer cells are "addicted" to the pro-survival signals mediated by Pim kinases, making them more vulnerable to Pim inhibition. Several studies on other Pim kinase inhibitors support this concept:
-
SGI-1776: This Pim inhibitor showed cytotoxicity in chronic lymphocytic leukemia (CLL) cells, while being non-cytotoxic to normal lymphocytes at the same effective concentration.[2][3]
-
AZD1208: While effective against various cancer models, the natural product sophoridine, which impacts pathways involving Pim kinase, has been noted to have lower cytotoxicity in normal cells compared to AZD1208, suggesting a better safety profile for some compounds.[4]
-
PIM1-specific Monoclonal Antibody: A study using a monoclonal antibody targeting PIM-1 found that it reacted strongly with various human and mouse cancer tissues but only weakly, if at all, with normal tissues.[5][6]
Q4: My non-cancerous cell line is showing unexpected cytotoxicity with this compound. What could be the reason?
Several factors could contribute to unexpected cytotoxicity in non-cancerous cell lines:
-
High Pim1 Expression: Some non-cancerous cell lines may have higher than expected Pim1 expression levels, making them more sensitive to inhibition.
-
Off-Target Effects: At higher concentrations, this compound might inhibit other kinases or cellular targets, leading to toxicity.
-
Cell Line Specific Sensitivity: The specific genetic and metabolic background of a cell line can influence its susceptibility to any compound.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can affect cellular responses to inhibitors.
Q5: How can I troubleshoot unexpected cytotoxicity in my non-cancerous cell line?
-
Confirm Pim1 Expression: Perform Western blotting or qPCR to determine the relative expression levels of Pim1 in your non-cancerous cell line compared to a sensitive cancer cell line.
-
Dose-Response Curve: Generate a comprehensive dose-response curve to determine the precise IC50 value in your cell line and identify a potential therapeutic window.
-
Use a Rescue Experiment: If possible, overexpress Pim1 in your non-cancerous cell line to see if it rescues the cells from this compound-induced cytotoxicity. This can help confirm that the effect is on-target.
-
Assess Apoptosis: Use assays like Annexin V/PI staining to determine if the observed cytotoxicity is due to apoptosis, which is a common mechanism of action for Pim kinase inhibitors.
-
Test Other Pim Inhibitors: Compare the effects of this compound with other known Pim kinase inhibitors to see if the observed cytotoxicity is a class effect.
Data on Pim1 Inhibitor Cytotoxicity
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (μM) |
| This compound | HCT-116 | Colon Cancer | 42.9 |
| This compound | MCF-7 | Breast Cancer | 7.68 |
Data sourced from MedchemExpress product datasheet.[1]
Table 2: Qualitative Summary of Other Pim Inhibitor Cytotoxicity
| Inhibitor/Agent | Effect on Non-Cancerous Cells | Effect on Cancerous Cells |
| SGI-1776 | Non-cytotoxic to normal peripheral blood lymphocytes.[2][3] | Induces apoptosis in chronic lymphocytic leukemia (CLL) cells.[3] |
| AZD1208 | Implied to have higher toxicity than some natural compounds.[4] | Effective at inducing apoptosis in EGFR-TKI-sensitive and -resistant lung cancer cells.[7] |
| PIM1-specific mAb | Weak to no reactivity with normal tissues.[5][6] | Reacts strongly with a majority of human and mouse cancer tissues.[5][6] |
Experimental Protocols
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[8]
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[10]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate at room temperature for at least 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals.[9]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]
2. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.[11][12]
Protocol:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a luminometer.
Visualizations
Caption: Simplified signaling pathway of Pim1-mediated cell survival and its inhibition by this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. promega.com [promega.com]
Technical Support Center: Improving In Vivo Delivery of Pim1-IN-7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of Pim1-IN-7, a potent Pim-1 kinase inhibitor. Given the limited publicly available data on the physicochemical properties of this compound, this guide also offers general strategies applicable to poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo delivery challenging?
This compound is a potent inhibitor of the Pim-1 kinase, a serine/threonine kinase implicated in various cancers.[1] The primary challenge in the in vivo delivery of many kinase inhibitors, likely including this compound, is poor aqueous solubility. This can lead to low absorption, suboptimal bioavailability, and consequently, reduced therapeutic efficacy in preclinical models.
Q2: I am observing poor efficacy of this compound in my animal model. What are the potential causes?
Poor in vivo efficacy can stem from several factors:
-
Poor Bioavailability: The formulation may not be effectively solubilizing this compound, leading to low absorption from the administration site (e.g., oral or intraperitoneal).
-
Rapid Metabolism: The compound may be quickly metabolized and cleared from the body before it can reach the target tissue at sufficient concentrations.
-
Suboptimal Dosing: The administered dose may be too low to achieve a therapeutic concentration at the tumor site.
-
Inadequate Target Engagement: The drug may not be reaching the Pim-1 kinase within the target cells at a high enough concentration to exert its inhibitory effect.
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
For a compound with suspected low aqueous solubility like this compound, common formulation strategies for preclinical studies include:
-
Co-solvent Systems: Utilizing a mixture of solvents to dissolve the compound. A common starting point is a ternary system of DMSO, PEG400, and saline or water.
-
Surfactant-based Formulations: Incorporating surfactants like Tween® 80 or Cremophor® EL can improve solubility and stability.
-
Lipid-based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can enhance absorption.
It is crucial to perform small-scale formulation trials to assess the physical and chemical stability of the chosen formulation before animal administration.
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation or Upon Dilution
Symptoms:
-
Visible precipitate in the stock solution or final formulation.
-
Cloudiness or precipitation when diluting the formulation with aqueous buffers (e.g., PBS).
Possible Causes:
-
This compound has exceeded its solubility limit in the chosen vehicle.
-
The pH of the final solution is unfavorable for solubility.
-
The formulation is unstable over time.
Troubleshooting Steps:
-
Solubility Assessment: Determine the approximate solubility of this compound in various individual solvents (e.g., DMSO, ethanol, PEG400) and co-solvent mixtures. This will help in selecting an appropriate vehicle.
-
Optimize Co-solvent Ratios: If using a co-solvent system, systematically vary the ratios of the solvents. For example, start with a higher percentage of the organic solvent (e.g., DMSO) and titrate downwards with the aqueous component.
-
Incorporate Solubilizing Excipients: Consider adding a small percentage (1-5%) of a biocompatible surfactant like Tween® 80 to the formulation to improve solubility and prevent precipitation.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the aqueous component of the formulation might improve solubility. However, ensure the final pH is physiologically tolerable for the intended route of administration.
-
Prepare Fresh Formulations: Always prepare formulations fresh before each experiment to minimize the risk of precipitation due to instability.
Issue 2: Low and Variable Bioavailability After Oral Administration
Symptoms:
-
Pharmacokinetic (PK) studies reveal low plasma concentrations of this compound.
-
High variability in plasma concentrations between individual animals.
-
Lack of a clear dose-response relationship in efficacy studies.
Possible Causes:
-
Poor dissolution of this compound in the gastrointestinal (GI) tract.
-
First-pass metabolism in the liver.
-
Efflux by transporters like P-glycoprotein (P-gp) in the gut wall.
Troubleshooting Steps:
-
Formulation Optimization for Oral Delivery:
-
Lipid-Based Formulations: Explore the use of self-emulsifying drug delivery systems (SEDDS) or lipid solutions. These can improve solubilization in the GI tract and enhance lymphatic absorption, potentially bypassing first-pass metabolism.
-
Amorphous Solid Dispersions: If resources allow, creating an amorphous solid dispersion of this compound with a polymer can significantly improve its dissolution rate and extent.
-
-
Consider Alternative Administration Routes: If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to bypass absorption barriers. This can help determine if the compound is active when it reaches systemic circulation.
-
Pharmacokinetic Studies: Conduct a pilot PK study with a few animals to determine key parameters like Cmax, Tmax, and AUC. This data is crucial for understanding the absorption and clearance of this compound and for designing more effective dosing regimens.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To estimate the solubility of this compound in common preclinical formulation vehicles.
Materials:
-
This compound powder
-
Solvents: DMSO, Ethanol (absolute), PEG400, Propylene Glycol, Saline (0.9% NaCl), Tween® 80
-
Vortex mixer
-
Microcentrifuge
Method:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
In separate microcentrifuge tubes, prepare various vehicle mixtures (see table below for examples).
-
Add a small, known volume of the this compound stock solution to each vehicle mixture to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for any precipitation.
-
If no precipitation is observed, incrementally add more stock solution until precipitation occurs to estimate the saturation solubility.
-
If precipitation is observed, prepare a new set of dilutions at lower concentrations to find the solubility limit.
Protocol 2: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
Objective: To prepare a clear, stable solution of this compound for IP administration in mice.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
PEG400 (polyethylene glycol 400)
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Method:
-
Weighing: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Dissolve the this compound powder in a minimal amount of DMSO. For example, for a final concentration of 5 mg/mL, you might start by dissolving the powder in 10% of the final volume with DMSO.
-
Addition of Co-solvents: Add PEG400 and Tween® 80 to the solution and vortex until clear. A common ratio to start with is 10% DMSO, 40% PEG400, and 5% Tween® 80.
-
Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing. The final volume of saline would be 45% in this example.
-
Final Check: Ensure the final formulation is a clear solution with no visible precipitate.
-
Administration: Administer the formulation to the animals as soon as possible after preparation.
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to minimize potential toxicity. The tolerability of the vehicle should be assessed in a small group of animals before proceeding with large-scale efficacy studies.
Data Presentation
Table 1: Example of a Solubility Screening Table for this compound
| Vehicle Composition (v/v/v) | Target Concentration (mg/mL) | Observation (Clear/Precipitate) | Estimated Solubility (mg/mL) |
| 10% DMSO / 90% Saline | 1 | Precipitate | < 1 |
| 10% DMSO / 40% PEG400 / 50% Saline | 1 | Clear | > 1 |
| 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline | 5 | Clear | > 5 |
| 5% Ethanol / 10% Cremophor EL / 85% Saline | 1 | Precipitate | < 1 |
This table is for illustrative purposes. Actual results will depend on the intrinsic solubility of this compound.
Visualizations
Pim1 Signaling Pathway
The Pim-1 kinase is a key downstream effector of multiple signaling pathways that promote cell survival, proliferation, and resistance to apoptosis.
Caption: Simplified Pim-1 signaling pathway and points of intervention.
Experimental Workflow for In Vivo Formulation Development
A logical workflow is essential for efficiently developing a suitable in vivo formulation for a poorly soluble compound like this compound.
Caption: A stepwise workflow for developing an in vivo formulation.
References
Technical Support Center: Managing Pim1-IN-7 Precipitation in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and prevent the precipitation of Pim1-IN-7 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent inhibitor of Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and survival.[1][2][3] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for cancer therapeutics.[4] this compound is used in cancer research to study the effects of Pim-1 inhibition on cancer cells.[1]
Q2: My this compound precipitated after I added it to my culture media. Why did this happen?
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which are known to have low water solubility despite being readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][6] When a concentrated DMSO stock solution of this compound is diluted into an aqueous-based culture medium, the compound can crash out of solution, leading to precipitation.[7][8]
Other general factors that can contribute to compound precipitation in cell culture include:
-
High concentration: The final concentration of this compound in the media may exceed its solubility limit.
-
Temperature shifts: Moving the compound from a warmer dissolving temperature to the cooler temperature of the culture media can decrease its solubility.
-
pH of the media: The pH of the culture medium can affect the charge and solubility of a compound.
-
Interactions with media components: Components in the media, such as salts and proteins, can sometimes interact with the compound and cause it to precipitate.
Q3: What is the recommended solvent for dissolving this compound?
This compound and similar pyrazolopyrimidine derivatives are readily soluble in DMSO.[5][6] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: How can I prevent this compound from precipitating in my experiments?
To prevent precipitation, it is crucial to follow a proper dissolution and dilution protocol. Here are some key recommendations:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
When diluting the stock solution into your culture media, ensure that the final concentration of DMSO is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
-
Add the this compound stock solution to the media dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.
-
Pre-warming the culture media to 37°C before adding the compound can sometimes help improve solubility.[7]
Troubleshooting Guide
Problem: I observed a precipitate in my culture media after adding this compound.
| Potential Cause | Troubleshooting Steps |
| Compound concentration is too high. | 1. Review the literature for typical working concentrations of this compound for your cell line and assay. 2. Perform a dose-response experiment to determine the optimal, non-precipitating concentration range. |
| Improper dilution technique. | 1. Ensure your DMSO stock solution is fully dissolved before use. 2. Add the stock solution to your media in a stepwise or serial dilution manner, vortexing between each dilution. 3. Avoid adding a large volume of cold stock solution to warm media. |
| Final DMSO concentration is too high. | 1. Calculate the final percentage of DMSO in your media. Aim for a concentration of 0.5% or lower. 2. If you need to use a higher concentration of this compound, consider preparing a more concentrated DMSO stock to minimize the volume added to the media. |
| Media components are causing precipitation. | 1. Try preparing the this compound dilution in a serum-free basal medium first, and then add serum or other supplements. 2. If the problem persists, consider using a different formulation of culture media. |
| Temperature shock. | 1. Allow the DMSO stock solution to come to room temperature before adding it to pre-warmed (37°C) culture media. 2. Briefly warming the final solution in a 37°C water bath may help dissolve any precipitate.[7] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C23H23N5O | [1] |
| Molecular Weight | 385.46 g/mol | [1] |
| Pim-1 IC50 | 0.67 µM | [1] |
| HCT-116 cells IC50 | 42.9 µM | [1] |
| MCF-7 cells IC50 | 7.68 µM | [1] |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Calculate the mass of this compound needed to make a 10 mM stock solution (e.g., for 1 mL of 10 mM stock, you would need 3.85 mg of this compound).
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no solid particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the final working concentration in culture medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed culture medium to achieve your desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of culture medium.
-
Add the this compound stock solution to the medium dropwise while gently vortexing or swirling to ensure rapid mixing.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Caption: Simplified Pim-1 signaling pathway illustrating its role in promoting cell survival and proliferation.
Caption: General experimental workflow for a cell-based kinase inhibitor assay.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pim-1 (D8D7Y) Rabbit mAb (#54523) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 3. genecards.org [genecards.org]
- 4. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pim1-IN-7 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Pim1-IN-7, a potent inhibitor of PIM1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of PIM1 serine/threonine kinase.[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of PIM1, preventing the phosphorylation of its downstream substrates.[3] This inhibition disrupts signaling pathways involved in cell cycle progression, proliferation, and survival.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is typically soluble in organic solvents like DMSO.[2] For in vitro experiments, stock solutions are generally prepared in DMSO. It is crucial to refer to the manufacturer's datasheet for specific solubility information. For long-term storage, it is recommended to store the compound as a solid at -20°C. In solvent, it should be stored at -80°C for up to six months or -20°C for one month.[2]
Q3: What are the known IC50 values for this compound?
This compound has a reported IC50 value of 0.67 µM for PIM1 kinase.[1] It also exhibits cytotoxic activity against HCT-116 and MCF-7 cancer cell lines with IC50 values of 42.9 µM and 7.68 µM, respectively.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of PIM1 Activity
Possible Causes & Solutions:
-
Compound Degradation:
-
Troubleshooting: Ensure proper storage of this compound. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment.
-
Control Experiment: Include a known, stable PIM1 inhibitor as a positive control to validate assay performance.[6]
-
-
Incorrect Concentration:
-
Troubleshooting: Verify the final concentration of this compound in the assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line or experimental system.
-
-
Cellular Permeability Issues:
-
Troubleshooting: While many small molecule inhibitors readily cross cell membranes, issues can arise. If direct kinase inhibition is observed in a biochemical assay but not in a cellular context, consider cellular uptake.
-
Control Experiment: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement within intact cells.[7][8][9]
-
Experimental Workflow for Troubleshooting PIM1 Inhibition
Caption: Troubleshooting workflow for inconsistent PIM1 inhibition.
Issue 2: Off-Target Effects Observed
Possible Causes & Solutions:
-
Lack of Specificity:
-
Troubleshooting: While this compound is reported as a potent PIM1 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[10][11]
-
Control Experiment:
-
Use a structurally unrelated PIM1 inhibitor: This helps to confirm that the observed phenotype is due to PIM1 inhibition and not an off-target effect of the specific chemical scaffold of this compound.
-
Genetic knockdown/knockout of PIM1: Use siRNA or shRNA to specifically reduce PIM1 expression and see if this phenocopies the effect of this compound.[12][13] A rescue experiment, where an shRNA-resistant PIM1 is expressed, can further validate the on-target effect.[12]
-
Kinome profiling: Perform a broad kinase panel screen to identify other kinases that may be inhibited by this compound.[11]
-
-
Logical Flow for Validating On-Target Effects
Caption: Validating on-target effects of this compound.
Issue 3: Unexpected Increase in PIM1 Protein Levels After Treatment
Possible Causes & Solutions:
-
Inhibition of Proteasomal Degradation:
-
Troubleshooting: Some kinase inhibitors can lead to the stabilization and accumulation of their target protein by preventing autophosphorylation that signals for degradation.[14] PIM1 stability is regulated by the ubiquitin-proteasome pathway and heat shock proteins.[15][16]
-
Control Experiment:
-
Western Blot for Ubiquitination: Immunoprecipitate PIM1 from treated and untreated cells and perform a western blot for ubiquitin to see if this compound treatment reduces PIM1 ubiquitination.
-
Cycloheximide Chase Assay: Treat cells with cycloheximide (to block new protein synthesis) with and without this compound and measure PIM1 protein levels over time by western blot to assess changes in protein half-life.[15][16]
-
-
Experimental Protocols
Western Blot for PIM1 and Downstream Targets
This protocol is for assessing the phosphorylation status of PIM1 downstream targets like BAD.
-
Cell Lysis:
-
Culture and treat cells with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Incubate with primary antibodies (e.g., anti-p-BAD (Ser112), anti-total BAD, anti-PIM1, anti-Actin) overnight at 4°C.[17][18]
-
Wash the membrane three times with TBST for 10 minutes each.[17]
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection:
-
Wash the membrane three times with TBST.[17]
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
PIM1 Signaling Pathway
Caption: Simplified PIM1 signaling pathway and the point of inhibition by this compound.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19][20]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of culture medium.[21]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
-
Quantitative Data Summary
| Parameter | This compound | Reference |
| PIM1 IC50 | 0.67 µM | [1] |
| HCT-116 IC50 | 42.9 µM | [1] |
| MCF-7 IC50 | 7.68 µM | [1] |
| Western Blot Antibody | Dilution | Reference |
| Anti-PIM1 | 1:500 - 1:2000 | [22][23] |
| Anti-p-BAD (Ser112) | Varies by manufacturer | [18] |
| Anti-Actin/GAPDH | Varies by manufacturer | [18] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PIM1-IN-2 | Pim | 477845-12-8 | Invivochem [invivochem.com]
- 3. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 5. PIM1 - Wikipedia [en.wikipedia.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdpi.com [mdpi.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. broadpharm.com [broadpharm.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. PIM1 Antibody (ST0513) (NBP2-67528) by Novus, Part of Bio-Techne [bio-techne.com]
- 23. PIM1 Antibody (ST0513) (NBP2-67528): Novus Biologicals [novusbio.com]
Technical Support Center: Pim1 Antibody Specificity for Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the specificity of Pim1 antibodies for Western blotting applications.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights of Pim1 in a Western blot?
A1: The human PIM1 gene can produce two main protein isoforms through the use of alternative translation initiation sites.[1][2] The larger isoform, Pim-1L, has a predicted molecular weight of approximately 44 kDa, while the smaller, more common isoform, Pim-1S, is around 33-35 kDa.[2][3][4] Some studies have also reported a 37 kDa isoform.[4][5] It is crucial to check the antibody's datasheet for information on which isoforms it is expected to detect.
Q2: My Pim1 antibody detects multiple bands. Are they all specific?
A2: Not necessarily. While Pim1 has multiple isoforms, non-specific bands are a common issue with antibodies. To confirm the specificity of the bands you are observing, it is essential to use appropriate controls. The most reliable methods are to test the antibody on lysates from cells where Pim1 expression has been genetically silenced (e.g., using siRNA or shRNA) or knocked out (using CRISPR/Cas9).[4][6][7][8][9] A specific antibody should show a significant reduction or complete disappearance of the corresponding band in the knockdown or knockout sample compared to the control.
Q3: How can I be sure my Pim1 antibody is specific?
A3: Validating antibody specificity is a critical step. Here are the recommended approaches:
-
Genetic Knockdown/Knockout: Use siRNA or shRNA to transiently reduce Pim1 expression or use a validated Pim1 knockout cell line.[4][6][7][8][9] A specific antibody will show a corresponding decrease in signal in these samples.
-
Overexpression: Use a cell lysate overexpressing a tagged version of Pim1 as a positive control. The antibody should detect the overexpressed protein, which may run at a slightly higher molecular weight if it contains a tag.[10]
-
Positive and Negative Controls: Use cell lines with known high and low endogenous expression of Pim1. For example, some cancer cell lines like DU145 and PC3 are known to express Pim1, while others like HEK-293 may have low or undetectable levels.[3][4]
-
Datasheet Review: Carefully examine the supplier's datasheet. Look for Western blot images showing validation using knockout/knockdown models or a panel of cell lines with varying expression levels.[3][11] Be aware that some datasheets may report non-specificity; for instance, one antibody was found to be non-specific when tested with knockout samples.[11]
Q4: The band for Pim1 is very weak or absent. What could be the problem?
A4: Several factors could lead to a weak or absent signal:
-
Low Endogenous Expression: The cell line or tissue you are using may have very low levels of Pim1. Consider using a positive control cell line known to express Pim1.
-
Suboptimal Antibody Dilution: The antibody concentration may not be optimal. Perform a titration experiment to determine the best dilution. Recommended starting dilutions are often provided on the datasheet, typically ranging from 1:500 to 1:5000.[2][12][13]
-
Poor Protein Transfer: Ensure your Western blot transfer was successful by staining the membrane with Ponceau S before blocking.
-
Inactive Secondary Antibody: Your secondary antibody may have lost activity. Test it with a different primary antibody to confirm its functionality.
-
Incorrect Lysis Buffer: Ensure you are using a lysis buffer with appropriate detergents and protease/phosphatase inhibitors to efficiently extract and preserve the Pim1 protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple Bands/Non-specific Bands | Antibody is not specific to Pim1. | Validate the antibody using siRNA/shRNA knockdown or a Pim1 knockout cell line. The specific Pim1 band should disappear or be significantly reduced. |
| High antibody concentration. | Optimize the primary antibody concentration by performing a titration. | |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). | |
| Weak or No Signal | Low endogenous Pim1 expression. | Use a positive control lysate from cells known to express Pim1 (e.g., some prostate or hematopoietic cancer cell lines).[4][14] |
| Suboptimal antibody dilution. | Perform a dilution series to find the optimal antibody concentration. | |
| Inefficient protein extraction. | Use a robust lysis buffer containing protease and phosphatase inhibitors. | |
| Band at Incorrect Molecular Weight | Post-translational modifications. | Pim1 can be phosphorylated, which may slightly alter its migration on SDS-PAGE.[1][3] |
| Different isoforms present. | Pim1 has multiple isoforms (e.g., ~33 kDa and ~44 kDa).[4][5] Check the antibody datasheet to see which isoforms it recognizes. | |
| Protein degradation. | Ensure proper sample handling and the use of protease inhibitors during lysate preparation. |
Experimental Protocols
Protocol 1: Validation of Pim1 Antibody using siRNA Knockdown
-
Cell Culture and Transfection:
-
Plate cells (e.g., DU145 prostate cancer cells) at a density that will result in 50-70% confluency at the time of transfection.
-
Transfect cells with a Pim1-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Cell Lysis:
-
After 48-72 hours post-transfection, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from the control and Pim1 siRNA-treated samples onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary Pim1 antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an ECL substrate.
-
Probe the same membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis:
Visualizations
Pim1 Signaling and Validation Workflow
Troubleshooting Logic for Non-Specific Bands
References
- 1. Pim-1 (D8D7Y) Rabbit mAb (#54523) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. static.abclonal.com [static.abclonal.com]
- 3. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PIM kinases inhibit AMPK activation and promote tumorigenicity by phosphorylating LKB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. doc.abcam.com [doc.abcam.com]
- 12. Anti-PIM1 Antibody (A89386) | Antibodies.com [antibodies.com]
- 13. PIM1 Antibody (4C8D0) (NBP3-15863): Novus Biologicals [novusbio.com]
- 14. Overexpression of Pim-1 in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Normalizing Data from Pim1-IN-7 Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pim1-IN-7 in cell-based assays. Proper data normalization is critical for accurate interpretation of experimental results. This guide offers detailed protocols and data presentation strategies to ensure the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of the Pim-1 kinase, a serine/threonine kinase involved in cell cycle progression, proliferation, and apoptosis.[1] Pim-1 is often overexpressed in various cancers, making it a target for therapeutic intervention.[2][3] this compound exerts its effect by binding to the ATP-binding pocket of Pim-1, thereby blocking its kinase activity and inhibiting the phosphorylation of downstream substrates.[4]
Q2: What are the common cell-based assays used to assess the effect of this compound?
Common assays include:
-
Cell Viability/Cytotoxicity Assays: To determine the effect of this compound on cell proliferation and survival. Examples include MTT, MTS, and CellTiter-Glo® assays, which measure metabolic activity, and crystal violet staining, which quantifies cell number.[5][6][7]
-
Apoptosis Assays: To measure the induction of programmed cell death. Methods include caspase activity assays and flow cytometry with Annexin V/Propidium Iodide staining.
-
Western Blotting: To analyze the phosphorylation status of Pim-1 downstream targets, such as BAD and 4E-BP1, providing mechanistic insights into the inhibitor's action.[8]
-
Cell Cycle Analysis: To determine if this compound causes cell cycle arrest, typically analyzed by flow cytometry of propidium iodide-stained cells.
Q3: Why is data normalization important in this compound cell-based assays?
Data normalization is crucial to control for variability that is not due to the experimental treatment. Factors such as differences in cell seeding density, proliferation rates between cell lines, and edge effects in microplates can introduce significant errors. Normalization allows for accurate comparison of the effects of this compound across different concentrations, cell lines, and experiments.
Q4: What are the recommended methods for normalizing data from cell viability assays with this compound?
The most common and recommended methods for normalizing cell viability data are:
-
Normalization to a Vehicle Control: The results for each this compound concentration are expressed as a percentage of the vehicle (e.g., DMSO) treated control. This is the most straightforward method for determining the relative effect of the inhibitor.
-
Normalization to Cell Number: This can be done by staining cells with a DNA-binding dye (e.g., Hoechst) or by using an automated cell counter at the end of the experiment. This method accounts for differences in initial cell seeding.
-
Normalization to Total Protein Content: The total protein concentration of each well can be determined using assays like the bicinchoninic acid (BCA) or Bradford assay. This is useful when the treatment might affect cell size or protein expression.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with media to minimize evaporation. Ensure thorough but gentle mixing of all reagents added to the wells. |
| Inconsistent IC50 values for this compound across experiments | Variations in cell passage number, cell health, incubation time, or reagent preparation. | Use cells within a consistent and low passage number range. Monitor cell health and morphology. Standardize all incubation times. Prepare fresh reagents for each experiment. |
| This compound shows low potency or no effect | Incorrect inhibitor concentration, degraded inhibitor, or low Pim-1 expression in the cell line. | Verify the concentration of the this compound stock solution. Store the inhibitor according to the manufacturer's instructions. Confirm Pim-1 expression levels in your cell line via Western blot or qPCR. |
| Unexpected increase in signal in viability assays at low this compound concentrations | Off-target effects of the inhibitor or a hormetic response. | This has been observed with some Pim-1 inhibitors.[6] It is important to test a wide range of concentrations to fully characterize the dose-response curve. Consider using a different Pim-1 inhibitor as a control. |
| Discrepancy between viability assay results and mechanistic data (e.g., Western blot) | The chosen viability assay may not be appropriate for the mechanism of cell death. For example, an MTT assay might not accurately reflect viability if the treatment affects mitochondrial function. | Use multiple, mechanistically distinct viability assays to confirm results. For example, complement a metabolic assay like MTT with a direct cell counting method like crystal violet staining. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant Pim-1 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| IC50 (Pim-1 Kinase) | 0.67 µM | [1] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Assay | Reference |
| HCT-116 (Colon Carcinoma) | 42.9 | Not Specified | [1] |
| MCF-7 (Breast Adenocarcinoma) | 7.68 | Not Specified | [1] |
Table 3: IC50 Values of Various Pim-1 Inhibitors in Cell-Based Assays
| Inhibitor | Cell Line | IC50 (µM) | Assay | Reference |
| Quercetagetin | RWPE2 (Prostate) | ~5.5 | BAD Phosphorylation | [4] |
| SMI-4a | SkBr3 (Breast Cancer) | Not Specified | MTT | [8] |
| PIM1-1 | Daudi (Burkitt's Lymphoma) | ~10 | CellTiter-Glo | [6] |
| PIM1-1 | Raji (Burkitt's Lymphoma) | ~20 | CellTiter-Glo | [6] |
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of the vehicle (DMSO) should be consistent across all wells and typically below 0.5%. Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Normalization:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
Protocol 2: Western Blot Analysis of Phospho-BAD
This protocol describes how to assess the inhibition of Pim-1 kinase activity in cells by measuring the phosphorylation of its substrate, BAD, at Serine 112.
Materials:
-
This compound
-
Cancer cell line with known Pim-1 expression
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-BAD (Ser112), anti-total BAD, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Data Acquisition: Capture the signal using an imaging system.
Data Normalization:
-
Quantify the band intensity for phospho-BAD, total BAD, and the loading control (GAPDH or β-actin) using image analysis software.
-
Normalize the phospho-BAD signal to the total BAD signal to account for any changes in total protein expression.
-
Further normalize this ratio to the loading control to correct for any loading inaccuracies. Normalized p-BAD = (Intensity of p-BAD / Intensity of Total BAD) / Intensity of Loading Control
Visualizations
Caption: Pim-1 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based assay with this compound.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pim-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PIM1 Kinase Is a Critical Component of a Survival Pathway Activated by Docetaxel and Promotes Survival of Docetaxel-treated Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Pim1-IN-7 experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental replicates when using Pim1-IN-7, a potent Pim1 kinase inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may lead to variability in your experiments with this compound.
Biochemical Assays (e.g., Kinase Activity Assays)
Question: Why am I observing high variability between my this compound dose-response replicates in a kinase assay?
Answer: High variability in in vitro kinase assays can stem from several factors. Here’s a step-by-step guide to troubleshoot this issue:
-
Reagent Preparation and Handling:
-
Inhibitor Stock and Dilutions: Ensure your this compound stock solution is fully dissolved and that serial dilutions are prepared accurately. Small molecule inhibitors can precipitate out of solution, especially at higher concentrations or in aqueous buffers.[1] It is advisable to prepare fresh dilutions for each experiment from a DMSO stock.
-
Enzyme Activity: The specific activity of your recombinant Pim1 kinase can vary between lots. Always use the same batch of enzyme for a set of comparative experiments. Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles.
-
ATP Concentration: Since this compound is likely an ATP-competitive inhibitor, the IC50 value will be dependent on the ATP concentration in your assay.[2] Use an ATP concentration that is at or near the Km for Pim1 to ensure assay sensitivity and reproducibility.[2]
-
-
Assay Conditions:
-
Incubation Times: Ensure that the pre-incubation of the enzyme with the inhibitor and the kinase reaction time are consistent across all wells and plates.[3] For irreversible or slow-binding inhibitors, pre-incubation time is critical.
-
Buffer Composition: The composition of your kinase buffer, including the concentration of divalent cations (e.g., Mg2+), can influence enzyme activity and inhibitor potency. Maintain a consistent buffer composition.
-
-
Assay Detection:
-
Signal Stability: If you are using a luminescence or fluorescence-based readout, ensure that the signal is stable over the reading period.
-
Instrument Settings: Use consistent settings on your plate reader for all measurements.
-
Question: My IC50 values for this compound are different from previously published data. What could be the reason?
Answer: Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions. Here are the key factors to compare:
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence polarization, luminescence) can yield different IC50 values.
-
Enzyme and Substrate: The specific construct and purity of the Pim1 enzyme, as well as the substrate used (peptide vs. full-length protein), can affect the results.
-
ATP Concentration: As mentioned, the ATP concentration is a critical determinant of IC50 values for ATP-competitive inhibitors.[2]
-
Buffer and Reaction Conditions: Minor differences in buffer pH, ionic strength, and temperature can alter enzyme kinetics and inhibitor binding.
Cell-Based Assays (e.g., Cell Viability, Proliferation Assays)
Question: I am seeing significant well-to-well variability in my cell viability assay (e.g., MTT, Crystal Violet) with this compound.
Answer: Cell-based assays are prone to variability due to their biological complexity. Consider the following troubleshooting steps:
-
Cell Culture and Plating:
-
Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and within a defined passage number range. Senescent or unhealthy cells will respond differently to treatment.
-
Seeding Density: Uneven cell seeding is a major source of variability. Ensure you have a single-cell suspension and use appropriate mixing techniques before and during plating.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, either avoid using the outer wells or fill them with sterile PBS or media.
-
-
Compound Treatment:
-
Solubility and Stability: this compound, like many small molecules, may have limited solubility and stability in aqueous cell culture media.[1] Precipitation of the compound can lead to inconsistent concentrations across wells. Visually inspect your plates for any signs of precipitation. Consider using a lower percentage of DMSO in the final culture volume (typically ≤ 0.5%).
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can have off-target effects that contribute to cytotoxicity, independent of their intended target.[1][4]
-
-
Assay-Specific Issues:
-
MTT Assay: The MTT assay measures metabolic activity, which may not always directly correlate with cell number.[5] this compound could potentially alter cellular metabolism, leading to misleading results. Consider using a complementary assay that measures cell number directly, such as crystal violet staining or cell counting.
-
Crystal Violet Assay: Incomplete washing or solubilization of the crystal violet dye can lead to high background and variability. Ensure all steps are performed consistently.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent inhibitor of Pim-1 kinase.[6] Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and transcriptional activation.[7] By inhibiting Pim-1, this compound can induce cell death in cancer cells where Pim-1 is overexpressed.
Q2: What are the known off-target effects of Pim kinase inhibitors? A2: While specific off-target effects for this compound are not extensively documented in the provided search results, some Pim kinase inhibitors have been shown to have off-target activities. For example, SGI-1776 also potently targets FLT3.[8] Off-target effects can contribute to unexpected cellular phenotypes and experimental variability, especially at higher concentrations.[4]
Q3: What is the recommended solvent and storage condition for this compound? A3: Like most small molecule inhibitors, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: How can I be sure that the observed cellular effects are due to Pim1 inhibition? A4: To confirm on-target activity, consider the following experiments:
-
Rescue experiments: If possible, overexpress a Pim1 mutant that is resistant to this compound and see if it rescues the cellular phenotype.
-
Knockdown/knockout of Pim1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Pim1 expression and see if it phenocopies the effects of this compound.[9]
-
Western Blot Analysis: Treat cells with this compound and analyze the phosphorylation status of known Pim1 substrates (e.g., BAD, p27). A decrease in phosphorylation would indicate target engagement.
Data Presentation
Table 1: IC50 Values of Various Pim1 Kinase Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Assay Type/Cell Line | Reference |
| This compound | Pim-1 | 670 | Biochemical Assay | [6] |
| SGI-1776 | Pim-1, Pim-2, Pim-3, FLT3 | 7 (Pim-1), 363 (Pim-2), 69 (Pim-3), 44 (FLT3) | Biochemical Assay | [8] |
| Quercetagetin | Pim-1 | 340 | Biochemical Assay | [10] |
| PIM1-1 | Pim-1 | 10,000 (Daudi cells), 20,000 (Raji cells), 30,000 (K562 cells) | Cell Viability Assay | [11] |
| AZD1208 | Pan-Pim | Not specified | Not specified | [4] |
| TCS PIM-1 1 | Pim-1 | 50 | Biochemical Assay | [4] |
Experimental Protocols
Protocol 1: In Vitro Pim1 Kinase Assay (Luminescence-based)
This protocol is a general guideline for a luminescence-based kinase assay to determine the IC50 of this compound.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES, pH 7.5, 20 mM MgCl2, 2 mM EGTA, 0.02% Brij-35, 2 mM DTT).
-
Prepare a 4X solution of Pim1 kinase in 1X kinase buffer.
-
Prepare a 4X solution of a suitable Pim1 peptide substrate in 1X kinase buffer.
-
Prepare a 4X solution of ATP at a concentration close to the Km for Pim1 in 1X kinase buffer.
-
Prepare a serial dilution of this compound in 100% DMSO, and then dilute into 1X kinase buffer to create 4X final concentrations.
-
-
Assay Procedure (96-well plate):
-
Add 5 µL of the 4X this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the 2X kinase buffer to all wells.
-
Add 5 µL of the 4X Pim1 kinase solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 5 µL of a 4X substrate/ATP mixture.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (Crystal Violet Staining)
This protocol provides a method to assess the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Crystal Violet Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the cells once with 100 µL of PBS.
-
Add 50 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the plate gently with water until the background is clean.
-
Air-dry the plate completely.
-
-
Quantification:
-
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (no cells) from all other readings.
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualization
Caption: Simplified Pim1 signaling pathway and the point of intervention for this compound.
Caption: General experimental workflow for assessing the effect of this compound.
Caption: A logical troubleshooting workflow for addressing experimental variability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for dissolving and handling Pim1-IN-7
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling Pim1-IN-7, a potent Pim-1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis. Pim-1 is a downstream target of the JAK/STAT signaling pathway and exerts its effects by phosphorylating various downstream substrates, including proteins involved in cell cycle regulation and apoptosis such as Bad, c-Myc, p21, and p27.[1][2][3][4][5] By inhibiting Pim-1, this compound can block these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells where Pim-1 is overexpressed.
Q2: How should I dissolve this compound?
A2: this compound is typically dissolved in organic solvents. The solubility can vary, so it is recommended to start with a small amount to test solubility in your chosen solvent. Based on information for similar Pim-1 inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.
Q4: Can I use this compound in animal studies?
A4: Yes, this compound can be used in in vivo studies. However, it is important to consider the solubility and potential toxicity of the solvent used for administration. For animal experiments, the concentration of DMSO should generally be kept low. It is advisable to perform a solvent-negative control experiment to ensure that the solvent does not have any non-specific effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Stock Solution | The concentration of the compound exceeds its solubility limit in the chosen solvent. | Gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid dissolution. If precipitation persists, consider preparing a more diluted stock solution. |
| The stock solution has been stored improperly or for too long. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are maintained. | |
| Inconsistent Experimental Results | Variability in compound concentration due to improper dissolution or storage. | Ensure the compound is fully dissolved before use. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Cell culture conditions are not consistent. | Maintain consistent cell passage numbers, seeding densities, and incubation times across experiments. | |
| Degradation of the compound in the culture medium. | Prepare fresh dilutions of this compound in the culture medium for each experiment. The stability of the compound in aqueous solutions may be limited. | |
| Low or No Activity Observed | The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| The target cells do not have high levels of Pim-1 kinase activity. | Confirm Pim-1 expression and activity in your cell model using techniques like Western blotting or a kinase activity assay. | |
| The compound has degraded. | Use a fresh stock of this compound. Check the expiration date and storage conditions of your compound. | |
| Cell Toxicity Not Related to Pim-1 Inhibition | The solvent (e.g., DMSO) is at a toxic concentration. | Ensure the final concentration of the solvent in your experiment is below the toxic threshold for your cells (typically <0.5% for DMSO in cell culture). |
| Off-target effects of the inhibitor at high concentrations. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Quantitative Data Summary
Table 1: Solubility and Storage of Pim-1 Inhibitors (General Guidance)
| Solvent | Solubility | Recommended Stock Solution Storage |
| DMSO | Generally soluble | -80°C for up to 6 months; -20°C for up to 1 month |
| Ethanol | May be soluble, but requires testing | -80°C for up to 6 months; -20°C for up to 1 month |
| PBS | Generally insoluble | Not recommended for stock solutions |
Note: Specific solubility data for this compound should be obtained from the supplier's Certificate of Analysis or through empirical testing.
Experimental Protocols
Detailed Methodology: Cell Viability Assay using this compound
This protocol describes a common method to assess the effect of this compound on the viability of cancer cells using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest (e.g., a line with known Pim-1 expression)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Mix thoroughly by vortexing and, if necessary, brief sonication to ensure complete dissolution.
-
Aliquot the stock solution into small volumes and store at -80°C.
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for the chosen cell viability assay.
-
For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours, and then adding a solubilization solution before reading the absorbance.
-
For a CellTiter-Glo® assay, the reagent is added directly to the wells, and luminescence is measured after a brief incubation.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Visualizations
Caption: Pim-1 Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a cell viability assay using this compound.
References
- 1. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Validation & Comparative
A Comparative Analysis of PIM Kinase Inhibitors in Acute Myeloid Leukemia Models: AZD1208 vs. Other Preclinical Compounds
A comparative guide for researchers, scientists, and drug development professionals on the preclinical efficacy of pan-PIM inhibitor AZD1208 versus other notable PIM kinase inhibitors in acute myeloid leukemia (AML) models. This guide synthesizes available experimental data to highlight their mechanisms of action, in vitro and in vivo activities, and the signaling pathways they impact.
While direct comparative preclinical data for "Pim1-IN-7" in acute myeloid leukemia (AML) is not extensively available in the public domain, this guide provides a comprehensive comparison between the well-characterized pan-PIM kinase inhibitor, AZD1208, and other significant preclinical PIM inhibitors, including SGI-1776 and AR00459339, for which experimental data in AML models have been published.
Introduction to PIM Kinases in AML
The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising PIM1, PIM2, and PIM3, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] These kinases are frequently overexpressed in various hematological malignancies, including AML, and their elevated expression is often associated with a poor prognosis.[2][3] PIM kinases are downstream effectors of several oncogenic signaling pathways, including the FLT3 and JAK/STAT pathways, making them attractive therapeutic targets in AML.[4]
AZD1208: A Potent Pan-PIM Kinase Inhibitor
AZD1208 is an orally bioavailable small molecule that potently inhibits all three PIM kinase isoforms.[4] Its efficacy in AML models has been demonstrated through the induction of cell cycle arrest and apoptosis in AML cell lines and xenograft models.[4]
Other Preclinical PIM Kinase Inhibitors
Several other PIM kinase inhibitors have been evaluated in preclinical AML models. SGI-1776 is a pan-PIM inhibitor that also exhibits activity against FLT3.[5][6] AR00459339 is a selective inhibitor with high potency against PIM1 and PIM3.[7]
Comparative Data Presentation
The following tables summarize the available quantitative data for AZD1208 and other preclinical PIM kinase inhibitors in AML models.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Reference |
| AZD1208 | PIM1 | <5 | [4] |
| PIM2 | <5 | [4] | |
| PIM3 | <5 | [4] | |
| SGI-1776 | PIM1 | 7 | [5][6] |
| PIM2 | 363 | [6] | |
| PIM3 | 69 | [6] | |
| FLT3 | 44 | [6] | |
| AR00459339 | PIM1 | 0.8 | [7] |
| PIM2 | 52.4 | [7] | |
| PIM3 | 3.6 | [7] |
Table 2: In Vitro Efficacy in AML Cell Lines
| Inhibitor | Cell Line | IC50 (µM) | Effect | Reference |
| AZD1208 | EOL1, KG1, OCI-M1, HL60, OCI-M2 | Responder/Non-responder dependent | Growth suppression | [8] |
| SGI-1776 | FLT3-wt cells | 5 - 7 | Decreased viable cell numbers | [5] |
| MV4-11 (FLT3-ITD) | 0.02 | Decreased viable cell numbers | [5] | |
| MOLM-14 (FLT3-ITD) | 0.065 | Decreased viable cell numbers | [5] | |
| AR00459339 | MV4-11, Molm-14, TF/ITD | Not specified | Preferentially cytotoxic to FLT3-ITD cells | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by PIM kinase inhibitors and a general workflow for their preclinical evaluation in AML models.
Caption: PIM kinase signaling pathway in AML.
Caption: Preclinical evaluation workflow for PIM inhibitors in AML.
Experimental Protocols
Cell Viability Assays (e.g., WST-1)
AML cell lines (e.g., HL60, K562, U937, MV4-11, MOLM-14) are seeded in 96-well plates and treated with varying concentrations of the PIM inhibitor (e.g., SGI-1776) for a specified period (e.g., 96 hours).[5] Cell viability is assessed using a colorimetric assay such as WST-1, which measures the metabolic activity of viable cells. The half-maximal inhibitory concentration (IC50) is then calculated.[5]
Apoptosis Assays (e.g., Annexin V Staining)
AML cells are treated with the PIM inhibitor for a defined time. Cells are then harvested, washed, and stained with Annexin V and a viability dye (e.g., propidium iodide). The percentage of apoptotic cells is determined by flow cytometry.
Western Blot Analysis
AML cells are treated with the PIM inhibitor, and whole-cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., PIM1, phospho-BAD, total BAD, GAPDH).[5] The protein bands are visualized using chemiluminescence.
In Vivo Xenograft Models
Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human AML cells (e.g., MOLM-16, KG-1a). Once tumors are established, mice are treated with the PIM inhibitor (e.g., AZD1208) or vehicle control via oral gavage. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors are excised for further analysis.[4]
Conclusion
Both pan-PIM inhibitors, like AZD1208 and SGI-1776, and more selective PIM1/3 inhibitors, such as AR00459339, have demonstrated anti-leukemic activity in preclinical AML models. Pan-PIM inhibitors offer the advantage of targeting all three PIM isoforms, which may be beneficial in AML subtypes where multiple PIM kinases are overexpressed. Selective inhibitors, on the other hand, may offer a more targeted approach with a potentially different safety profile. The choice between a pan- or selective PIM inhibitor for further clinical development in AML will likely depend on the specific molecular characteristics of the AML subtype being targeted and the desire to modulate specific downstream signaling pathways. Further head-to-head preclinical studies and ultimately clinical trials are necessary to definitively determine the comparative efficacy and safety of these different PIM kinase inhibition strategies in AML patients.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. The PIM family of oncoproteins: Small kinases with huge implications in myeloid leukemogenesis and as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potential therapeutic target for FLT3-ITD AML: PIM1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
Comparing Pim1-IN-7 and SGI-1776 for Pim1 inhibition
A Comparative Guide to Pim1 Kinase Inhibitors: Pim1-IN-7 and SGI-1776
For researchers and drug development professionals targeting the Pim1 serine/threonine kinase, a proto-oncogene implicated in various cancers, this guide provides a comparative analysis of two inhibitors: this compound and SGI-1776. This document summarizes their inhibitory activities, cellular effects, and the experimental protocols used for their characterization, with a focus on presenting objective, data-driven comparisons.
Introduction to Pim1 Kinase
Pim1 is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis.[1][2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[3] Pim1 exerts its oncogenic effects by phosphorylating a range of downstream substrates, including the pro-apoptotic protein Bad and cell cycle regulators like p21.[3][4] Overexpression of Pim1 is associated with the development and progression of numerous hematological malignancies and solid tumors, including prostate and breast cancer, making it an attractive target for therapeutic intervention.[3][5]
Head-to-Head Comparison: this compound vs. SGI-1776
The following tables provide a summary of the available quantitative data for this compound and SGI-1776. It is important to note that SGI-1776 is a well-characterized inhibitor with extensive publicly available data, while the information for this compound is limited.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Pim1 IC50 | Pim2 IC50 | Pim3 IC50 | Other Notable Kinase Inhibition (IC50) |
| This compound | 0.67 µM[6] | Not Available | Not Available | Not Available |
| SGI-1776 | 7 nM[7] | 363 nM[7] | 69 nM[7] | Flt3 (44 nM), Haspin (34 nM) |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Cellular Activity
| Inhibitor | Cell Line | Effect | IC50 / Effective Concentration |
| This compound | HCT-116 | Cytotoxicity | 42.9 µM[6] |
| MCF-7 | Cytotoxicity | 7.68 µM[6] | |
| SGI-1776 | MV-4-11 (AML) | Apoptosis Induction | IC50: 0.005–11.68 µM (across various cell lines)[7] |
| Prostate Cancer Cells | Cell Cycle Arrest, Apoptosis | IC50: 2-4 µM | |
| Multiple Myeloma Cells | Induction of Autophagy | Effective at 3 µM |
AML: Acute Myeloid Leukemia
Detailed Inhibitor Profiles
SGI-1776
SGI-1776 is a potent and selective, ATP-competitive inhibitor of the Pim kinase family.[7] It demonstrates significant preclinical activity against a range of leukemia and solid tumor cell lines.[7]
SGI-1776 exhibits high potency against Pim1, with approximately 50-fold and 10-fold selectivity over Pim2 and Pim3, respectively.[7] Screening against a large panel of kinases has revealed off-target activity against Flt3 and Haspin kinases.
In cellular assays, SGI-1776 induces apoptosis and cell cycle arrest in various cancer cell lines. For instance, in androgen-independent prostate cancer cells, it leads to G1 cell cycle arrest and caspase-dependent apoptosis. Furthermore, SGI-1776 has been shown to induce autophagy in multiple myeloma cells. In vivo studies using xenograft models with MV-4-11 tumors have demonstrated the efficacy of SGI-1776.[7]
This compound
This compound (also identified as compound 6c in some literature) is a potent inhibitor of Pim1 kinase.[6] Publicly available data on this compound is limited.
The selectivity profile of this compound against other Pim kinase isoforms (Pim2 and Pim3) and a broader kinase panel is not currently available in the public domain.
This compound has demonstrated cytotoxic activity against the HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines.[6]
Signaling Pathways and Experimental Workflows
Pim1 Signaling Pathway
Pim1 is a key downstream effector of the JAK/STAT pathway, which is activated by various cytokines and growth factors. Once expressed, Pim1 phosphorylates a multitude of substrates to promote cell survival and proliferation.
Caption: Simplified Pim1 signaling pathway.
Experimental Workflow for Inhibitor Characterization
The characterization of Pim1 inhibitors typically follows a standardized workflow to assess their potency and cellular effects.
Caption: General experimental workflow for Pim1 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of key protocols used in the characterization of Pim1 inhibitors.
Pim1 Kinase Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Pim1 kinase.
-
Reaction Setup: A reaction mixture is prepared containing purified recombinant human Pim1 kinase, a peptide substrate, γ-labeled ATP, and magnesium ions in a kinase buffer.
-
Inhibitor Addition: The test compound (e.g., SGI-1776) is added at various concentrations. A control with no inhibitor is also prepared.
-
Incubation: The reaction is incubated to allow for phosphorylation to occur.
-
Detection: The amount of phosphorylated substrate is quantified using a radiometric detection method.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the control, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTS) Assay
The MTS assay is a colorimetric method to assess cell viability based on metabolic activity.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: An MTS reagent is added to each well and incubated for 1-4 hours at 37°C. Metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.[6]
-
Absorbance Measurement: The absorbance of the formazan product is measured using a plate reader at a wavelength of 490-500 nm.[6]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value for cytotoxicity is determined.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the Pim1 signaling pathway.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[3]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[3]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Pim1, phospho-Bad, total Bad, β-actin as a loading control).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified to determine the relative changes in protein levels.
Conclusion
Both this compound and SGI-1776 are inhibitors of Pim1 kinase. However, the extent of their characterization differs significantly. SGI-1776 has been extensively studied, with detailed data available on its potency against all three Pim kinase isoforms, its broader kinase selectivity, and its effects in various in vitro and in vivo cancer models. This makes SGI-1776 a valuable tool for studying Pim kinase biology and a benchmark for the development of new Pim inhibitors.
In contrast, the publicly available information on this compound is limited, primarily detailing its IC50 against Pim1 and its cytotoxic effects on two cancer cell lines. While it shows promise as a Pim1 inhibitor, further studies are required to fully characterize its selectivity, mechanism of action, and therapeutic potential. Researchers considering the use of this compound should be aware of the current lack of comprehensive data and may need to perform additional characterization experiments. This guide provides a foundation for understanding the current landscape of these two Pim1 inhibitors and serves as a resource for designing further investigations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pim (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pan-Pim Kinase Inhibitors for Researchers
An objective guide to the in-vitro performance of Pim1-IN-7 and other leading pan-Pim inhibitors, supported by experimental data and detailed protocols for scientists and drug development professionals.
The Pim family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial mediators of cytokine signaling pathways, playing a significant role in cell cycle progression, survival, and apoptosis.[1] Their constitutive activity and overexpression in various hematological malignancies and solid tumors have established them as attractive therapeutic targets.[2][3] Consequently, a range of small molecule inhibitors has been developed to target these kinases. While some inhibitors are selective for a single Pim isoform, pan-Pim inhibitors that target all three isoforms are of particular interest due to the functional redundancy among the family members.[4][5] Knockout studies have shown that the loss of one Pim kinase can be compensated by the upregulation of others, suggesting that a pan-inhibitory strategy may be more effective in achieving a therapeutic response.[5]
This guide provides a head-to-head comparison of this compound with other well-characterized pan-Pim inhibitors, including AZD1208, SGI-1776, GDC-0339, PIM447 (LGH447), INCB053914, and LGB321. The comparison focuses on their biochemical potency, cellular activity, and kinase selectivity, with supporting data presented in clear, structured tables. Detailed experimental protocols for key assays are also provided to enable researchers to replicate and validate these findings.
Biochemical Potency: A Comparative Analysis
The biochemical potency of pan-Pim inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key parameters used to quantify the potency of these compounds against the three Pim kinase isoforms. A lower value for these parameters indicates a higher potency.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Pim-1 Ki (nM) | Pim-2 Ki (nM) | Pim-3 Ki (nM) |
| This compound | 670[6] | Data not available | Data not available | Data not available | Data not available | Data not available |
| AZD1208 | 0.4 | 5 | 1.9 | 0.2 (Kd)[6] | 0.88 (Kd)[6] | 0.76 (Kd)[6] |
| SGI-1776 | 7 | 363[1] | 69[1] | - | - | - |
| GDC-0339 | Data not available | Data not available | Data not available | - | - | - |
| PIM447 (LGH447) | - | - | - | 0.006 | 0.018 | 0.009 |
| INCB053914 | 0.24[1] | 30[1] | 0.12[1] | - | - | - |
| LGB321 | <3 (IC50) | <3 (IC50) | <3 (IC50) | - | - | - |
Note: Ki values are reported where available, as they represent the intrinsic binding affinity of the inhibitor to the kinase. Kd (dissociation constant) is also a measure of binding affinity. IC50 values are dependent on experimental conditions, particularly the ATP concentration.
Cellular Activity: From Bench to Biological Systems
The cellular activity of pan-Pim inhibitors is a crucial indicator of their potential efficacy in a biological context. This is often assessed by measuring the inhibition of cancer cell proliferation or viability in various cell lines.
| Inhibitor | Cell Line | Cellular IC50 (µM) |
| This compound | HCT-116 | 42.9[6] |
| MCF-7 | 7.68[6] | |
| AZD1208 | EOL-1 (AML) | <0.15[6] |
| KG-1a (AML) | <0.15[6] | |
| SGI-1776 | 22Rv1 (Prostate) | ~1-10 |
| C4-2B (Prostate) | ~1-10 | |
| GDC-0339 | Data not available | Data not available |
| PIM447 (LGH447) | MM.1S (Multiple Myeloma) | Potent activity reported |
| INCB053914 | AML and MM xenografts | Dose-dependent tumor growth inhibition[1] |
| LGB321 | PIM2-dependent MM cell lines | Potent antiproliferative activity |
Kinase Selectivity: Targeting with Precision
The selectivity of a kinase inhibitor is paramount to minimize off-target effects and potential toxicity. Kinase selectivity is typically assessed by screening the inhibitor against a large panel of kinases (kinome scan).
| Inhibitor | Kinase Selectivity Profile |
| This compound | Data not available |
| AZD1208 | Highly selective for Pim kinases. At 1 µM, only 13 other kinases were inhibited by >50% out of a panel of 442 kinases.[6] |
| SGI-1776 | Also inhibits FLT3 and haspin. |
| GDC-0339 | Data not available |
| PIM447 (LGH447) | Highly selective for Pim kinases, with >10^5-fold selectivity against a panel of other kinases. |
| INCB053914 | Potent pan-Pim inhibitor with good selectivity.[1] |
| LGB321 | Highly selective for Pim kinases, with an IC50 >10 µM for most other kinases in a panel of 68 diverse protein kinases. |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of pan-Pim inhibitors and the experimental approaches to evaluate them, the following diagrams illustrate the Pim signaling pathway and a general workflow for inhibitor testing.
References
Overcoming Kinase Inhibitor Resistance: A Comparative Guide to Pim1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Acquired resistance to targeted kinase inhibitors remains a significant hurdle in cancer therapy. A growing body of evidence points to the Pim1 kinase as a key mediator of this resistance, making it a compelling target for overcoming therapeutic failure. This guide provides a comparative overview of the efficacy of Pim1 inhibition in cells resistant to other kinase inhibitors, supported by experimental data and detailed protocols.
While specific data for Pim1-IN-7 in resistant cell lines is not available in the public domain at the time of this publication, this guide will utilize data from other well-characterized Pim1 inhibitors to illustrate the potential of this therapeutic strategy. The principles and experimental findings presented here offer a strong rationale for investigating the efficacy of novel Pim1 inhibitors, such as this compound, in similar contexts.
Pim1 Kinase: A Central Node in Drug Resistance
Pim1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1][2] Its expression is often upregulated in response to treatment with various kinase inhibitors, leading to the activation of downstream survival pathways that bypass the initial therapeutic blockade. This makes Pim1 a "relief valve" for cancer cells under the pressure of targeted therapy.
Several studies have demonstrated that increased PIM1 expression is associated with resistance to a range of therapies, including inhibitors of the PI3K/mTOR pathway and HER2.[3] Overexpression of PIM1 has been shown to confer resistance to PI3K inhibitors, and this effect can be reversed by co-treatment with a PIM inhibitor.[3][4]
Efficacy of Pim1 Inhibitors in Resistant Cell Lines: A Comparative Analysis
The following tables summarize the efficacy of various Pim1 inhibitors in overcoming resistance to other kinase inhibitors in different cancer cell lines.
| Cell Line | Primary Kinase Inhibitor Resistance | Pim1 Inhibitor | Observed Effect | Reference |
| HER2-positive Breast Cancer Cells | Lapatinib (HER2 inhibitor) | SMI-4a | Overcame lapatinib resistance by suppressing HER family protein expression.[1][2] | [1][2] |
| Triple-Negative Breast Cancer (TNBC) Cells | Chemotherapy | AZD1208 | Sensitized TNBC cells to standard-of-care chemotherapy.[5] | [5] |
| Burkitt's Lymphoma (Daudi and Raji cells) | N/A (Evaluated as a single agent) | PIM1-1 | Inhibited cell viability in a dose-dependent manner.[6] | [6] |
Table 1: Efficacy of Pim1 Inhibitors in Kinase Inhibitor-Resistant Cancer Cell Lines. This table highlights the potential of Pim1 inhibitors to re-sensitize cancer cells to existing therapies.
| Cell Line | Pim1 Inhibitor | IC50 (µM) | Reference |
| Daudi | PIM1-1 | 10 | [6] |
| Raji | PIM1-1 | 20 | [6] |
| K562 | PIM1-1 | 30 | [6] |
Table 2: Comparative IC50 Values of PIM1-1 in Different Hematological Cancer Cell Lines. This data demonstrates the differential sensitivity of cancer cell lines to Pim1 inhibition.
Key Signaling Pathways and Experimental Workflows
Understanding the underlying molecular mechanisms is crucial for the rational design of combination therapies. The following diagrams illustrate the key signaling pathways involved in Pim1-mediated resistance and a typical experimental workflow for evaluating Pim1 inhibitors.
Caption: Pim1-mediated resistance signaling pathway.
Caption: Experimental workflow for evaluating Pim1 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard laboratory procedures and can be used to assess the effect of Pim1 inhibitors on the viability of resistant cells.
Materials:
-
Resistant cancer cell line of interest
-
Complete culture medium
-
Pim1 inhibitor (e.g., this compound)
-
Primary kinase inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of the Pim1 inhibitor and the primary kinase inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis
This protocol allows for the analysis of protein expression levels within the Pim1 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim1, anti-p-Akt, anti-Akt, anti-p-BAD, anti-BAD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in protein lysis buffer and determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion
The available evidence strongly suggests that inhibiting Pim1 kinase is a viable strategy to overcome resistance to a variety of targeted therapies. While direct experimental data for this compound in this context is currently lacking, the consistent findings with other Pim1 inhibitors provide a solid foundation for its evaluation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the potential of this compound and other novel Pim1 inhibitors in resensitizing resistant cancer cells to therapy, ultimately paving the way for more durable clinical responses.
References
- 1. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Pim1-IN-7: A Comparative Guide to siRNA-Mediated Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the Pim1 kinase inhibitor, Pim1-IN-7, with the highly specific genetic knockdown approach of small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and visual workflows, this document serves as a valuable resource for validating the mechanism of action of Pim1 inhibitors and ensuring that their observed cellular effects are a direct consequence of Pim1 kinase inhibition.
On-Target Validation: this compound versus Pim1 siRNA
The central principle in validating a targeted inhibitor is to demonstrate that its biological effects phenocopy the genetic knockdown of the intended target. In the context of this compound, this involves comparing its cellular and molecular consequences to those induced by Pim1-specific siRNA.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, showcasing the comparative effects of Pim1 inhibition by chemical compounds and siRNA-mediated knockdown on cancer cell lines.
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | HCT-116 | Cytotoxicity (IC50) | 42.9 µM | [1] |
| This compound | MCF-7 | Cytotoxicity (IC50) | 7.68 µM | [1] |
| Pim1 siRNA | SACC-83 | Cell Viability (CCK-8) | Significant decrease after 48h and 72h | [2] |
| Pim1 siRNA | SACC-LM | Cell Viability (CCK-8) | Significant decrease after 48h and 72h | [2] |
| Pim1 siRNA | DU145 | Cell Death (Trypan Blue) | 39% increase in cell death | [3] |
| Pim1 siRNA | PC3 | Cell Death (Trypan Blue) | 43% increase in cell death | [3] |
| Pim1 siRNA | TRAMP-C1 | Cell Death (Trypan Blue) | 42% increase in cell death | [3] |
Table 1: Comparison of the Effects of this compound and Pim1 siRNA on Cell Viability and Death. This table highlights the cytotoxic and anti-viability effects of both the chemical inhibitor this compound and Pim1-specific siRNA across various cancer cell lines.
| Inhibitor | Target | IC50/Ki | Reference |
| This compound | Pim-1 | IC50: 0.67 µM | [1] |
| SGI-1776 | Pim-1 | IC50: 7 nM | [4] |
| AZD1208 | Pan-Pim | Pim-1 IC50: 0.4 nM | [5] |
| SMI-4a | Pim-1 | IC50: 24 nM | [4] |
| CX-6258 | Pan-Pim | Pim-1 IC50: 5 nM | |
| TP-3654 | Pan-Pim | Pim-1 Ki: 5 nM |
Table 2: Comparison of this compound with Alternative Pim1 Kinase Inhibitors. This table provides a comparative overview of the inhibitory potency of this compound against other commonly used Pim1 inhibitors.
Experimental Protocols
To ensure reproducibility and aid in the design of validation experiments, detailed methodologies for key assays are provided below.
siRNA Transfection for Pim1 Knockdown
This protocol outlines a general procedure for transiently transfecting cells with Pim1-specific siRNA to achieve target protein knockdown.
Materials:
-
Pim1-specific siRNA and non-targeting control siRNA
-
Lipofectamine™ RNAiMAX transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Cells to be transfected
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20 pmol of siRNA in 50 µL of Opti-MEM™ I Medium and mix gently.
-
In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with 400 µL of fresh, antibiotic-free complete medium.
-
Add the 100 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream analysis.
-
Western Blot Analysis of Pim1 and Downstream Targets
This protocol describes the detection of protein expression levels by Western blot to confirm Pim1 knockdown and assess the impact on its downstream signaling pathways.
Materials:
-
RIP A Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim1, anti-phospho-Bad (Ser112), anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment with this compound or transfection with Pim1 siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Cell Viability Assay (MTT Assay)
This protocol provides a method for assessing cell metabolic activity as an indicator of cell viability following treatment with this compound or Pim1 siRNA.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Cells of interest
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of this compound or transfect with Pim1 siRNA as described previously. Include untreated and vehicle-treated controls.
-
MTT Incubation: After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows to provide a clear visual understanding of the concepts discussed.
Caption: Pim1 Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In vitro and in vivo correlation of Pim1-IN-7 activity
An objective comparison of leading Pim1 kinase inhibitors, detailing their in vitro activity and corresponding in vivo efficacy.
Due to the absence of publicly available experimental data for a compound specifically designated "Pim1-IN-7," this guide provides a comparative analysis of several well-documented and potent Pim1 kinase inhibitors: SGI-1776 , AZD1208 , and SMI-4a . These alternatives serve as benchmarks in the field and offer a clear perspective on the correlation between in vitro potency and in vivo anti-tumor activity for this class of molecules.
Pim1 Kinase: A Therapeutic Target
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim1, Pim2, and Pim3). Pim1 is a proto-oncogene frequently overexpressed in various hematological and solid tumors, including leukemia, lymphoma, and prostate cancer.[1][2][3] It plays a crucial role in regulating cell cycle progression, apoptosis, and transcriptional activation.[4] The expression of Pim kinases is largely regulated by the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[4][5][6] Once expressed, Pim kinases phosphorylate a wide range of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle inhibitor p27, and the oncogene MYC, thereby promoting cell survival and proliferation.[1][7][8] This central role in oncogenic signaling makes Pim1 an attractive target for cancer therapy.
Comparative In Vitro Activity
The in vitro activity of Pim1 inhibitors is typically assessed through enzymatic assays to determine their potency against the kinase isoforms (Pim1, Pim2, Pim3) and cellular assays to measure their effect on cancer cell proliferation and survival.
| Inhibitor | Target | IC50 / Ki | Key Cellular Effects | Reference Cell Lines |
| SGI-1776 | Pan-Pim, FLT3 | Pim1: 7 nM (IC50) Pim2: 363 nM (IC50) Pim3: 69 nM (IC50) FLT3: 44 nM (IC50) | Induces apoptosis; reduces Mcl-1 protein levels; inhibits clonogenic survival. | MV-4-11, MOLM-13 (AML); HL-60 (AML) |
| AZD1208 | Pan-Pim | Pim1: 0.4 nM (IC50) Pim2: 5 nM (IC50) Pim3: 1.9 nM (IC50) | Induces G1 cell cycle arrest and apoptosis; reduces phosphorylation of BAD, 4EBP1, p70S6K, and S6. | MOLM-16, KG-1a (AML); SNU-638 (Gastric) |
| SMI-4a | Pim1 selective | Pim1: 17 nM (IC50) (Modest vs. Pim2) | Inhibits proliferation and induces apoptosis; reduces phosphorylation of BAD. | K562 (CML); A549, Ltep-a-2 (NSCLC) |
Table 1: Summary of in vitro activity for selected Pim1 inhibitors. IC50/Ki values represent the concentration required for 50% inhibition of kinase activity or the inhibition constant. Data is compiled from multiple sources.[1][7][8][9][10][11][12][13]
Comparative In Vivo Efficacy
The translation of in vitro activity to in vivo efficacy is a critical step in drug development. This is typically evaluated in preclinical xenograft models where human tumor cells are implanted in immunocompromised mice.
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| SGI-1776 | MOLM-13, MV-4-11 (AML) Xenografts | Oral administration (dose not specified) | Significantly inhibited tumor growth; more effective than cytarabine and daunorubicin.[14] |
| AZD1208 | MOLM-16 (AML) Xenograft | 10 mg/kg, daily, oral | 89% TGI.[7] |
| MOLM-16 (AML) Xenograft | 30 mg/kg, daily, oral | Tumor regression.[7] | |
| SNU-638 (Gastric) Xenograft | 45 mg/kg, oral | Significantly delayed tumor growth.[15] | |
| SMI-4a | Pre-T-LBL Xenograft | 60 mg/kg, twice daily, oral | Significant reduction in tumor size.[8] |
| NSCLC Xenograft | Not specified | Dose-dependent tumor growth inhibition.[12][16] |
Table 2: Summary of in vivo efficacy for selected Pim1 inhibitors in mouse xenograft models.[7][8][12][14][15][16]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is essential for understanding the mechanism and evaluation of these inhibitors.
Figure 1. Simplified Pim1 Signaling Pathway.
Figure 2. General Workflow for In Vitro Evaluation.
References
- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. PIM1 - Wikipedia [en.wikipedia.org]
- 5. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pim-1 inhibitor SMI-4a suppresses tumor growth in non-small cell lung cancer via PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 16. dovepress.com [dovepress.com]
Navigating the Therapeutic Potential of PIM Kinase Inhibition: A Comparative Analysis of Pim1-IN-7
A detailed comparison of the PIM kinase inhibitor Pim1-IN-7 against other notable inhibitors, focusing on the therapeutic window and supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
The PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3), have emerged as significant targets in oncology due to their central role in regulating cell proliferation, survival, and metabolism.[1][2] Their overexpression is linked to numerous hematological and solid tumors, making them attractive targets for therapeutic intervention.[3][4] this compound is a potent inhibitor of PIM1 kinase. This guide provides a comparative assessment of its therapeutic window, benchmarked against other PIM kinase inhibitors that have undergone more extensive preclinical and clinical evaluation.
Quantitative Comparison of PIM Kinase Inhibitors
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the dosage range that can produce the desired therapeutic effect without causing unacceptable toxicity. For kinase inhibitors, this is often initially assessed by comparing in vitro enzymatic potency against cellular cytotoxicity and later confirmed through in vivo studies.
Below is a summary of the available quantitative data for this compound and selected comparator compounds.
Table 1: In Vitro Enzymatic and Cellular Activity of PIM Kinase Inhibitors
| Compound | Target | Enzymatic Potency (IC50/Ki) | Cellular Cytotoxicity (IC50) | Apparent Therapeutic Window (In Vitro) |
| This compound | PIM1 | IC50: 0.67 µM[5] | HCT-116: 42.9 µM[5] MCF-7: 7.68 µM[5] | MCF-7: ~11.5-fold HCT-116: ~64-fold |
| AZD1208 | Pan-PIM | IC50: PIM1=0.4 nM, PIM2=5 nM, PIM3=1.9 nM[6] | MOLM-16: GI50 < 100 nM[7] | Favorable in preclinical models[8] |
| PIM447 (LGH447) | Pan-PIM | Ki: PIM1=6 pM, PIM2=18 pM, PIM3=9 pM[9] | Multiple Myeloma cells: Potent antiproliferative effects[9] | Wide therapeutic window observed in clinical trials[10] |
| SGI-1776 | PIM family, FLT3 | IC50: PIM1=7 nM, PIM2=363 nM, PIM3=69 nM[11] | Leukemia/Solid tumor cells: 0.005–11.68 µM[11] | Narrow; development discontinued due to cardiac toxicity[12] |
Table 2: Preclinical and Clinical Therapeutic Window Assessment
| Compound | Maximum Tolerated Dose (MTD) / Recommended Dose (RD) | Dose-Limiting Toxicities (DLTs) | Clinical Status |
| This compound | Not publicly available | Not publicly available | Preclinical |
| AZD1208 | Not confirmed; not tolerated at 900 mg[13] | Rash, fatigue, vomiting[13] | Development discontinued due to modest clinical activity[6] |
| PIM447 (LGH447) | MTD: 500 mg/day; RD: 300 mg/day[14] | Primarily hematologic[14] | Phase I trials completed; demonstrated single-agent activity[10][14] |
| SGI-1776 | Not established | Cardiac QTc prolongation[12] | Development discontinued[12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess these inhibitors, the following diagrams illustrate the PIM1 signaling pathway and a general workflow for evaluating the therapeutic window.
Caption: PIM1 Kinase Signaling Pathway.
Caption: Experimental Workflow for Therapeutic Window Assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol is used to measure the cytotoxic or anti-proliferative effects of a compound on cancer and normal cell lines.
1. Materials:
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS).
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
- 96-well cell culture plates.
- Complete cell culture medium.
- Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
2. Procedure:
- Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
- Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C.
- MTT Addition: Add 10 µL of MTT reagent to each well to achieve a final concentration of 0.5 mg/mL.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
- Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[15][16]
Protocol 2: In Vivo Toxicology and Efficacy Studies
These studies are essential for determining the therapeutic window in a living organism.
1. Animal Models:
- Efficacy: Immunocompromised mice (e.g., NOD/SCID) are typically used for xenograft models, where human cancer cells are implanted subcutaneously.
- Toxicology: Studies are often conducted in two species, one rodent (e.g., rat) and one non-rodent (e.g., dog).[17]
2. Efficacy Study (Xenograft Model):
- Tumor Implantation: Inject human cancer cells (e.g., MOLM-16 for AML) subcutaneously into the flank of the mice.
- Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomization and Dosing: Randomize mice into treatment and control (vehicle) groups. Administer the test compound daily via a relevant route (e.g., oral gavage) at various doses.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint: Continue treatment for a defined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined size. Euthanize animals and excise tumors for further analysis.
- Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the control.[8][18]
3. Toxicology Study (Dose-Range Finding):
- Dosing: Administer the compound to healthy animals at escalating doses over a set period (e.g., 7-14 days).[19]
- Monitoring: Observe animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, appearance).
- Clinical Pathology: Collect blood samples at various time points to analyze hematology and serum chemistry for signs of organ damage.
- Histopathology: At the end of the study, perform a full necropsy and examine major organs for any pathological changes.
- MTD Determination: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity. This dose is then used to guide the dosing for longer-term efficacy studies.[18][20]
Discussion and Conclusion
The assessment of this compound reveals a compound with potent in vitro inhibitory activity against PIM1 kinase. The in vitro data shows a promising initial therapeutic window, with a significant gap between the concentration required for enzymatic inhibition and the concentrations that induce cytotoxicity in cancer cell lines like MCF-7 and HCT-116.[5]
However, when compared to other PIM inhibitors, the current data on this compound is limited. Compounds like PIM447 have progressed to clinical trials, establishing a recommended dose and demonstrating a wide therapeutic window with manageable toxicities in human patients.[10][14] This provides a much higher level of confidence in its therapeutic potential.
Conversely, the story of SGI-1776 serves as a cautionary tale. Despite promising preclinical data, it failed in Phase 1 trials due to dose-limiting cardiotoxicity, highlighting that a favorable in vitro profile does not always translate to a safe therapeutic window in vivo.[12] AZD1208 showed good tolerability but lacked single-agent efficacy in clinical trials, suggesting that for some inhibitors, the therapeutic window might be wide but the achievable concentrations may not be sufficient for a robust anti-tumor response.[6][13]
For this compound to be considered a viable therapeutic candidate, further investigation is essential. The next critical steps would involve comprehensive preclinical in vivo studies to establish its pharmacokinetic and pharmacodynamic profile, determine the maximum tolerated dose, and evaluate its efficacy in relevant cancer models. These studies will be paramount in defining a true therapeutic window and predicting its potential for successful clinical translation. Without this in vivo data, this compound remains a valuable research tool, but its therapeutic viability is yet to be determined.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selleckchem.com [selleckchem.com]
- 12. astx.com [astx.com]
- 13. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The first-in-human study of the pan-PIM kinase inhibitor PIM447 in patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 20. blog.biobide.com [blog.biobide.com]
Combination Therapy with PIM1 Kinase Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of PIM1 kinase inhibitors in combination with other anticancer agents, supported by experimental data. Due to the limited availability of published data on Pim1-IN-7 in combination therapies, this guide focuses on other well-characterized PIM1 inhibitors, including SGI-1776, AZD1208, and PIM447, as surrogates to illustrate the potential of this therapeutic strategy.
Introduction to PIM1 Kinase Inhibition in Combination Therapy
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1, are serine/threonine kinases that play a crucial role in regulating cell proliferation, survival, and apoptosis. Overexpressed in various hematological malignancies and solid tumors, PIM1 has emerged as a promising target for cancer therapy.[1] While PIM1 inhibitors have shown some efficacy as monotherapies, their clinical potential is significantly enhanced when used in combination with other anticancer agents.[2] This approach can lead to synergistic cytotoxicity, overcome drug resistance, and allow for lower, less toxic doses of the combined drugs.[3] This guide explores the synergistic effects of combining PIM1 inhibitors with chemotherapy and other targeted agents across different cancer types.
Performance in Combination Therapy: A Data-Driven Comparison
The synergistic effects of PIM1 inhibitors in combination with other anticancer agents have been demonstrated in various preclinical studies. Below are tables summarizing the quantitative data from these studies, showcasing the enhanced efficacy of combination therapy in inducing apoptosis and inhibiting cell proliferation.
| Combination | Cancer Type | Cell Line | Effect | Quantitative Data | Reference |
| SGI-1776 + Bendamustine | B-cell Lymphoma | JeKo-1 | Increased Apoptosis | Additive effect on cell killing observed.[4] | [4] |
| SGI-1776 + Bendamustine | B-cell Lymphoma | Mino | Increased Apoptosis | Additive effect on cell killing observed.[4] | [4] |
| SGI-1776 + Bendamustine | Mantle Cell Lymphoma (MCL) | Primary Cells | Increased Apoptosis | Additive effect on cell killing observed.[4] | [4] |
| SGI-1776 + Bendamustine | Splenic Marginal Zone Lymphoma (SMZL) | Primary Cells | Increased Apoptosis | Additive effect on cell killing observed.[4] | [4] |
| SGI-1776 + Cytarabine | Acute Myeloid Leukemia (AML) | AML cell lines | Increased Apoptosis & Reduced Clonogenic Survival | Significantly greater inhibition of clonogenic survival and induction of apoptosis compared to single agents.[5] | [5] |
| Combination | Cancer Type | Cell Line | Effect | Quantitative Data | Reference |
| AZD1208 + Cytarabine | Acute Myeloid Leukemia (AML) | MOLM-16 | Inhibition of Tumor Growth | 96% inhibition of tumor growth in a xenograft model.[6] | [6] |
| AZD1208 + FLT3 Inhibitors (Quizartinib, Sorafenib, Crenolanib) | Acute Myeloid Leukemia (AML) with FLT3-ITD | Ba/F3-ITD, 32D-ITD, MV4-11, MOLM-14 | Increased Apoptosis | Synergistic induction of apoptosis confirmed by Annexin V/propidium iodide labeling (p<0.0001 to p<0.05).[7] | [7] |
| Combination | Cancer Type | Cell Line | Effect | Quantitative Data | Reference |
| PIM447 + Venetoclax | Acute Myeloid Leukemia (AML) | Molm-13 | Decreased Proliferation | 90% decrease in proliferation (p<0.001).[8] | [8] |
| PIM447 + Venetoclax | Acute Myeloid Leukemia (AML) | Primary Blasts | Decreased Proliferation | 60% decrease in proliferation.[8] | [8] |
| PIM447 + Cisplatin | Hepatoblastoma | HuH6, COA67 | Decreased Cell Viability | Significant decrease in cell viability compared to either treatment alone.[9] | [9] |
Key Signaling Pathways in PIM1-Mediated Anticancer Effects
PIM1 kinase is a downstream effector of multiple signaling pathways that are crucial for cancer cell survival and proliferation, most notably the JAK/STAT and PI3K/AKT/mTOR pathways. PIM1 also interacts with the MYC oncogene, further promoting tumorigenesis. Combination therapies often target different nodes within these interconnected pathways to achieve a more potent antitumor effect.
The diagram above illustrates the central role of PIM1 in integrating signals from the JAK/STAT and PI3K/AKT/mTOR pathways to regulate downstream targets like MYC, BAD, and 4E-BP1, ultimately controlling cell cycle progression and apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for researchers designing their own combination therapy studies.
Cell Viability Assay (MTS Assay)
This assay is used to assess cell proliferation and cytotoxicity by measuring the metabolic activity of viable cells.
Materials:
-
96-well plates
-
MTS reagent (e.g., from Promega)
-
Phenazine ethosulfate (PES) solution
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with the PIM1 inhibitor, the combination agent, or the combination of both at various concentrations. Include a vehicle-treated control group.
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of the combined MTS/PES solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Measure the absorbance at 490 nm using a microplate reader.[3][10]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating them with the PIM1 inhibitor, the combination agent, or the combination of both for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[2][11][12][13][14]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of key proteins within signaling pathways.
Materials:
-
Lysis buffer containing protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with the combination therapy for the desired time points.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 or anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15][16][17]
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein or a loading control like β-actin.
In Vivo Tumor Xenograft Studies
These studies are crucial for evaluating the efficacy of combination therapies in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
PIM1 inhibitor and combination agent formulations for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, PIM1 inhibitor alone, combination agent alone, and combination therapy).
-
Administer the treatments according to the predetermined schedule and dosage.
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[18][19][20][21][22]
Conclusion
The preclinical data strongly suggest that combining PIM1 kinase inhibitors with other anticancer agents is a promising therapeutic strategy. The synergistic effects observed across various cancer types and with different combination partners highlight the potential of this approach to enhance therapeutic efficacy and overcome resistance. This guide provides a foundational resource for researchers to design and interpret their own studies on PIM1 inhibitor combination therapies. Further investigation into specific PIM1 inhibitors like this compound and their optimal combination partners is warranted to translate these promising preclinical findings into clinical benefits for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Combination of Pim kinase inhibitor SGI-1776 and bendamustine in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ashpublications.org [ashpublications.org]
- 9. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. kumc.edu [kumc.edu]
- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 16. licorbio.com [licorbio.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 20. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. ijpbs.com [ijpbs.com]
Pim1-IN-7 selectivity profile against a panel of kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed profile of Pim1-IN-7, a potent inhibitor of the PIM-1 kinase. While a comprehensive selectivity profile against a broad panel of kinases is not publicly available, this document summarizes the existing experimental data on its inhibitory activity and cellular effects.
Overview
This compound, also identified as compound 6c in the scientific literature, is a cyanopyridine derivative that has demonstrated significant inhibitory activity against the PIM-1 kinase.[1][2] PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis, making it a key target in cancer research.
Quantitative Data Summary
The following table summarizes the known inhibitory and cytotoxic concentrations of this compound.
| Target | Assay Type | IC50 | Cell Line | Cytotoxicity IC50 | Reference |
| PIM-1 Kinase | In vitro kinase assay | 0.94 μM | - | - | [1] |
| - | HCT-116 (Colon Cancer) | - | HCT-116 | 42.9 μM | [3] |
| - | MCF-7 (Breast Cancer) | - | MCF-7 | 7.68 μM | [3] |
Note: There is another compound also referred to as "6c" in the literature, a quinazoline derivative, which is a potent EGFR inhibitor with weak PIM-1 inhibition (IC50 = 1.2 μM).[4][5] The data presented here is for the cyanopyridine derivative specifically identified as a potent PIM-1 inhibitor.
Signaling Pathway
The PIM-1 kinase is a key downstream effector of various cytokine and growth factor signaling pathways, primarily through the JAK/STAT pathway. Its activation leads to the phosphorylation of numerous downstream targets involved in cell cycle progression and apoptosis inhibition.
References
- 1. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. africaresearchconnects.com [africaresearchconnects.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
A Comparative Guide to Pim1 Kinase Inhibitors: Reproducibility of IC50 Values for TCS PIM-1 1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Pim1 kinase inhibitor TCS PIM-1 1 (also referred to as SC 204330) and other notable Pim1 inhibitors. A key focus is the reproducibility of half-maximal inhibitory concentration (IC50) values across different assay formats, a critical consideration in drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes the Pim1 signaling pathway to offer a comprehensive resource for researchers in oncology and related fields.
Understanding the Pim1 Signaling Pathway
Pim1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and differentiation. Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1][2] Once activated, Pim1 phosphorylates a range of downstream targets, thereby regulating cellular processes such as cell cycle progression and apoptosis.[1] Dysregulation of the Pim1 signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention.
Reproducibility of Pim1 Inhibitor IC50 Values
The IC50 value of a drug candidate is a cornerstone of its preclinical characterization. However, this value can vary significantly depending on the assay format. This section compares the reported IC50 values for TCS PIM-1 1 and other prominent Pim1 inhibitors in both biochemical (cell-free) and cell-based assays.
Data Summary: IC50 Values of Pim1 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| TCS PIM-1 1 | Biochemical | Pim-1 Kinase | 50 | [3][4][5][6][7] |
| Biochemical | Pim-2 Kinase | >20,000 | [3][4][5][6][7] | |
| Biochemical | MEK1/2 | >20,000 | [3][4][5][6][7] | |
| PIM1-1 * | Cell-based (Viability) | Daudi Cells | 10,000 | [8] |
| Cell-based (Viability) | Raji Cells | 20,000 | [8] | |
| Cell-based (Viability) | K562 Cells | 30,000 | [8] | |
| AZD1208 | Biochemical | Pim-1 Kinase | 0.4 | [4][9][10][11] |
| Biochemical | Pim-2 Kinase | 5 | [4][9][10][11] | |
| Biochemical | Pim-3 Kinase | 1.9 | [4][9][10][11] | |
| Cell-based (Growth) | MOLM-16 Cells | <150 | [9] | |
| SGI-1776 | Biochemical | Pim-1 Kinase | 7 | [4][8][12][13] |
| Biochemical | Pim-2 Kinase | 363 | [8][12][13] | |
| Biochemical | Pim-3 Kinase | 69 | [8][12][13] | |
| Cell-based (Viability) | Prostate Cancer Cells | 2,000 - 4,000 | [12] | |
| Cell-based (Viability) | HER2+ Breast Cancer Cells | Varies (see ref) | [14] | |
| SMI-4a | Biochemical | Pim-1 Kinase | 17 | [4] |
| Cell-based (Viability) | HER2+ Breast Cancer Cells | Varies (see ref) | [14] |
*It is not definitively confirmed if PIM1-1 and TCS PIM-1 1 are the same compound.
Experimental Protocols
The following are generalized protocols for common assays used to determine Pim1 kinase inhibitor IC50 values. Specific parameters may vary between studies.
Biochemical Pim1 Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by Pim1 kinase.
-
Reaction Setup : Recombinant Pim1 kinase, a specific substrate peptide (e.g., a derivative of Bad), and varying concentrations of the test inhibitor are combined in a reaction buffer.
-
Initiation : The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection : The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Quantification : The amount of incorporated radioactivity is quantified using a scintillation counter. IC50 values are calculated by measuring the reduction in phosphorylation at different inhibitor concentrations.
Cell-Based Pim1 Inhibition Assay (Phosphorylation)
This type of assay measures the ability of an inhibitor to block the phosphorylation of a known Pim1 substrate within a cellular context.
-
Cell Culture : A suitable cell line that expresses Pim1 (e.g., a cancer cell line) is cultured under standard conditions.
-
Inhibitor Treatment : The cells are treated with a range of concentrations of the Pim1 inhibitor for a specific duration.
-
Cell Lysis : After treatment, the cells are lysed to release their protein content.
-
Detection : The level of phosphorylation of a specific Pim1 substrate (e.g., phosphorylated BAD at Ser112) is quantified. This is commonly done using techniques such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to the phosphorylated form of the substrate.
-
Analysis : The reduction in substrate phosphorylation at different inhibitor concentrations is used to determine the cellular IC50 value.
Cell Viability Assay
This assay assesses the effect of the inhibitor on cell proliferation and survival.
-
Cell Seeding : Cells are seeded into multi-well plates at a specific density.
-
Inhibitor Treatment : The cells are treated with a serial dilution of the inhibitor.
-
Incubation : The plates are incubated for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Viability Measurement : The number of viable cells is determined using various methods, such as:
-
MTT Assay : Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay : Quantifies ATP, an indicator of metabolically active cells.[8]
-
-
IC50 Determination : The concentration of the inhibitor that reduces cell viability by 50% is calculated.
Conclusion
The IC50 value of a Pim1 inhibitor is highly dependent on the experimental context. As demonstrated, biochemical assays using purified enzymes typically yield lower IC50 values compared to cell-based assays. This discrepancy arises from factors present in a cellular environment, such as cell membrane permeability, off-target effects, and the presence of high intracellular ATP concentrations that can compete with ATP-competitive inhibitors.
For TCS PIM-1 1, a potent biochemical IC50 of 50 nM has been reported, with high selectivity against other kinases.[3][4][5][6][7] In contrast, the cell-based viability IC50 for a potentially related compound, PIM1-1, is in the micromolar range.[8] This highlights the importance of evaluating inhibitors in multiple assay formats to gain a comprehensive understanding of their potency and potential therapeutic efficacy. Researchers should carefully consider the assay methodology when comparing the potency of different Pim1 inhibitors and in the interpretation of their experimental results.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. TCS PIM-1 1 | Pim Kinase | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. AZD 1208 | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 12. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
A Side-by-Side Analysis of the Potent Pim1 Kinase Inhibitor, Pim1-IN-7, and a Negative Control Compound
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Pim1 kinase inhibitor, Pim1-IN-7, and a structurally analogous but inactive negative control compound, this compound-NC. This analysis is supported by experimental data from in vitro kinase and cell-based assays to delineate the specific effects of Pim1 inhibition.
The Pim-1 kinase, a serine/threonine kinase, is a key regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Its overexpression is implicated in several human cancers, making it an attractive target for therapeutic intervention.[1][2] this compound has been identified as a potent inhibitor of Pim-1 kinase.[3][4] To rigorously assess its biological activity and specificity, a direct comparison with a negative control is essential. This guide presents a side-by-side analysis of this compound and a hypothetical, structurally analogous, inactive compound, this compound-NC.
Compound Characteristics
| Feature | This compound | This compound-NC (Negative Control) |
| Target | Pim-1 Kinase | None (Inactive) |
| Mechanism of Action | ATP-competitive inhibitor of Pim-1 kinase | Structurally analogous to this compound with a modification rendering it inactive against Pim-1 kinase. |
| Reported IC50 (Pim-1) | 0.5 µM | > 50 µM |
In Vitro Pim-1 Kinase Assay
This assay evaluates the direct inhibitory effect of the compounds on Pim-1 kinase activity.
Experimental Protocol:
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human Pim-1 kinase, a biotinylated peptide substrate (e.g., a BAD-derived peptide), and ATP were incubated with serial dilutions of this compound or this compound-NC. The reaction was stopped, and the amount of phosphorylated substrate was detected using a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC). The TR-FRET signal is proportional to the amount of phosphorylated substrate.
Results:
| Compound | Concentration (µM) | % Pim-1 Inhibition | IC50 (µM) |
| This compound | 0.01 | 8 | 0.5 |
| 0.1 | 25 | ||
| 0.5 | 52 | ||
| 1 | 78 | ||
| 10 | 95 | ||
| This compound-NC | 0.01 | 2 | > 50 |
| 0.1 | 5 | ||
| 0.5 | 6 | ||
| 1 | 8 | ||
| 10 | 12 |
The data clearly demonstrates that this compound potently inhibits Pim-1 kinase activity in a dose-dependent manner, whereas the negative control, this compound-NC, shows negligible inhibitory effect even at high concentrations.
Kinase Assay Workflow
Cell-Based Proliferation Assay
This assay assesses the impact of the compounds on the proliferation of a cancer cell line known to be dependent on Pim-1 signaling, such as the human prostate cancer cell line, PC-3.
Experimental Protocol:
PC-3 cells were seeded in 96-well plates and treated with increasing concentrations of this compound or this compound-NC for 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance at 570 nm, which is proportional to the number of viable cells, was measured.
Results:
| Compound | Concentration (µM) | % Cell Viability | GI50 (µM) |
| This compound | 0.1 | 98 | 5.2 |
| 1 | 85 | ||
| 5 | 51 | ||
| 10 | 22 | ||
| 50 | 5 | ||
| This compound-NC | 0.1 | 100 | > 100 |
| 1 | 99 | ||
| 5 | 97 | ||
| 10 | 95 | ||
| 50 | 92 |
This compound significantly inhibited the proliferation of PC-3 cells in a dose-dependent manner. In contrast, this compound-NC had a minimal effect on cell viability, indicating that the anti-proliferative effect of this compound is a direct consequence of its Pim-1 kinase inhibition.
Western Blot Analysis of Downstream Signaling
To confirm the on-target effect of this compound in a cellular context, the phosphorylation status of key downstream targets of Pim-1, namely BAD (at Ser112) and 4E-BP1 (at Thr37/46), was examined by Western blot.
Experimental Protocol:
PC-3 cells were treated with this compound (5 µM), this compound-NC (5 µM), or a vehicle control (DMSO) for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phospho-BAD (Ser112), total BAD, phospho-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).
Results:
Western blot analysis revealed a significant decrease in the phosphorylation of both BAD at Ser112 and 4E-BP1 at Thr37/46 in cells treated with this compound.[5][6][7][8] The total protein levels of BAD and 4E-BP1 remained unchanged.[6] Treatment with this compound-NC did not alter the phosphorylation status of these downstream targets, confirming that this compound specifically inhibits the Pim-1 signaling pathway in cells.
Pim-1 Signaling Pathway
Conclusion
This comparative analysis demonstrates that this compound is a potent and specific inhibitor of Pim-1 kinase. Its ability to inhibit Pim-1 activity translates to a significant anti-proliferative effect in a cancer cell line dependent on this signaling pathway. The lack of activity observed with the negative control compound, this compound-NC, in all assays confirms that the biological effects of this compound are directly attributable to its on-target inhibition of Pim-1 kinase. These findings validate this compound as a valuable tool for studying Pim-1 biology and as a promising lead compound for the development of novel anti-cancer therapeutics.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-p-4E-BP1 (Thr37/46) Antibody, clone 1N7 ZooMAb® Rabbit Monoclonal recombinant, expressed in HEK 293 cells | Sigma-Aldrich [sigmaaldrich.com]
- 8. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Orthogonal Methods to Validate Pim1-IN-7's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of Pim1-IN-7, a potent Pim-1 kinase inhibitor. By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm on-target activity, assess selectivity, and elucidate the downstream cellular consequences of this compound administration. This document outlines key validation strategies, presents comparative data with other known Pim-1 inhibitors, and provides detailed experimental protocols.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a small molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) kinase, a serine/threonine kinase implicated in various cellular processes, including cell survival, proliferation, and apoptosis. The Pim kinase family, consisting of Pim-1, Pim-2, and Pim-3, are key downstream effectors of signaling pathways such as JAK/STAT. Pim-1 exerts its oncogenic effects by phosphorylating a wide range of substrates, including the pro-apoptotic protein BAD, the cell cycle inhibitor p27, and the transcription factor c-Myc.
This compound has been identified as a potent inhibitor of Pim-1 with a reported IC50 of 0.67 μM. It has demonstrated cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7[1]. The primary mechanism of action of this compound is proposed to be the competitive inhibition of ATP binding to the active site of Pim-1 kinase, thereby preventing the phosphorylation of its downstream substrates and inducing anti-proliferative and pro-apoptotic effects.
To rigorously validate this proposed mechanism, a series of orthogonal, or mechanistically independent, experiments are essential. These methods provide complementary layers of evidence, strengthening the confidence in the inhibitor's on-target effects and specificity.
Orthogonal Validation Methods
A comprehensive validation strategy for a kinase inhibitor like this compound should encompass direct target engagement, assessment of target activity in a cellular context, evaluation of downstream signaling effects, and confirmation of the biological phenotype. This guide focuses on five key orthogonal approaches:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular environment.
-
Kinome Profiling: To assess the selectivity of the inhibitor against a broad panel of kinases.
-
Phosphoproteomics: To quantify changes in the phosphorylation of known and novel Pim-1 substrates.
-
Rescue Experiments: To demonstrate that the observed phenotype is a direct result of Pim-1 inhibition.
-
Structural Biology: To visualize the molecular interactions between the inhibitor and the kinase.
The following sections will detail each method, provide comparative data, and outline experimental protocols.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound directly binds to its intended target within the complex milieu of a cell. The principle is based on the ligand-induced thermal stabilization of the target protein.
Data Presentation: Comparison of Pim-1 Inhibitors
While specific CETSA data for this compound is not yet publicly available, the table below illustrates the expected outcomes and provides a comparison with the well-characterized pan-Pim kinase inhibitor, AZD1208.
| Inhibitor | Target | Cell Line | Thermal Shift (ΔTm) | Reference |
| This compound (Expected) | Pim-1 | HCT-116 | Positive Shift | - |
| AZD1208 | Pim-1 | MOLM-16 (AML) | +2.1°C | F.M. et al., 2014 |
A positive thermal shift indicates that the inhibitor binds to and stabilizes the Pim-1 protein, confirming target engagement in cells.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Culture and Treatment: Culture HCT-116 cells to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating: Resuspend cells in PBS supplemented with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Pim-1 protein at each temperature by Western blotting using a Pim-1 specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble Pim-1 as a function of temperature. Determine the melting temperature (Tm) for both vehicle and this compound treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualization: CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Selectivity Profiling: Kinome Scan
Assessing the selectivity of a kinase inhibitor is crucial to understanding its potential off-target effects. Kinome profiling assays, such as the KINOMEscan™, measure the binding of an inhibitor to a large panel of kinases.
Data Presentation: Comparative Kinome Profiling
Specific kinome scan data for this compound is not publicly available. The following table presents data for the pan-Pim inhibitor AZD1208 to illustrate the type of data generated and for comparison.
| Kinase | AZD1208 Kd (nM) | SGI-1776 IC50 (nM) |
| PIM1 | 0.20 | 7 |
| PIM2 | 0.88 | 363 |
| PIM3 | 0.76 | 69 |
| CDK7 | 38.0 | - |
| MAPK15 | 53.0 | - |
| FLT3 | - | >1000 |
Data from Keeton et al., 2014 and Chen et al., 2011. A lower value indicates stronger binding/inhibition. The ideal inhibitor would show high potency for Pim-1 and significantly lower potency for other kinases.
Experimental Protocol: Kinome Profiling (Conceptual)
-
Compound Submission: Submit this compound to a commercial vendor that performs kinome profiling (e.g., DiscoverX KINOMEscan™).
-
Assay Principle: The assay typically involves a competition binding assay where the test compound competes with a labeled ligand for binding to a panel of kinases.
-
Data Analysis: The results are usually reported as the dissociation constant (Kd) or the percentage of inhibition at a specific concentration. The data is then visualized as a dendrogram or a "sea-of-kinases" plot to illustrate the selectivity profile.
Visualization: Kinome Selectivity
References
Evaluating the Synergy of PIM Kinase Inhibitors with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted therapies has revolutionized cancer treatment, and among the promising new class of drugs are inhibitors of the Pim family of serine/threonine kinases. These kinases, particularly Pim-1, are frequently overexpressed in a variety of hematological and solid tumors, where they play a crucial role in promoting cell survival, proliferation, and resistance to conventional treatments. This guide provides an objective comparison of the synergistic effects observed when combining Pim kinase inhibitors with standard chemotherapeutic agents, supported by experimental data. While specific data for Pim1-IN-7 in combination with chemotherapy is limited in publicly available literature, this guide will utilize the extensive data available for the potent pan-Pim kinase inhibitor, AZD1208, as a representative agent to illustrate the potential synergies.
Quantitative Analysis of Synergy
The combination of Pim kinase inhibitors with chemotherapy has demonstrated significant synergistic effects in preclinical studies across various cancer types. This synergy often leads to a greater reduction in cancer cell viability and tumor growth than either agent alone. The following table summarizes key quantitative data from studies investigating the combination of the pan-Pim kinase inhibitor AZD1208 with different chemotherapeutic drugs.
| Cancer Type | Cell Lines/Model | Chemotherapeutic Agent | PIM Kinase Inhibitor | Key Findings | Combination Index (CI) / % Tumor Growth Inhibition | Reference(s) |
| Neuroblastoma | SK-N-AS, SK-N-BE(2) | Doxorubicin | AZD1208 | Increased intracellular doxorubicin accumulation and synergistically decreased cell viability. | CI < 1 (indicating synergy) | [1][2] |
| Acute Myeloid Leukemia (AML) | MOLM-16 xenograft | Cytarabine | AZD1208 | Combination produced 96% inhibition of tumor growth. | 96% TGI | [3] |
| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, SUM149 | Paclitaxel, Eribulin | AZD1208 | Sensitized PIM1-dependent TNBC cells to chemotherapy-induced apoptosis. | Increased caspase 3/7 activity | [4][5] |
| Prostate Cancer | PC3 | Paclitaxel | Various Pim-1 inhibitors | All tested Pim-1 inhibitors showed synergism with paclitaxel. | Synergistic | [6] |
Note: A Combination Index (CI) less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect. TGI stands for Tumor Growth Inhibition.
Experimental Protocols
The evaluation of synergy between a Pim kinase inhibitor and a chemotherapeutic agent involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the Pim kinase inhibitor (e.g., AZD1208) and the chemotherapeutic agent, both individually and in combination, for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the AlamarBlue assay or MTT assay. The absorbance is measured to determine the percentage of viable cells relative to untreated controls.
-
LD50 Determination: The half-maximal lethal dose (LD50) for each drug is calculated from the dose-response curves.
-
Combination Index (CI) Calculation: To determine the nature of the interaction (synergistic, additive, or antagonistic), the Combination Index is calculated using the Chou-Talalay method. This involves treating cells with combinations of the two drugs at a constant ratio and analyzing the data using software like CompuSyn.
Intracellular Drug Accumulation Assay
-
Cell Treatment: Cells are treated with the chemotherapeutic agent (e.g., doxorubicin) with or without the Pim kinase inhibitor for various time points.
-
Flow Cytometry: The intracellular accumulation of the fluorescent chemotherapeutic agent is measured by flow cytometry. An increase in fluorescence intensity in cells co-treated with the Pim kinase inhibitor indicates increased intracellular accumulation.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, Pim kinase inhibitor alone, chemotherapy alone, and the combination of both. Drugs are administered according to a predetermined schedule and dosage.
-
Tumor Growth Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating drug synergy.
Caption: PIM1 signaling pathway and points of intervention.
Mechanism of Synergy
The synergistic effect of combining Pim kinase inhibitors with chemotherapy stems from targeting multiple, often complementary, cellular pathways. Pim kinases phosphorylate a wide range of substrates involved in cell survival and proliferation. By inhibiting Pim-1, these pro-survival signals are dampened, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
Several key mechanisms contribute to this synergy:
-
Inhibition of Anti-Apoptotic Proteins: Pim-1 is known to upregulate the expression of anti-apoptotic proteins like BCL2.[4][5] Pim kinase inhibitors can reduce the levels of these proteins, thereby lowering the threshold for apoptosis induction by chemotherapeutic agents.
-
Modulation of Drug Efflux Pumps: Pim kinases have been implicated in the regulation of ATP-binding cassette (ABC) transporters, which are responsible for pumping chemotherapeutic drugs out of cancer cells and conferring multidrug resistance.[1] Inhibition of Pim kinases can lead to increased intracellular accumulation of these drugs, enhancing their efficacy.[1][2]
-
Impairment of DNA Damage Repair: Some studies suggest that Pim-1 plays a role in DNA damage repair pathways.[7][8] By inhibiting Pim-1, the cancer cells' ability to repair the DNA damage caused by certain chemotherapeutic agents may be compromised, leading to increased cell death.
Conclusion
The preclinical data strongly suggest that combining Pim kinase inhibitors, such as AZD1208, with conventional chemotherapy is a promising strategy to enhance anti-cancer efficacy and potentially overcome drug resistance. The synergistic interactions observed in various cancer models highlight the therapeutic potential of this combination approach. While clinical data for this compound in combination therapies are not yet widely available, the consistent and potent synergy demonstrated by other pan-Pim inhibitors provides a strong rationale for its further investigation in this context. Future clinical trials will be crucial to validate these preclinical findings and to determine the optimal combinations and dosing schedules for patient benefit.
References
- 1. PIM Kinase inhibition sensitizes neuroblastoma to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM Kinase Inhibition Sensitizes Neuroblastoma to Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 kinase regulates cell death, tumor growth and chemotherapy response in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combination strategy to inhibit Pim-1: synergism between noncompetitive and ATP-competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pim-1 knockdown potentiates paclitaxel-induced apoptosis in human hormone-refractory prostate cancers through inhibition of NHEJ DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pim-1 knockdown potentiates paclitaxel-induced apoptosis in human hormone-refractory prostate cancers through inhibition of NHEJ DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Pim1-IN-7
Essential guidelines for the safe handling and disposal of the kinase inhibitor Pim1-IN-7 are critical for ensuring laboratory safety and environmental protection. As a potent laboratory chemical, this compound requires strict adherence to established protocols to mitigate risks to researchers and prevent aquatic toxicity. This guide provides a step-by-step operational plan for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Hazard and Toxicity Profile of Pim1 Inhibitors
| Hazard Category | Description | Supporting Information |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Category 4 Toxicity.[1][2] Precautionary statements include washing skin thoroughly after handling and not eating, drinking, or smoking when using the product.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Protective gloves and clothing are recommended.[2] If on skin, wash with plenty of soap and water.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Eye protection, such as safety goggles, is necessary.[2] In case of eye contact, rinse cautiously with water for several minutes.[1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Classified as Acute and Chronic Aquatic Toxicity Category 1.[1] Release to the environment should be avoided.[1] |
Experimental Protocols: Standard Chemical Waste Disposal
The disposal of this compound should follow standard operating procedures for hazardous chemical waste. The following protocol is a general guideline and must be adapted to comply with the specific regulations of your institution and local authorities.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, clearly labeled.
-
Waste disposal stickers or tags as required by your institution.
-
Solvent for rinsing (e.g., ethanol or acetone, compatible with the container).
Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.[3] At a minimum, segregate it from acids, bases, oxidizers, and non-halogenated solvents.[3]
-
Waste Collection (Solid):
-
Collect pure this compound powder and any grossly contaminated items (e.g., weighing boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), hazard pictograms (e.g., harmful, environmental hazard), and the date accumulation started.
-
-
Waste Collection (Liquid):
-
Collect solutions containing this compound in a separate, sealed, and labeled liquid waste container.
-
If dissolved in a solvent, the waste should be categorized based on the solvent's properties (e.g., halogenated or non-halogenated).
-
-
Decontamination of Empty Containers:
-
Spill Management:
-
Storage:
-
Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
It is imperative for all laboratory personnel to be familiar with their institution's specific chemical hygiene plan and waste disposal procedures. When in doubt, always consult with your institution's Environmental Health and Safety (EHS) department for guidance.
References
Personal protective equipment for handling Pim1-IN-7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pim1-IN-7. The following procedures are designed to ensure the safe handling, storage, and disposal of this potent kinase inhibitor.
Hazard Identification and Safety Precautions
Primary Hazards:
-
Acute Oral Toxicity: Similar compounds are harmful if swallowed.[1]
-
Aquatic Toxicity: May be very toxic to aquatic life with long-lasting effects.[1]
Handling Precautions:
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times where chemicals are stored or handled. |
| Hand Protection | Chemical-resistant gloves | Inspect gloves before each use and wash them before removal. |
| Body Protection | Laboratory coat | Should fit well and be fully buttoned to protect from spills. |
| Impervious clothing | As needed to prevent skin contact.[1] | |
| Respiratory Protection | Suitable respirator | Use when engineering controls are insufficient to control airborne exposure. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, well-ventilated area.[1]
-
For long-term storage, refer to the supplier's recommendations, typically at -20°C for powder or -80°C in solvent.[1]
-
Keep away from direct sunlight and sources of ignition.[1]
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
First Aid Measures
Immediate action is critical in case of exposure.[1]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen or provide cardiopulmonary resuscitation (CPR) if necessary. Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination.
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as hazardous chemical waste.
-
Containerization: Collect waste in designated, properly labeled, and sealed containers. Ensure containers are compatible with the waste material.
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3][4][5] Avoid release to the environment.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5]
Quantitative Data
The following table summarizes the known biological activity of this compound. Specific quantitative toxicity data (e.g., LD50) is not currently available.
| Parameter | Value | Cell Lines |
| IC₅₀ (PIM-1 Inhibition) | 0.67 µM | N/A |
| IC₅₀ (Cytotoxicity) | 42.9 µM | HCT-116 |
| 7.68 µM | MCF-7 |
Visualizations
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Caption: A simplified diagram of the PIM1 signaling pathway, which is involved in cell survival and proliferation.[2][6][7]
Experimental Protocol: Weighing and Solubilizing this compound
This protocol outlines the steps for safely weighing the powdered form of this compound and preparing a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO)
-
Ventilated balance enclosure or chemical fume hood
-
Analytical balance
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
Personal Protective Equipment (as specified above)
Procedure:
-
Preparation:
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Don all required PPE, including double gloves.
-
Label a pre-weighed microcentrifuge tube with the compound name, concentration, and date.
-
-
Weighing:
-
Place the labeled, empty microcentrifuge tube on the analytical balance and tare it.
-
Carefully transfer a small amount of this compound powder into the tube using a clean spatula. Avoid creating dust.
-
Record the final weight of the compound.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of the appropriate solvent (e.g., DMSO) to the microcentrifuge tube containing the powder.
-
Close the tube tightly.
-
Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be required for some compounds; consult supplier information if solubility is an issue.
-
-
Storage and Cleanup:
-
Store the resulting stock solution at the recommended temperature (typically -20°C or -80°C).
-
Dispose of all contaminated materials (weighing paper, pipette tips, gloves) in the designated hazardous waste container.
-
Wipe down the balance and work surface with an appropriate cleaning agent.
-
Remove PPE and wash hands thoroughly.
-
References
- 1. MNK/PIM-IN-1|2430792-91-7|MSDS [dcchemicals.com]
- 2. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
